Gestrinone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXHLWLUDYTGC-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023094 | |
| Record name | Gestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16320-04-0 | |
| Record name | Gestrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16320-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestrinone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-152 | |
| Record name | Gestrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Gestrinone in Endometrial Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gestrinone is a synthetic 19-nortestosterone derivative with a complex and multifaceted mechanism of action, primarily utilized in the treatment of endometriosis. Its therapeutic effects on endometrial cells stem from a combination of progestogenic, antiprogestogenic, androgenic, and antiestrogenic activities. This compound directly and indirectly modulates key hormonal signaling pathways within the endometrium, leading to tissue atrophy and the alleviation of endometriosis-associated symptoms. This document provides an in-depth analysis of this compound's molecular interactions, its effects on cellular signaling, and the experimental methodologies used to elucidate these mechanisms.
Molecular Profile and Receptor Binding
This compound's primary mechanism involves its interaction with several nuclear steroid hormone receptors within endometrial cells.[1][2] Unlike highly specific ligands, this compound exhibits a broad binding profile, which is fundamental to its unique pharmacological effects. It shows high affinity for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), and a notable, though lesser, affinity for the estrogen receptor (ER).[3][4][5] Critically, it does not appear to bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG), which increases its bioavailability.[1][3]
Quantitative Receptor Binding Data
The relative binding affinities and effective concentrations of this compound highlight its potent interactions at the receptor level. This data, compiled from various in-vitro studies, is crucial for understanding its dose-dependent effects.
| Parameter | Receptor | Value | Notes |
| Relative Binding Affinity (%) | Progesterone Receptor (PR) | 75-76% | Reference Ligand: Progesterone (100%)[3] |
| Androgen Receptor (AR) | 83-85% | Reference Ligand: Testosterone (100%)[3] | |
| Estrogen Receptor (ER) | <0.1% | Reference Ligand: Estradiol (B170435) (100%)[3] | |
| Glucocorticoid Receptor (GR) | 3-10% | Reference Ligand: Dexamethasone (100%)[3] | |
| EC50 (nM) | Androgen Receptor (AR) | ~20 nM | Reflects ~5-6 fold lower affinity than testosterone[6] |
| Progesterone Receptor (PR) | ~30 nM | Reflects ~5-6 fold lower affinity than progesterone[6] |
Core Signaling Pathways in Endometrial Cells
This compound exerts its effects through multiple signaling pathways, culminating in a potent anti-proliferative and atrophic effect on the endometrium.
Progesterone Receptor (PR) Modulation
This compound acts as a selective progesterone receptor modulator (SPRM), exhibiting both partial agonist (progestogenic) and antagonist (antiprogestogenic) activity.[3][5] Upon binding to the PR in the cytoplasm, the resulting complex shows poor translocation to the nucleus.[4][5] This inefficient nuclear translocation is a key factor in its predominantly anti-progestogenic effect, mimicking a progesterone withdrawal state.[7] This leads to a reduction in the growth and inflammatory activity of both uterine and ectopic endometrial tissues.[4][8]
Androgen Receptor (AR) Agonism
As a weak agonist of the androgen receptor, this compound's binding to AR initiates a signaling cascade that contributes significantly to its therapeutic action.[3][5] AR activation in endometrial cells leads to tissue atrophy.[9] Furthermore, this androgenic activity can inhibit aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing local estrogen production and further suppressing endometrial proliferation.[4][10][11]
Functional Antiestrogenic Effects
Despite a relatively low direct binding affinity for the estrogen receptor (ER), this compound is characterized by a potent functional antiestrogenic profile.[3][4] This is achieved through several mechanisms:
-
Receptor Antagonism: In the presence of estrogen, this compound antagonizes estrogen's effects on endometrial implants.[12][13]
-
Inefficient Gene Activation: The this compound-ER complex does not efficiently activate estrogen-responsive genes.[4]
-
Suppression of Estrogen Synthesis: As mentioned, AR activation inhibits aromatase, and its antigonadotropic effects reduce ovarian estrogen production.[4][8]
Antigonadotropic Action
This compound also acts centrally on the hypothalamic-pituitary axis. By activating PR and AR in the pituitary gland, it suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][8][14] This suppression diminishes ovarian steroidogenesis, leading to a significant reduction in circulating estradiol levels, which in turn removes the primary hormonal support for endometrial tissue growth.[8]
Signaling Pathway Diagram
The following diagram illustrates the integrated mechanism of action of this compound within an endometrial cell.
Caption: this compound's integrated signaling pathway in endometrial cells.
Cellular and Histological Effects
The molecular actions of this compound translate into significant and observable effects at the cellular and tissue levels.
-
Endometrial Atrophy: Prolonged treatment with this compound induces a marked atrophic state in the endometrium.[8][15] Histological examinations reveal a thinner endometrial lining with inactive glands and a decidualized stroma.[15][16]
-
Cellular Involution: At the ultrastructural level, endometrial cells exhibit signs of involution, including nuclear pyknosis (chromatin condensation), extrusion of nuclear remnants, and increased lysosomal autophagy.[7] These changes are indicative of a progesterone withdrawal effect and cellular inactivity.[7]
-
Inhibition of Proliferation: By functionally antagonizing estrogen and inhibiting progesterone-driven growth signals, this compound effectively halts the proliferation of endometrial cells.[4]
-
Anti-inflammatory Action: this compound reduces the inflammatory activity associated with endometriotic lesions, contributing to pain relief.[4]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in-vitro and in-vivo assays.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for steroid receptors.
-
Objective: To quantify the affinity (e.g., Ki or IC50) of this compound for PR, AR, and ER.
-
Methodology:
-
Receptor Preparation: A source of receptors is prepared, typically from endometrial tissue cytosol or from cells engineered to overexpress a specific human receptor.[1]
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR) is incubated with the receptor preparation.
-
Incubation: The incubation is performed in the presence of increasing concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, bound and free radioligand are separated. This is often achieved by adsorbing the free radioligand onto dextran-coated charcoal, followed by centrifugation.
-
Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the inhibition constant (Ki).[17]
-
Cell Proliferation (Viability) Assay
This assay measures the effect of this compound on the proliferation of endometrial cell lines (e.g., Ishikawa, HEC-1-A).[18][19]
-
Objective: To determine if this compound inhibits endometrial cell growth and to quantify its potency (e.g., IC50).
-
Methodology (MTT Assay Example):
-
Cell Seeding: Endometrial cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[20]
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Cells are incubated for a specified period (e.g., 48-72 hours).[20]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow metabolically active, viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[20]
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the control, and an IC50 value can be calculated.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical cell-based assay to evaluate the effect of this compound.
Caption: Workflow for assessing this compound's effect on cell viability.
Conclusion
The mechanism of action of this compound in endometrial cells is a complex interplay of interactions with multiple steroid hormone receptors. Its unique profile as a PR modulator, a weak AR agonist, and a potent functional antiestrogen (B12405530) allows it to effectively induce an atrophic, anti-proliferative, and anti-inflammatory state in the endometrium. This multifaceted pharmacology, confirmed through extensive receptor binding and cell-based assays, underpins its clinical efficacy in the management of endometriosis. Further research into its downstream gene regulatory networks will continue to refine our understanding of this potent therapeutic agent.
References
- 1. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [bionity.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Histologic and ultrastructural changes in human endometriotic implants treated with the antiprogesterone steroid ethylnorgestrienone (this compound) during 2 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. What is this compound used for? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. mdpi.com [mdpi.com]
- 12. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]
- 13. Does this compound antagonize the effects of estrogen on endometrial implants upon the peritoneum of rats? [repositorio.unifesp.br]
- 14. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Histological impact of medical therapy--clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of histological and ultrastructural aspects of endometrium during treatment with this compound in women with amenorrhea or spotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uwyo.edu [uwyo.edu]
- 18. A guide for endometrial cancer cell lines functional assays using the measurements of electronic impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of Gestrinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestrinone is a synthetic steroid with a complex pharmacological profile, exhibiting progestogenic, antiprogestogenic, androgenic, and antiestrogenic activities. Its primary clinical application is in the treatment of endometriosis. Understanding its in vitro pharmacodynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the in vitro studies on this compound, focusing on its receptor binding, cellular effects, and impact on key signaling pathways.
Receptor Binding Affinity
This compound's multifaceted actions stem from its ability to interact with several steroid hormone receptors. In vitro competitive binding assays have been employed to determine its affinity for the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER).
Experimental Protocol: Competitive Receptor Binding Assay
A typical competitive binding assay to determine the affinity of this compound for steroid receptors involves the following steps:
-
Preparation of Receptor Source: Cytosolic or nuclear extracts containing the target receptor are prepared from appropriate tissues (e.g., human uterine endometrium) or cell lines (e.g., MCF-7 cells for PR and ER, LNCaP cells for AR).
-
Radioligand Incubation: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: this compound Receptor Binding Affinity
| Receptor | Ligand Used for Competition | Tissue/Cell Source | Relative Binding Affinity (%) | IC50 / EC50 (nM) | Reference |
| Progesterone Receptor (PR) | Progesterone | Human Endometrial Tissue | High | ~30 | [1] |
| Androgen Receptor (AR) | Testosterone | Human Endometrial Tissue | High | ~20 | [1] |
| Estrogen Receptor (ER) | Estradiol | Human Endometrial Tissue | Avid | - | [1] |
| Nuclear Type II Estrogen Sites | [3H]-Estradiol | Immature Rabbit Uterus | Inhibitory at low concentrations | 0.4 - 4 | [2] |
Note: Relative binding affinity is often expressed as a percentage of the natural ligand's affinity. IC50/EC50 values represent the concentration of this compound required to displace 50% of the radiolabeled ligand or to elicit 50% of the maximal response, respectively.
Cellular Effects of this compound
In vitro studies using various cell lines have been instrumental in characterizing the cellular responses to this compound, including its effects on cell proliferation, apoptosis, and the expression of specific molecular markers.
Antiproliferative and Pro-apoptotic Effects
This compound has been shown to inhibit the growth of various cell types, particularly those relevant to its therapeutic targets.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., ectopic endometrial cells, uterine leiomyoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Data Presentation: Cellular Effects of this compound
| Cell Type | Assay | Effect | Quantitative Data | Reference |
| Ectopic Endometrium Cells | MTT Assay | Inhibition of growth and proliferation | Dose- and time-dependent | [3] |
| Ectopic Endometrium Cells | Flow Cytometry | Induction of apoptosis | Apoptotic rate of 1.3% at 10⁻⁶ mol/L and 15.0% at 10⁻⁴ mol/L | [3] |
| Uterine Leiomyoma Cells | MTT Assay | Inhibition of cell growth | IC50 = 43.67 µM | [4] |
| HeLa (Cervical Cancer) Cells | Not specified | Induction of apoptosis | - | [5] |
Modulation of Intracellular Signaling Pathways
This compound exerts its cellular effects by modulating key intracellular signaling pathways. In vitro studies have identified its influence on the ERα/Src/p38 MAPK and JNK-p21 pathways.
ERα/Src/p38 MAPK Pathway
In human uterine leiomyoma cells, this compound has been shown to regulate the activity of Estrogen Receptor α (ERα), the proto-oncogene tyrosine-protein kinase Src, and the p38 Mitogen-Activated Protein Kinase (MAPK).
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-ERα, anti-phospho-Src, anti-p38, anti-phospho-p38).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: this compound-mediated regulation of the ERα/Src/p38 MAPK pathway.
JNK-p21 Pathway
In HeLa cervical cancer cells, this compound has been reported to induce apoptosis through the c-Jun N-terminal kinase (JNK)-p21 pathway.
The investigation of the JNK-p21 pathway typically involves Western blotting to assess the phosphorylation status of JNK and the expression levels of p21.
-
Cell Culture and Treatment: HeLa cells are cultured and treated with varying concentrations of this compound.
-
Protein Extraction and Western Blotting: As described previously, total protein is extracted, and Western blot analysis is performed using primary antibodies against total JNK, phospho-JNK, and p21.
-
Data Analysis: The ratio of phosphorylated JNK to total JNK is calculated to determine JNK activation. The expression level of p21 is normalized to a loading control.
Caption: this compound's pro-apoptotic effect via the JNK-p21 signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the in vitro pharmacodynamics of this compound.
Caption: A generalized experimental workflow for in vitro studies of this compound.
Conclusion
The in vitro pharmacodynamics of this compound are characterized by its interactions with multiple steroid hormone receptors, leading to antiproliferative and pro-apoptotic effects in target cells. Its modulation of the ERα/Src/p38 MAPK and JNK-p21 signaling pathways provides insight into its molecular mechanisms of action. This technical guide summarizes key quantitative data and experimental protocols to aid researchers in further investigating the complex pharmacology of this compound.
References
- 1. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effect of this compound as an inhibitor of [3H]-estradiol binding to nuclear type II sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
Molecular Targets of Gestrinone in Uterine Fibroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including abnormal uterine bleeding, pelvic pain, and infertility. The growth of these tumors is known to be steroid-hormone dependent. Gestrinone, a synthetic steroid, has demonstrated efficacy in reducing fibroid volume and alleviating associated symptoms.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound in uterine fibroids, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Molecular Targets and Mechanisms of Action
This compound exerts its therapeutic effects on uterine fibroids through a multi-faceted mechanism primarily centered on the modulation of steroid hormone receptors and the inhibition of critical signaling pathways that drive cell proliferation.
Steroid Hormone Receptor Modulation
This compound functions as a potent antagonist of both progesterone (B1679170) and estrogen receptors, which are key drivers of uterine fibroid growth.
-
Estrogen Receptor Alpha (ERα): this compound significantly reduces the expression of ERα in uterine leiomyoma cells.[3] This down-regulation of ERα is a crucial aspect of its anti-proliferative effect, as estrogen is a primary stimulus for fibroid growth.
-
Progesterone Receptor (PR): Studies in animal models have shown that this compound treatment leads to a marked reduction in the protein expression of progesterone receptors in uterine leiomyoma tissue.[4][5]
Inhibition of the c-Src/p38 MAPK Signaling Pathway
A pivotal mechanism of this compound's action is the suppression of the non-genomic estrogen signaling pathway involving c-Src and p38 MAPK.
-
c-Src Kinase: this compound markedly suppresses the phosphorylation of c-Src at Tyr416, thereby inhibiting its activity.[3] Activated c-Src is a critical mediator of estrogen's rapid, non-transcriptional effects that promote cell proliferation.
-
p38 Mitogen-Activated Protein Kinase (MAPK): Treatment with this compound leads to a significant increase in the ratio of phosphorylated p38 (phospho-p38) to total p38 MAPK.[3] The activation of the p38 MAPK pathway is often associated with the induction of apoptosis and inhibition of cell proliferation, suggesting a role in this compound's therapeutic effect.
Inhibition of Cell Proliferation and Apoptosis
While this compound is a potent inhibitor of uterine leiomyoma cell proliferation, its direct impact on apoptosis appears to be less significant at therapeutic concentrations.
-
Cell Proliferation: this compound inhibits the growth of cultured human uterine leiomyoma cells in a concentration- and time-dependent manner.[3]
-
Apoptosis: At concentrations effective for inhibiting proliferation, this compound does not significantly induce apoptosis or cell cycle arrest in uterine leiomyoma cells.[3] This indicates that its primary therapeutic effect is cytostatic rather than cytotoxic.
Data Presentation
The following tables summarize the key quantitative data on the effects of this compound on uterine fibroids.
Table 1: In Vitro Efficacy of this compound on Human Uterine Leiomyoma Cell Proliferation
| Time Point (hours) | IC50 (μmol/L) | 95% Confidence Interval (μmol/L) | Reference |
| 20 | 43.67 | 23.46 - 81.32 | [3] |
| 40 | 27.78 | 12.51 - 61.68 | [3] |
| 60 | 15.25 | 7.17 - 32.43 | [3] |
Table 2: Effect of this compound on Molecular Targets in Uterine Leiomyoma Cells
| Molecular Target | Effect | Method of Detection | Reference |
| ERα Expression | Significantly Reduced (P<0.05) | Real-Time RT-PCR, Western Blotting | [3] |
| Phospho-Ser167-ERα | Significantly Reduced (P<0.05) | Western Blotting | [3] |
| Phospho-Tyr416-Src | Markedly Suppressed (P<0.05) | Western Blotting | [3] |
| Phospho-p38/p38 MAPK Ratio | Significantly Increased (P<0.05) | ELISA | [3] |
| Progesterone Receptor (PR) | Low Protein Levels Observed | Western Blotting, Immunohistochemistry | [4][5] |
Table 3: Clinical Efficacy of this compound on Uterine Fibroid Volume
| Treatment Duration | Dosage | Mean Uterine Volume Reduction | Reference |
| 6 months | 2.5 mg, 3 times weekly (oral) | From 724.9 cm³ to 450.73 cm³ | [2] |
| 1 year | 2.5 mg, 3 times weekly (oral) | From 689.73 cm³ to 329.22 cm³ | [2] |
| 4 months | 5 mg, twice weekly (oral) | From 303 cm³ to 251 cm³ | [6] |
| 4 months | 2.5 mg, three times weekly (oral) | From 361 cm³ to 266 cm³ | [6] |
| First 6 months | 2.5-5 mg, two or three times weekly (oral or vaginal) | Marked reduction | [1] |
Experimental Protocols
The following are representative protocols for key experiments cited in the literature on this compound's effects on uterine fibroids.
Cell Culture of Human Uterine Leiomyoma Cells
-
Tissue Procurement: Uterine leiomyoma tissues are obtained from consenting patients undergoing hysterectomy.
-
Cell Isolation: Tissues are minced and digested with an enzyme cocktail (e.g., collagenase and dispase) to isolate primary leiomyoma cells.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cultured cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods.
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., ERα, phospho-ERα, Src, phospho-Src, p38, phospho-p38, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, with β-actin used as a loading control.
Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression
-
RNA Extraction: Total RNA is extracted from cultured cells using a suitable kit (e.g., TRIzol reagent).
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is amplified using a real-time PCR system with specific primers for the target genes (e.g., ERα) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with the housekeeping gene for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Proteins
-
Sample Preparation: Cell lysates are prepared as for Western blotting.
-
ELISA Procedure: A sandwich ELISA kit specific for the phosphorylated and total protein of interest (e.g., p38 MAPK) is used according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentration of the target protein is determined from a standard curve. The ratio of phosphorylated to total protein is then calculated.
Visualizations
Signaling Pathway of this compound's Action in Uterine Fibroids
Caption: this compound inhibits uterine fibroid cell proliferation.
Experimental Workflow for Analyzing this compound's Molecular Targets
Caption: Workflow for studying this compound's molecular effects.
Conclusion
This compound presents a promising therapeutic option for the management of uterine fibroids. Its mechanism of action is primarily driven by the down-regulation of estrogen and progesterone receptors and the inhibition of the ERα/c-Src/p38 MAPK signaling pathway, ultimately leading to a potent anti-proliferative effect on leiomyoma cells. This in-depth technical guide provides researchers and drug development professionals with a comprehensive understanding of this compound's molecular targets, supported by quantitative data and detailed experimental methodologies, to facilitate further research and the development of novel therapeutic strategies for uterine fibroids.
References
- 1. This compound in the treatment of myomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of large fibroids with high doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - Zhu - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Regression of uterine leiomyomas after treatment with this compound, an antiestrogen, antiprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fine Balance of Activity: A Technical Guide to the Structure-Activity Relationship of Gestrinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestrinone, a synthetic 19-nortestosterone derivative, is a steroid with a complex pharmacological profile, exhibiting progestogenic, antiprogestogenic, androgenic, and antiestrogenic activities.[1][2] This multifaceted nature has led to its clinical use in treating endometriosis and uterine fibroids, where it effectively induces atrophy of endometrial tissue.[3][4] The therapeutic efficacy and side-effect profile of this compound are intrinsically linked to its chemical structure and its interactions with various steroid hormone receptors. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of new compounds with improved therapeutic indices, offering enhanced efficacy and reduced undesirable androgenic effects. This technical guide provides an in-depth analysis of the SAR of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Core Molecular Interactions: Receptor Binding Profile
This compound exerts its effects primarily through binding to and modulating the activity of several nuclear receptors, principally the progesterone (B1679170) receptor (PR), androgen receptor (AR), and to a lesser extent, the estrogen receptor (ER).[5][6] The balance of its activity on these receptors dictates its overall therapeutic and side-effect profile.
Quantitative Receptor Binding and Functional Activity Data
The following table summarizes the available quantitative data for this compound and a key derivative, tetrahydrothis compound (B1233274) (THG), for the progesterone and androgen receptors.
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | Progesterone Receptor (PR) | EC50 | ~30 nM | [6] |
| Androgen Receptor (AR) | EC50 | ~20 nM | [6] | |
| Tetrahydrothis compound (THG) | Progesterone Receptor (PR) | Relative Potency vs. Progesterone | More potent | [3] |
| Androgen Receptor (AR) | Relative Potency vs. Dihydrotestosterone | More potent | [3] |
Note: EC50 values represent the concentration of the compound that gives a half-maximal response in a functional assay. Relative potency is a comparative measure of the activity of a compound against a reference standard.
Structure-Activity Relationship (SAR) Analysis
The steroidal nucleus of this compound provides a scaffold that can be chemically modified to alter its receptor binding affinity and functional activity. Key structural features influencing its activity include the C13-ethyl group, the C17-ethynyl group, and the unsaturation in the A and B rings.
-
19-Nor Structure: Like other 19-nortestosterone derivatives, the absence of a methyl group at the C-19 position is a critical determinant of its progestational activity.[7]
-
C17 Substitutions: The nature of the substituent at the C17α position significantly impacts both progestogenic and androgenic activity.
-
The 17α-ethynyl group in this compound is crucial for its oral activity and contributes to its potent interaction with the progesterone receptor.[8]
-
Modification of this group, for instance, to a 17α-ethyl group as seen in tetrahydrothis compound (THG), dramatically increases both androgenic and progestogenic potency.[3] This highlights the sensitivity of the receptor's ligand-binding pocket to the size and nature of the C17α substituent.
-
-
A-Ring and B-Ring Unsaturation: The pattern of double bonds in the A and B rings of the steroid nucleus is a key factor in determining receptor selectivity and potency. The Δ4,9,11-triene system in this compound is a characteristic feature that influences its electronic and conformational properties, thereby affecting receptor interaction.
-
General Trends for 19-Norprogestins:
Experimental Protocols
The characterization of this compound and its derivatives relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound derivatives for PR, AR, and ER.
Methodology:
-
Receptor Preparation:
-
Prepare cytosol fractions containing the receptor of interest from target tissues (e.g., rabbit uterus for PR, rat prostate for AR) or from cells overexpressing the human receptor.
-
Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at high speed to obtain the cytosolic supernatant containing the soluble receptors.
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR, [³H]-estradiol for ER) with the receptor preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound derivative).
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand).
-
-
Separation of Bound and Free Ligand:
-
After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes. Dextran-coated charcoal can also be used to adsorb the free radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 5. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Gestrinone in Animal Models of Endometriosis: A Technical Guide
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1][2] The condition is associated with debilitating symptoms such as chronic pelvic pain and infertility, significantly impacting quality of life.[2][3] Due to the practical and ethical challenges of conducting comprehensive studies in humans, animal models are indispensable for investigating the pathophysiology of endometriosis and for the preclinical evaluation of new therapeutic agents.[4][5] Gestrinone, a synthetic 19-nortestosterone derivative, has been investigated as a treatment for endometriosis due to its complex hormonal and tissue-specific actions.[6][7] This technical guide provides an in-depth overview of the preclinical studies of this compound in established animal models of endometriosis, focusing on experimental protocols, quantitative efficacy data, and the underlying mechanisms of action.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a multifaceted mechanism of action that involves interactions with multiple hormonal pathways. It is classified as an antiprogestogen with antiestrogenic and moderate androgenic properties.[7] The primary mechanisms include:
-
Receptor Binding: this compound binds with high affinity to progesterone (B1679170) receptors (PR) and to a lesser extent, androgen receptors (AR).[8] Its activity as a selective progesterone receptor modulator (SPRM) allows it to inhibit the effects of endogenous progesterone, thereby reducing the growth and inflammatory activity of endometrial tissue.[6] Its weak agonistic activity at the AR contributes to a reduction in estrogen production.[6][8]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: this compound impacts the HPG axis by decreasing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[6] This leads to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, resulting in diminished ovarian estrogen production and an overall hypoestrogenic state that suppresses endometrial lesion growth.[6][7]
-
Direct Endometrial Effects: this compound has a direct atrophic effect on ectopic endometrial tissue.[7] It also functions as an antiestrogen (B12405530) in the endometrium.[8] Furthermore, it decreases circulating levels of sex hormone-binding globulin (SHBG), which increases the bioavailability of free testosterone.[8]
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols in Animal Models
The preclinical evaluation of this compound has utilized surgically induced endometriosis models in rodents and rabbits, which are standard in endometriosis research.[9][10] These models involve the autotransplantation of uterine tissue to ectopic sites within the peritoneal cavity.[9]
Protocol 1: Surgically-Induced Endometriosis in Rabbits
This model provides a robust platform for quantitatively assessing the impact of therapeutic agents on lesion size and hormonal profiles.[11][12]
Methodology:
-
Animal Model: Mature female rabbits are used for the study.[11]
-
Surgical Induction: Under sterile conditions, a laparotomy is performed. Three to four segments of the endometrium, measuring approximately 7 mm x 7 mm, are excised from the uterus.[11]
-
Autotransplantation: These endometrial segments are sutured to the mesentery of the uterus to establish ectopic implants.[11]
-
Disease Establishment: The animals are allowed a recovery period of seven weeks for the implants to establish and grow.[11]
-
Treatment: Rabbits are randomized into treatment and control groups. Treatment groups receive this compound at varying dosages (e.g., 0.06, 0.12, 0.24 mg/kg) or a comparator drug like Danazol (e.g., 20 mg/kg) for a period of four weeks.[11]
-
Outcome Assessment: At the end of the treatment period, a second laparotomy is performed. The ectopic endometrial implants are excised and weighed. Morphological features are analyzed quantitatively via image analysis systems.[11] Blood samples are collected to determine serum concentrations of FSH, LH, estradiol (B170435) (E2), and progesterone (P) by radioimmunoassay.[11]
Caption: Experimental workflow for the rabbit endometriosis model.
Protocol 2: Uterine Autotransplantation in Ovariectomized Rats
This model is particularly useful for studying the direct effects of hormones and their antagonists on endometrial implants in a controlled hypoestrogenic environment.
Methodology:
-
Animal Model: Three-month-old female Wistar rats are used.[13]
-
Surgical Procedure: A uterine autotransplantation technique is employed, where uterine tissue is attached to the peritoneum.[13][14] In many protocols, the animals are also ovariectomized to eliminate endogenous estrogen production, allowing for the study of exogenous hormone administration.[13]
-
Hormonal Treatment: Following surgery and recovery, rats are treated with specific hormonal regimens. For example, groups may receive a low or high dose of estrogen to stimulate implant growth, with or without concurrent administration of this compound, to evaluate its antagonistic effects.[13][14]
-
Outcome Assessment: The area of the endometrial implants is measured before and after the hormonal treatment period.[14] Following the treatment, the implants are excised for macroscopic and morphometric analysis, which can include quantifying the number of endometrial glands, assessing leukocyte infiltration, and counting mitotic figures to determine proliferative activity.[13][14]
Caption: Experimental workflow for the rat endometriosis model.
Quantitative Efficacy Data
Preclinical studies have demonstrated that this compound effectively inhibits the growth of ectopic endometrial implants in a dose-dependent manner.[11]
Table 1: Effect of this compound on Ectopic Lesion Weight in a Rabbit Model
| Treatment Group | Dosage | Outcome |
| Control | - | No significant change in implant weight |
| This compound | 0.06 mg/kg | No significant change in implant weight |
| This compound | 0.12 mg/kg | Significant decrease in implant weight and atrophy |
| This compound | 0.24 mg/kg | Significant decrease in implant weight and atrophy |
| Danazol | 20 mg/kg | Significant decrease in implant weight and atrophy |
| Data sourced from a study on experimental endometriosis in rabbits. The degree of inhibition in the 0.12 mg/kg this compound group was reported to be similar to the Danazol group.[11] |
Table 2: Effect of this compound on Serum Hormone Levels in a Rabbit Model
| Treatment Group | Serum FSH | Serum LH | Serum Estradiol (E2) | Serum Progesterone (P) |
| Control | No change | No change | No change | No change |
| This compound (0.06 mg/kg) | No change | No change | No change | No change |
| This compound (0.12 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change |
| This compound (0.24 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change |
| Data sourced from a study on experimental endometriosis in rabbits.[11] |
Table 3: Qualitative Effects of this compound in an Ovariectomized Rat Model
| Treatment Condition | Macroscopic Implant Size | Number of Endometrial Glands | Leukocyte Infiltration | Mitosis |
| High-Dose Estrogen | Increased | - | - | - |
| Low-Dose Estrogen | - | Increased | Increased | Increased |
| Estrogen + this compound | Antagonized Estrogen Effect | Antagonized Estrogen Effect | Antagonized Estrogen Effect | Antagonized Estrogen Effect |
| Findings suggest that this compound effectively antagonizes the proliferative and inflammatory effects of estrogen on endometrial implants.[13][14] |
Preclinical data from well-established rabbit and rat models of endometriosis demonstrate the therapeutic potential of this compound. It effectively reduces the size and growth of ectopic endometrial lesions in a dose-dependent manner.[11] The underlying mechanism is multifaceted, involving the suppression of the HPG axis, which leads to a systemic hypoestrogenic state, combined with direct anti-proliferative and atrophic effects on the endometrial tissue itself.[6][7] The detailed experimental protocols and quantitative outcomes from these animal studies provide a strong scientific foundation for the clinical use of this compound in the management of endometriosis.
References
- 1. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Introduction to Preclinical Evidence from Animal Models of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Mice to Primates: Assessing Hormone-Based Endometriosis Models for Preclinical and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]
- 10. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 11. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an animal model for quantitatively evaluating effects of drugs on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does this compound antagonize the effects of estrogen on endometrial implants upon the peritoneum of rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestrinone's Mode of Action on Hormone-Responsive Cancers: A Technical Guide
Introduction to Gestrinone
This compound is a synthetic 19-nortestosterone steroid derivative recognized for its complex and multifaceted pharmacological profile.[1][2] While primarily utilized in the treatment of endometriosis, a hormone-dependent gynecological condition, its mechanism of action holds significant interest for the study of hormone-responsive cancers.[2][3] this compound exhibits potent antiprogestogenic, mild androgenic, and functional antiestrogenic properties, stemming from its ability to interact with multiple steroid hormone receptors.[1][4] This guide provides an in-depth technical overview of this compound's core mechanisms, its effects on signaling pathways relevant to oncology, and a summary of the preclinical evidence of its activity in hormone-responsive cancer models.
Core Mechanism of Action: A Multi-Receptor Modulator
This compound's primary mode of action is not through a single target but via its complex interaction with several nuclear hormone receptors, leading to a broad modulation of the endocrine system.[3] Its activity is characterized by a mixed agonist/antagonist profile that varies depending on the receptor.[5]
-
Progesterone (B1679170) Receptor (PR): this compound demonstrates a high affinity for the PR, where it acts as a selective progesterone receptor modulator (SPRM) with mixed partial agonist and antagonist functions.[1][5] Its predominant effect is antiprogestational, as it binds to PRs and inhibits the effects of endogenous progesterone, leading to reduced growth and activity of hormone-responsive tissues like the endometrium.[1][3] The this compound-PR complex shows poor translocation to the nucleus, which contributes to its primary antagonist effect.[1][2]
-
Androgen Receptor (AR): The compound binds with relatively high affinity to the AR, acting as a weak agonist.[2][4][5] This interaction classifies this compound as a mild anabolic-androgenic steroid (AAS).[5] Its androgenic activity contributes to a reduction in estrogen production, partly by inhibiting aromatase activity, and decreases circulating levels of sex hormone-binding globulin (SHBG), which in turn increases the bioavailability of free testosterone.[1][2][5]
-
Estrogen Receptor (ER): this compound binds with a notable affinity to the estrogen receptor.[2][5] Despite this binding, the this compound-ER complex does not efficiently activate estrogen-responsive genes, resulting in a potent functional antiestrogenic effect in tissues like the endometrium.[2][5] This antiestrogenic profile is a key feature of its pharmacological action.[2]
Impact on Downstream Signaling Pathways
This compound's binding to steroid receptors initiates a cascade of downstream effects that collectively suppress hormone-driven cell growth.
3.1 Hypothalamic-Pituitary-Gonadal Axis Suppression A primary action of this compound is the inhibition of gonadotropin release from the pituitary gland.[4] By acting on the hypothalamic-pituitary axis, it suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This antigonadotropic effect leads to diminished ovarian steroidogenesis, resulting in a systemic decrease in estrogen production and subsequent atrophy of estrogen-dependent tissues.[3][6]
3.2 Modulation of Cancer-Related Signaling Preclinical studies suggest this compound can influence intracellular signaling pathways implicated in cancer cell proliferation and survival.
-
ERα/Src/p38 MAPK Pathway: In human uterine leiomyoma cells, this compound has been shown to inhibit cell growth by reducing the expression of ERα and suppressing the phosphorylation of both Src (Tyr416) and ERα (Ser167).[7] Concurrently, it increases the activity of the p38 mitogen-activated protein kinase (MAPK), a pathway often associated with stress responses and apoptosis.[7]
-
JNK-p21 Pathway: In cervical cancer cells (HeLa), this compound has been observed to induce apoptosis.[8][9] This effect is potentially mediated through the regulation of the JNK-p21 axis, suggesting a mechanism for its anti-cancer potential.[9]
Preclinical Evidence in Hormone-Responsive Cancers
This compound's potential as an anti-cancer agent has been explored in several in vitro models, with varying results. While primarily studied in gynecological conditions, some research points towards a broader anti-proliferative effect.
4.1 Uterine and Cervical Cancers Studies on uterine leiomyoma (fibroid) cells, which are hormone-sensitive benign tumors, have demonstrated that this compound inhibits cell growth in a concentration- and time-dependent manner.[7][10] It has also been shown to induce apoptosis in HeLa cervical cancer cells.[8][9]
4.2 Breast Cancer The evidence for this compound's efficacy in breast cancer is less clear. One study evaluated its effect on MDA-MB-231 triple-negative breast cancer cells and observed a reduction in cell viability in a concentration- and time-dependent manner.[8] However, an earlier clinical study in patients with endocrine-sensitive metastatic breast cancer found no objective anti-tumor responses.[11] This discrepancy highlights the need for further investigation into its effects on different breast cancer subtypes.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line / Model | Cancer Type / Condition | Endpoint Measured | Key Quantitative Finding | Citation(s) |
| Human Uterine Leiomyoma Cells | Uterine Fibroids | Growth Inhibition (IC₅₀) | IC₅₀: 43.67 µM at 20hIC₅₀: 27.78 µM at 40hIC₅₀: 15.25 µM at 60h | [7][12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Reduction observed in a concentration- (1-100 µM) and time-dependent manner | [8] |
| HeLa Cells | Cervical Cancer | Apoptosis | Induced apoptosis via the JNK-p21 pathway | [8][9] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of compounds like this compound. These methodologies are based on standard practices in the field.[13][14][15]
Protocol 1: Nuclear Receptor Competitive Binding Assay
This assay is designed to determine the affinity of a test compound (this compound) for a specific nuclear receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Purified recombinant human nuclear receptor protein (e.g., PR, AR, or ER).
-
Radiolabeled ligand specific to the receptor (e.g., ³H-progesterone).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of the purified receptor, and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Competitive Binding: Add varying concentrations of unlabeled this compound (or vehicle control for total binding, and a high concentration of unlabeled ligand for non-specific binding) to the tubes.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 16-24 hours) to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the unbound ligand by vacuum filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand).
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Hormone-responsive cancer cell line (e.g., MCF-7, T47D).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. Plot the results to determine the GI₅₀ (the concentration that inhibits cell growth by 50%).
Summary and Future Directions
This compound operates through a complex mechanism involving the modulation of progesterone, androgen, and estrogen receptors. Its ability to suppress gonadotropin secretion and exert direct anti-proliferative and pro-apoptotic effects in certain cellular contexts makes it a compound of interest in hormone-responsive pathologies.
While preclinical data in uterine and cervical cancer models are promising, its role in breast cancer remains ambiguous and warrants further investigation. The lack of significant anti-tumor activity in a clinical trial of endocrine-sensitive breast cancer suggests that its mechanism may not be universally effective across all hormone-dependent malignancies.[11]
Future research should focus on:
-
Subtype-Specific Efficacy: Evaluating this compound's effects on a wider panel of cancer cell lines, particularly ER+, PR+, and AR+ breast and prostate cancer models.
-
Combination Therapies: Investigating potential synergies between this compound and existing endocrine therapies or targeted agents.
-
In Vivo Studies: Conducting well-designed animal studies to validate the in vitro findings and assess the therapeutic potential in a more complex biological system.
-
Biomarker Identification: Identifying potential biomarkers that could predict which tumors are most likely to respond to this compound's unique multi-receptor targeting mechanism.
References
- 1. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 2. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. Oral this compound: a novel antiprogestin with no antitumor activity in endocrine-sensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 13. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. blog.abclonal.com [blog.abclonal.com]
In-vitro Effects of Gestrinone on Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestrinone, a synthetic steroid with complex hormonal activities, has been investigated for its potential therapeutic applications in various hormone-related conditions. This technical guide delves into the in-vitro effects of this compound on breast cancer cell lines, with a particular focus on its impact on cell viability, apoptosis, and the underlying signaling pathways. While specific quantitative data on this compound's direct effects on breast cancer cells remains limited in publicly available literature, this document synthesizes the existing qualitative evidence and provides detailed experimental protocols for key assays to facilitate further research in this area. The proposed mechanism of action, involving the c-Jun N-terminal kinase (JNK)-p21 signaling pathway, is discussed and visualized. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound is a synthetic 19-nortestosterone derivative characterized by a multifaceted pharmacological profile, exhibiting mixed progestogenic and antiprogestogenic, weak androgenic, and functional antiestrogenic properties[1][2]. Its primary clinical application has been in the treatment of endometriosis.[1] Recent preclinical studies have begun to explore its potential anticancer effects. Notably, research has indicated that this compound can reduce the viability of the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, in a concentration- and time-dependent manner.[3][4] This effect is particularly interesting as it appears to be independent of the estrogen receptor (ER), given that MDA-MB-231 cells are ER-negative.[3][4] This suggests a mechanism of action that could be relevant for hormone-refractory breast cancers.
Effects on Cell Viability
Preclinical data indicates that this compound reduces the viability of MDA-MB-231 breast cancer cells.[3][4] The effect was observed to be dependent on both the concentration of this compound and the duration of exposure.[3][4]
Table 1: Summary of this compound's Effect on Breast Cancer Cell Viability
| Cell Line | Receptor Status | Effect of this compound | Quantitative Data (IC50) |
| MDA-MB-231 | ER-, PR-, HER2- | Reduced cell viability | Not available in cited literature |
Induction of Apoptosis
Studies on other gynecological cancer cells, such as HeLa cells, have shown that this compound can induce apoptosis.[5] This pro-apoptotic effect is a crucial area of investigation for its potential anticancer activity in breast cancer cells.
Table 2: Summary of this compound's Effect on Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Effect of this compound | Quantitative Data (Apoptosis Rate) |
| HeLa | Cervical Cancer | Induces apoptosis | Not available in cited literature |
| MDA-MB-231 | Breast Cancer | Implied, based on viability studies | Not available in cited literature |
Proposed Signaling Pathway: JNK-p21 Axis
Research suggests that this compound's tumor-suppressive action may be mediated through the c-Jun N-terminal kinase (JNK)-p21 pathway.[5] In studies on HeLa cells, this compound has been observed to decrease the expression of the cell cycle inhibitor p21 through the activation of JNK signaling.[5] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The proposed mechanism involves the activation of JNK, which in turn may lead to the phosphorylation of the transcription factor c-Jun. Activated c-Jun could then regulate the expression of target genes, including the downregulation of p21, ultimately influencing cell fate.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to assess the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in this compound-treated breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for detecting changes in the protein expression of JNK, phospho-JNK, c-Jun, and p21 in response to this compound treatment.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JNK, anti-phospho-JNK, anti-c-Jun, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to normalize protein levels.
References
- 1. Ghrelin inhibits cisplatin-induced MDA-MB-231 breast cancer cell apoptosis via PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 5. researchgate.net [researchgate.net]
Gestrinone's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestrinone, a synthetic steroid, exerts a complex and multifaceted influence on the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its effects on hormonal regulation and target tissue response. Through a comprehensive review of existing literature, this document summarizes quantitative data on hormonal fluctuations and receptor binding affinities, presents detailed experimental protocols for preclinical and clinical evaluation, and visualizes key pathways and workflows. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their therapeutic applications.
Introduction
This compound is a synthetic 19-nortestosterone derivative characterized by its anti-progestogenic, anti-estrogenic, and mild androgenic properties.[1][2] Its primary clinical application has been in the management of endometriosis, a gynecological condition dependent on hormonal stimulation.[3][4] The therapeutic efficacy of this compound stems from its ability to modulate the HPG axis at multiple levels, leading to the suppression of endometrial tissue growth.[2][5] Understanding the intricate interactions of this compound with the components of the HPG axis is crucial for optimizing its therapeutic use and for the development of novel hormonal therapies.
Mechanism of Action on the Hypothalamic-Pituitary-Gonadal Axis
This compound's primary impact on the HPG axis is the suppression of gonadotropin secretion.[5][6] It achieves this through a central effect on the hypothalamus and pituitary gland, as well as through peripheral actions.
-
Hypothalamic and Pituitary Level: this compound is understood to decrease the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[2] This, in turn, leads to a reduction in the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2][7] The suppression of the mid-cycle LH and FSH surge is a key aspect of its mechanism, leading to anovulation and a hypoestrogenic state.[4]
-
Ovarian Level: The diminished gonadotropin support to the ovaries results in reduced ovarian steroidogenesis, leading to a significant decrease in the production of estradiol (B170435) and progesterone.[3][5]
-
Endometrial Level: this compound directly affects the endometrium, where it exhibits anti-progestogenic and anti-estrogenic effects, leading to atrophy of the endometrial tissue.[4]
The signaling pathway illustrating this compound's impact on the HPG axis is depicted below.
References
- 1. Uterine histopathology and steroid metabolism in a polycystic ovary syndrome rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Endocrine, metabolic, and clinical effects of this compound in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
Gestrinone: A Deep Dive into its Anti-Progestogenic and Anti-Estrogenic Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gestrinone, a synthetic 19-nortestosterone derivative, is a steroid hormone with a complex pharmacological profile. It exhibits potent anti-progestogenic and anti-estrogenic activities, alongside weak androgenic properties. This unique combination of effects has led to its clinical use in the management of endometriosis, a gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. This technical guide provides a comprehensive overview of the anti-progestogenic and anti-estrogenic effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of reproductive endocrinology and pharmacology.
Molecular Mechanisms of Action
This compound's hormonal effects are multifaceted, arising from its interactions with several steroid hormone receptors and its influence on hormone synthesis and transport.
Anti-Progestogenic Effects
This compound's primary anti-progestogenic action stems from its direct interaction with the progesterone (B1679170) receptor (PR). It acts as a partial agonist or a selective progesterone receptor modulator (SPRM), meaning it can both weakly activate and antagonize the receptor.[1] The this compound-PR complex has been shown to have poor translocation to the nucleus, leading to a predominantly anti-progestogenic effect.[2] By competitively inhibiting the binding of endogenous progesterone to its receptor, this compound blocks the downstream signaling pathways that promote the growth and secretory activity of endometrial tissue.[3] This is a key mechanism in its therapeutic effect on endometriosis, as it leads to the atrophy of both uterine and ectopic endometrial implants.[3]
Anti-Estrogenic Effects
This compound exerts its anti-estrogenic effects through several mechanisms:
-
Receptor Binding: this compound binds to the estrogen receptor (ER) with a relatively avid affinity.[1] However, the this compound-ER complex does not efficiently activate estrogen-responsive genes, thereby acting as a functional antagonist.[2]
-
Inhibition of Estrogen Synthesis: this compound has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[4] This leads to a reduction in circulating estrogen levels.
-
Antigonadotropic Effects: this compound acts on the hypothalamic-pituitary axis to suppress the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression of gonadotropin release leads to decreased ovarian steroidogenesis and a subsequent reduction in estrogen production.[3]
-
Increased Free Testosterone: this compound decreases the levels of sex hormone-binding globulin (SHBG), a protein that binds to and inactivates testosterone.[5] This results in an increase in the concentration of free, biologically active testosterone. Increased androgen levels can further contribute to the anti-estrogenic environment by suppressing endometrial growth.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinities of this compound to steroid receptors and its effects on hormone levels and clinical endpoints in patients with endometriosis.
| Steroid Receptor | Relative Binding Affinity (%) | Reference Ligand (100%) | Reference |
| Progesterone Receptor (PR) | 75-76 | Progesterone | [1] |
| Androgen Receptor (AR) | 83-85 | Testosterone | [1] |
| Estrogen Receptor (ER) | <0.1 | Estradiol | [1] |
| Glucocorticoid Receptor (GR) | 3-10 | Dexamethasone | [1] |
| Mineralocorticoid Receptor (MR) | 77 | Aldosterone | [1] |
| Parameter | Pre-treatment | Post-treatment (6 months) | p-value | Reference |
| Laparoscopic Score | 17.18 | 9.09 | < 0.005 | [6] |
| Estradiol (E2) | Follicular Phase Range | Follicular Phase Range | NS | [6] |
| Progesterone (P) | Follicular Phase Range | Follicular Phase Range | NS | [6] |
| Total Testosterone (TT) | Decreased | Decreased | - | [6] |
| Sex Hormone-Binding Globulin (SHBG) | Decreased | Decreased | - | [6] |
| Free Testosterone (FT) | Slightly Increased | Slightly Increased | - | [6] |
| Parameter | Pre-treatment | Post-treatment (6 months with 2.5 mg this compound twice weekly) | p-value | Reference |
| Endometriosis Implant Score | 10.3 ± 2.8 | 3.8 ± 0.8 | 0.05 | [7] |
| Serum Progesterone | - | Significantly Reduced | - | [7] |
| Sex Hormone-Binding Globulin (SHBG) | - | Significantly Reduced | - | [7] |
| Estradiol | Not Significantly Affected | Not Significantly Affected | NS | [7] |
| Luteinizing Hormone (LH) | Not Significantly Affected | Not Significantly Affected | NS | [7] |
| Follicle-Stimulating Hormone (FSH) | Not Significantly Affected | Not Significantly Affected | NS | [7] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often not fully available in publicly accessible documents. However, based on the descriptions in the literature, the following are representative methodologies for the key experiments used to characterize the anti-progestogenic and anti-estrogenic effects of this compound.
Competitive Receptor Binding Assay
This assay is used to determine the relative binding affinity of this compound for various steroid receptors.
Objective: To determine the concentration of this compound required to displace 50% of a radiolabeled ligand from its receptor (IC50), and from this, to calculate its relative binding affinity.
Materials:
-
Human uterine endometrial cytosol (as a source of steroid receptors)[1]
-
Radiolabeled ligands (e.g., [³H]-progesterone, [³H]-testosterone, [³H]-estradiol)
-
Unlabeled this compound and reference standards (progesterone, testosterone, estradiol)
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize receptors)
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Preparation of Cytosol: Human uterine endometrial tissue is homogenized in a cold buffer and centrifuged to obtain the cytosolic fraction containing the steroid receptors.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound or the reference standard.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radiolabeled ligand is separated from the free (unbound) ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the logarithm of the competitor concentration. The IC50 value is determined from this curve. The relative binding affinity (RBA) is then calculated as: (IC50 of reference standard / IC50 of this compound) x 100%.
In Vitro Endometrial Cell Proliferation Assay
This assay assesses the direct effect of this compound on the growth of endometrial cells.
Objective: To determine the effect of this compound on the proliferation of ectopic endometrial cells in culture.
Materials:
-
Ectopic endometrial cells isolated from patients with endometriosis.[8]
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Spectrophotometer.
Protocol:
-
Cell Culture: Ectopic endometrial cells are seeded in multi-well plates and allowed to attach and grow.
-
Treatment: The cells are treated with various concentrations of this compound (e.g., 10⁻⁶ and 10⁻⁴ mol/L) or vehicle control for different time points (e.g., 8, 16, 24, 32, 40, and 48 hours).[8]
-
MTT Assay: At the end of the treatment period, MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Quantification: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The inhibition of cell growth is calculated relative to the vehicle-treated control.
Clinical Trial for Endometriosis Treatment
This outlines a typical clinical trial design to evaluate the efficacy and hormonal effects of this compound in patients with endometriosis.
Objective: To assess the effect of this compound on the extent of endometriotic lesions and on circulating hormone levels in women with endometriosis.
Study Design: A prospective, randomized, double-blind study.[7]
Participants: Women with laparoscopically confirmed mild to moderate endometriosis.
Intervention:
-
Treatment group: Oral this compound (e.g., 2.5 mg twice weekly) for a defined period (e.g., 6 months).[6][7]
-
Control group: Placebo or a comparator drug.
Assessments:
-
Laparoscopy: Performed at baseline and at the end of treatment to visually assess and score the extent of endometriotic lesions using a standardized scoring system (e.g., revised American Fertility Society score).
-
Hormone Levels: Blood samples are collected at baseline and at regular intervals throughout the study. Serum levels of LH, FSH, estradiol, progesterone, total testosterone, free testosterone, and SHBG are measured using validated immunoassays (e.g., radioimmunoassay - RIA or enzyme-linked immunosorbent assay - ELISA).
-
Symptom Assessment: Patient-reported outcomes on pelvic pain and other symptoms are collected using standardized questionnaires or visual analog scales.
Data Analysis: Statistical analysis is performed to compare the changes in laparoscopic scores, hormone levels, and symptoms between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Progesterone receptor signaling and its antagonism by this compound.
Caption: Estrogen receptor signaling and its antagonism by this compound.
References
- 1. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antiestrogenic effect of this compound as an inhibitor of [3H]-estradiol binding to nuclear type II sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine, metabolic, and clinical effects of this compound in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical, endocrine, and metabolic effects of two doses of this compound in treatment of pelvic endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound on growth and apoptosis in isolated ectopic endometrium cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of Gestrinone's Androgenic and Anabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gestrinone, a synthetic 19-nortestosterone derivative, is a multifaceted steroid characterized by a complex pharmacological profile that includes anti-progestogenic, anti-estrogenic, and notably, weak androgenic and anabolic properties.[1][2][3] Primarily utilized in the treatment of endometriosis, its interaction with the androgen receptor (AR) underpins its therapeutic effects and its associated side-effect profile.[1][4][5] This technical guide provides a comprehensive examination of this compound's androgenic and anabolic characteristics, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and assay workflows.
Molecular Interactions and Receptor Binding Affinity
This compound exerts its effects by binding to several steroid hormone receptors. Among these, it demonstrates a relatively high binding affinity for the androgen receptor (AR), which is considered the highest among the steroid receptors it interacts with, followed by the progesterone (B1679170) receptor (PR) and, to a lesser extent, the estrogen receptor (ER).[1] This affinity for the AR classifies it as a weak anabolic-androgenic steroid (AAS).[6][7]
The interaction of this compound with the AR is agonistic, meaning it activates the receptor, albeit weakly.[6][7] This activation is the primary reason for its observed androgenic side effects.[5] In vitro studies have shown that this compound binds to the AR with an EC50 value of approximately 20 nM.[8] This affinity is about 5 to 6 times lower than that of the natural ligand, testosterone (B1683101).[8] Despite binding to the ER, the this compound-ER complex does not efficiently activate estrogen-responsive genes, contributing to its strong anti-estrogenic activity.[1][7]
| Receptor | Ligand | Binding Affinity (EC50) | Notes |
| Androgen Receptor (AR) | This compound | ~20 nM | Approximately 5-6 fold lower affinity than testosterone.[8] |
| Progesterone Receptor (PR) | This compound | ~30 nM | Approximately 5-6 fold lower affinity than progesterone.[8] |
| Estrogen Receptor (ER) | This compound | Avid Affinity | Does not efficiently activate estrogen-responsive genes.[1][9] |
Table 1: Quantitative Receptor Binding Affinity of this compound.
Signaling Pathway of this compound via the Androgen Receptor
As a weak agonist, this compound mimics the action of endogenous androgens like testosterone. Upon entering a target cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic and anabolic effects.
In Vivo Assessment of Androgenic and Anabolic Activity: The Hershberger Assay
The Hershberger bioassay is the standard in vivo method for assessing a substance's potential androgenic or anti-androgenic activity.[10] It utilizes a castrated male rat model, which eliminates the influence of endogenous androgens.[10] The assay measures the change in weight of five androgen-dependent tissues: the ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[10] An increase in the weight of these tissues following administration of the test substance indicates androgenic activity. The LABC muscle is particularly indicative of anabolic effects.
-
Animal Model: Peripubertal male rats are castrated around postnatal day 42. A recovery period of at least seven days is allowed for endogenous testosterone levels to decline.[10]
-
Grouping: A minimum of six animals are assigned to each treatment and control group.[11]
-
Administration: The test substance (this compound) is administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[11] A vehicle control group receives the administration vehicle only. A positive control group receives a reference androgen, such as testosterone propionate.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized and necropsied.[11]
-
Tissue Collection and Weighing: The five target androgen-dependent tissues (VP, SV, LABC, COW, GP) are carefully dissected and their fresh weights are recorded.[10][11]
-
Data Analysis: The mean tissue weights of the treatment groups are compared to the vehicle control group. A statistically significant increase in the mean weight of two or more of the five tissues is considered a positive androgenic response.[11]
Clinical Manifestations and Metabolic Effects
The androgenic and anabolic properties of this compound manifest clinically as a range of side effects and metabolic changes. The anabolic action is sought for "off-label" uses, such as promoting muscle gain and accelerated metabolism.[1][2][3] However, these properties also lead to common androgenic side effects.
Observed Androgenic/Anabolic Effects:
-
Dermatological: Acne, seborrhea (oily skin), and hirsutism are frequently reported.[1][2][5]
-
Metabolic: Significant weight gain (ranging from 0.9 to 8 kg) has been observed in a high percentage of patients.[1][3]
-
Musculoskeletal: The anabolic effect can promote muscle gain.[1][2][3]
-
Endocrine: this compound decreases circulating levels of sex hormone-binding globulin (SHBG), which leads to an increase in the concentration of free testosterone.[6][12][13] It also suppresses the release of gonadotropins (LH and FSH).[4][5]
-
Other: Voice changes (hoarseness) and breast size reduction have also been reported.[1][2]
| Parameter | Effect of this compound | Consequence |
| Sex Hormone-Binding Globulin (SHBG) | Decrease | Increased free testosterone levels.[6][12][13] |
| Gonadotropins (LH & FSH) | Suppression | Reduced ovarian steroidogenesis and estrogen levels.[4][5][12] |
| Lipoproteins | Decrease in HDL; Increase in LDL | Altered lipid profile.[12][13] |
| Body Weight | Increase | Anabolic effect and/or fluid retention.[1][3] |
Table 2: Summary of Endocrine and Metabolic Effects of this compound.
Conclusion
This compound possesses demonstrable, albeit weak, androgenic and anabolic properties. These characteristics are a direct result of its binding to and partial agonism of the androgen receptor. While these effects contribute to its therapeutic profile in managing endometriosis by suppressing estrogen production and directly acting on endometrial tissue, they are also responsible for a predictable set of androgenic side effects.[1][4][7] For drug development professionals, understanding this dual activity is critical for patient counseling, managing side effects, and exploring potential new therapeutic applications where a mild anabolic effect might be beneficial. Further quantitative in vivo studies, such as a standardized Hershberger assay, would be invaluable in precisely defining the dose-response relationship of this compound's androgenic and anabolic activities.
References
- 1. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Profile of this compound: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound [bionity.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gestrinone: A Selective Progesterone Receptor Modulator (SPRM) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestrinone, a synthetic 19-nortestosterone derivative, operates as a selective progesterone (B1679170) receptor modulator (SPRM) with a complex pharmacological profile. It exhibits mixed progesterone agonist and antagonist properties, alongside androgenic and anti-estrogenic activities. This multifaceted mechanism of action makes it a significant agent in the management of hormone-dependent gynecological disorders, most notably endometriosis. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanisms, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study and development of steroid-based therapeutics.
Introduction
This compound is a synthetic steroid characterized by its tri-enic structure, which confers its unique binding profile to various steroid hormone receptors.[1] While primarily recognized for its efficacy in treating endometriosis, it has also been investigated for its potential in managing uterine fibroids and as a contraceptive agent.[1] Its classification as an SPRM stems from its ability to exert tissue-specific effects, acting as an antagonist or partial agonist at the progesterone receptor (PR), thereby modulating gene expression in a cell- and promoter-dependent manner.[2] This guide delves into the technical aspects of this compound's pharmacology, providing a foundational understanding for further research and development.
Mechanism of Action
This compound's therapeutic effects are a result of its complex interplay with multiple hormonal pathways:
-
Progesterone Receptor Modulation: this compound binds to the progesterone receptor with high affinity.[2] The this compound-PR complex exhibits impaired nuclear translocation, leading to a predominant anti-progestogenic effect in endometrial tissue.[3] This inhibition of progesterone's action leads to the atrophy of both eutopic and ectopic endometrial implants.[2]
-
Androgenic and Anabolic Effects: this compound is a weak agonist of the androgen receptor (AR), contributing to its mild androgenic and anabolic properties.[1] This interaction can lead to a reduction in estrogen production by inhibiting aromatase activity.[3]
-
Anti-estrogenic Activity: this compound demonstrates functional anti-estrogenic activity in the endometrium.[1] It has been found to bind to the estrogen receptor (ER) with a notable affinity.[1]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: this compound acts on the HPG axis to suppress the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), without significantly affecting their basal levels.[1] This leads to a reduction in ovarian steroidogenesis and circulating estrogen levels.[2]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties, partly through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data available for this compound, providing a comparative overview of its binding affinities and clinical efficacy.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 / EC50 (nM) | Cell Line / System | Reference |
| Progesterone Receptor (PR) | This compound | ~30 | Human Endometrial Tissue | [4] |
| Androgen Receptor (AR) | This compound | ~20 | Human Endometrial Tissue | [4] |
| Estrogen Receptor (ER) | This compound | Not specified | Human Endometrial Tissue | [5] |
| Leiomyoma Cells | This compound | 43,670 | Leiomyoma Cells | [4] |
Table 2: Clinical Efficacy of this compound in Endometriosis
| Dosage | Duration | Primary Outcome | Result | Reference |
| 1.25 mg twice weekly | 6 months | Reduction in endometriosis score | Significant reduction | [6] |
| 2.5 mg twice weekly | 6 months | Reduction in endometriosis score | Significant reduction | [6] |
| 5 mg twice weekly | 6-8 months | Amenorrhea and symptom relief | Amenorrhea in all patients by 2nd month, symptom-free by 3rd month | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Experimental Workflow
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Model: Surgically Induced Endometriosis in Rats
This protocol is adapted from studies evaluating the efficacy of hormonal treatments on experimental endometriosis.
Objective: To create a reliable animal model of endometriosis to assess the therapeutic effects of this compound.
Materials:
-
Female Wistar rats (200-250 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture materials (e.g., 4-0 silk)
-
This compound solution for injection
-
Vehicle control solution
-
Microscope for histological analysis
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Anesthesia and Surgery: Anesthetize the rats according to approved institutional protocols. Perform a midline laparotomy to expose the uterus.
-
Uterine Segment Excision: Ligate the uterine horn and excise a small segment (approximately 5x5 mm).
-
Autotransplantation: Suture the excised uterine segment to the peritoneal wall or another desired location, ensuring the endometrial layer faces the peritoneal cavity.
-
Wound Closure: Close the abdominal incision in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and allow the animals to recover for a designated period (e.g., 21 days) to allow the endometriotic implants to establish.
-
Treatment: Randomly assign the animals to treatment groups (e.g., vehicle control, different doses of this compound). Administer this compound or vehicle via a specified route (e.g., subcutaneous injection) for a defined period (e.g., 28 days).
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic implants.
-
Implant Measurement and Histology: Measure the size of the implants. Fix the implants in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.
-
Histological Evaluation: Microscopically evaluate the histological features of the implants, such as the presence and morphology of endometrial glands and stroma, and assess for signs of atrophy.
In Vitro Assay: Competitive Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the progesterone receptor.
Objective: To quantify the binding affinity (IC50) of this compound for the progesterone receptor.
Materials:
-
Progesterone receptor-expressing cells (e.g., T47D breast cancer cells) or purified PR protein.
-
Radiolabeled progesterone (e.g., [³H]-progesterone).
-
Unlabeled this compound.
-
Cell lysis buffer (if using whole cells).
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Preparation of Receptor Source: If using whole cells, prepare a cell lysate. If using purified protein, dilute to the desired concentration in binding buffer.
-
Competition Reaction: In a 96-well plate, set up reactions containing the receptor source, a fixed concentration of radiolabeled progesterone, and increasing concentrations of unlabeled this compound. Include control wells with no competitor (total binding) and with a large excess of unlabeled progesterone (non-specific binding).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone.
In Vitro Assay: Western Blot for NF-κB Pathway Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of IκBα, a key step in NF-κB activation.
Objective: To determine if this compound inhibits the phosphorylation of IκBα in endometrial cells.
Materials:
-
Endometrial cells (e.g., Ishikawa cells).
-
This compound.
-
Stimulant for NF-κB activation (e.g., TNF-α).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture endometrial cells to a suitable confluency. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-IκBα. Subsequently, strip the membrane and re-probe with antibodies for total IκBα and the loading control.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals. Compare the levels of phospho-IκBα in this compound-treated cells to the control cells.
Conclusion
This compound's profile as a selective progesterone receptor modulator with a complex array of hormonal activities provides a strong basis for its therapeutic utility in endometriosis and other estrogen-dependent conditions. Its ability to induce endometrial atrophy through a combination of PR modulation, HPG axis suppression, and anti-inflammatory effects underscores its efficacy. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel SPRMs with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular interactions of this compound with its target receptors and signaling pathways to enable the development of more targeted and personalized therapies for hormone-dependent diseases.
References
- 1. Evaluation of histological and ultrastructural aspects of endometrium during treatment with this compound in women with amenorrhea or spotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound in endometriosis tissue and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone Receptor Monoclonal Antibody (PR-AT 4.14) (MA1-410) [thermofisher.com]
- 6. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Gestrinone Administration in Rat Models of Endometriosis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, primarily on the pelvic peritoneum and ovaries. Animal models, particularly in rats, are indispensable tools for studying the pathophysiology of endometriosis and for evaluating the efficacy of novel therapeutic agents. Gestrinone, a synthetic steroid with anti-progestogenic, anti-estrogenic, and mild androgenic properties, has been investigated as a treatment for endometriosis. These application notes provide a detailed protocol for the administration of this compound in a surgically induced rat model of endometriosis, based on established methodologies.
Mechanism of Action of this compound in Endometriosis
This compound exerts its therapeutic effects on endometriotic implants through a multi-faceted mechanism of action. It leads to the atrophy of endometrial tissue by creating a hypoestrogenic and hyperandrogenic environment. The key pathways include:
-
Suppression of Gonadotropin Release: this compound acts on the pituitary gland to suppress the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
-
Inhibition of Ovarian Steroidogenesis: The reduction in gonadotropin levels leads to decreased production of estrogen by the ovaries.
-
Direct Action on Endometrial Receptors: this compound binds to progesterone (B1679170) and androgen receptors within the endometrial tissue, leading to a reduction in the growth and inflammatory activity of both uterine and ectopic endometrial tissue.[1]
-
Increased Bioavailability of Testosterone: this compound decreases the levels of sex hormone-binding globulin (SHBG), which in turn increases the concentration of free testosterone.
The culmination of these effects is the shrinkage and regression of endometriotic lesions.
Experimental Protocols
I. Surgical Induction of Endometriosis in a Rat Model
This protocol is adapted from established methods for inducing endometriosis in rats through autotransplantation of uterine tissue.
Materials:
-
Female Wistar rats (or other suitable strain), 8-10 weeks old
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk or nylon)
-
Sterile saline solution
-
Animal warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Place the animal on a warming pad to maintain body temperature throughout the procedure.
-
-
Laparotomy and Uterine Horn Exposure:
-
Make a midline ventral incision of approximately 2-3 cm through the skin and abdominal wall to expose the peritoneal cavity.
-
Gently locate and expose the uterine horns.
-
-
Uterine Tissue Excision:
-
Ligate the blood supply to a small segment (approximately 1 cm) of one uterine horn.
-
Excise the ligated segment of the uterine horn and place it in a sterile petri dish containing sterile saline solution.
-
-
Preparation of Endometrial Implants:
-
Open the excised uterine segment longitudinally to expose the endometrial lining.
-
Cut the tissue into small fragments of a standardized size (e.g., 2x2 mm).
-
-
Autotransplantation of Endometrial Tissue:
-
Select implantation sites on the peritoneal wall or other desired locations.
-
Suture the endometrial fragments to the selected sites with the endometrial layer facing the peritoneal cavity.
-
Record the number and location of all implanted tissues.
-
-
Closure and Post-Operative Care:
-
Close the abdominal wall and skin in layers using appropriate suture material.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals closely during recovery for any signs of distress or infection.
-
Allow a recovery period of 2-4 weeks for the endometriotic lesions to establish and grow before commencing treatment.
-
II. This compound Administration Protocol
This protocol is based on a study by Lobo et al. (2008) in an ovariectomized rat model of endometriosis. Researchers should consider the hormonal status of their animal model when adapting this protocol.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., propylene (B89431) glycol or corn oil)
-
Syringes and needles for subcutaneous injection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to achieve the desired concentration. For example, to achieve a dose of 0.25 mg/kg, a solution of 0.25 mg/mL can be prepared for a 1 mL/kg injection volume.
-
Ensure the solution is homogenous before each administration.
-
-
Dosage and Administration:
-
Weigh each rat accurately before each administration to calculate the precise dose.
-
The recommended dosage is 0.25 mg/kg of body weight .
-
Administer the this compound solution via subcutaneous injection .
-
The frequency of administration is every 48 hours .
-
The recommended duration of treatment is 24 days .
-
-
Monitoring and Evaluation:
-
Monitor the animals for any adverse effects throughout the treatment period.
-
At the end of the treatment period, euthanize the animals and excise the endometriotic implants.
-
Measure the size and weight of the implants to assess the treatment efficacy.
-
Histological analysis of the implants can be performed to evaluate changes in morphology and cellular proliferation.
-
Data Presentation
The following tables summarize the key quantitative data related to this compound administration in the rat model of endometriosis.
Table 1: this compound Administration Protocol in a Rat Model
| Parameter | Protocol |
| Animal Model | Ovariectomized Female Wistar Rats |
| Drug | This compound |
| Dosage | 0.25 mg/kg body weight |
| Administration Route | Subcutaneous |
| Frequency | Every 48 hours |
| Treatment Duration | 24 days |
| Vehicle | Propylene glycol or corn oil |
Table 2: Effects of this compound on Endometriotic Implants in Rats
| Outcome Measure | Expected Effect of this compound Treatment |
| Implant Size | Significant reduction |
| Implant Weight | Significant reduction |
| Histology | Atrophy of glandular and stromal components |
Visualizations
Signaling Pathway of this compound in Endometriosis
References
Application Notes and Protocols: Investigating Gestrinone's Effects on Endometrial Stromal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for studying the effects of Gestrinone on endometrial stromal cells (ESCs). This document outlines detailed protocols for the isolation, culture, and treatment of primary human ESCs, along with methodologies for assessing cellular responses to this compound.
Introduction to this compound
This compound is a synthetic steroid with complex hormonal activities, primarily used in the treatment of endometriosis.[1][2][3][4] It exhibits potent anti-progestational and mild androgenic properties.[1][2][3] The mechanism of action is multifaceted, involving the suppression of pituitary gonadotropins and direct interaction with the endometrium to inhibit its growth.[2] this compound binds to progesterone (B1679170) and androgen receptors and has been shown to interact with estrogen receptors as well.[2][3] In the context of endometriosis, this compound helps alleviate symptoms by decreasing the proliferation and inflammatory activity of endometrial lesions.[1]
Effects on Endometrial Stromal Cells
In vitro studies have demonstrated that this compound can significantly inhibit the growth and proliferation of ectopic endometrial cells in a dose- and time-dependent manner.[5] Furthermore, it has been shown to induce apoptosis in these cells.[5] The signaling pathways implicated in this compound's action include the regulation of Phosphatase and Tensin Homolog (PTEN) expression, as well as modulation of Estrogen Receptor α (ERα), Src, and p38 Mitogen-Activated Protein Kinase (MAPK) activity in related cell types.[5][6]
I. Isolation and Culture of Human Endometrial Stromal Cells (hESCs)
This protocol describes the enzymatic digestion method for isolating hESCs from endometrial biopsies or hysterectomy specimens.
1.1. Materials
-
Endometrial tissue biopsy
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type I
-
Hyaluronidase
-
Deoxyribonuclease I (DNase I)
-
Ficoll-Paque
-
Stromal Cell Medium (SCM): DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Red Blood Cell Lysis Buffer
-
Sterile culture flasks and dishes
1.2. Protocol for hESC Isolation and Culture
-
Tissue Collection and Preparation: Collect endometrial tissue in sterile HBSS. Wash the tissue multiple times to remove excess blood and mucus. Mince the tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a digestion medium containing Collagenase I and DNase I in HBSS.[7] Incubate at 37°C for 1-2 hours on a rotator to facilitate tissue dissociation.[8]
-
Cell Dissociation and Filtration: Gently pipette the digested tissue suspension up and down to further dissociate the cells. Pass the cell suspension through a series of cell strainers (e.g., 100 µm followed by 40 µm) to separate single cells from undigested tissue and epithelial glands.
-
Stromal Cell Separation: The cell suspension passing through the filter will contain a mixed population of cells. To isolate stromal cells, various methods can be employed, including differential adhesion or density gradient centrifugation using Ficoll-Paque.[7]
-
Cell Plating: Resuspend the isolated stromal cells in SCM and plate them onto culture flasks or dishes.[8] The use of SCM will selectively promote the proliferation of stromal fibroblasts.[8]
-
Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[7] Change the culture medium every 2-3 days.[9]
-
Passaging: When the cells reach 80-90% confluency, passage them using a trypsin-EDTA solution.[7] hESCs can be used for experiments typically between passages 2 and 5.
II. Experimental Protocols for Studying this compound's Effects
2.1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
2.1.1. Materials
-
hESCs cultured in 96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2.1.2. Protocol
-
Cell Seeding: Seed hESCs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10⁻⁶ M and 10⁻⁴ M) for different time points (e.g., 8, 16, 24, 32, 40, 48 hours).[5] Include a vehicle control (DMSO) group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
2.2. Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
2.2.1. Materials
-
hESCs cultured in 6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
2.2.2. Protocol
-
Cell Seeding and Treatment: Seed hESCs in 6-well plates and treat with different concentrations of this compound (e.g., 10⁻⁶ M and 10⁻⁴ M) for 24 hours.[5]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Determine the percentage of apoptotic cells in each treatment group compared to the control.
2.3. Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
2.3.1. Materials
-
hESCs cultured in 6-well or 10 cm dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-ERα, anti-phospho-Src, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2.3.2. Protocol
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
III. Data Presentation
Table 1: Effect of this compound on the Proliferation of Ectopic Endometrial Cells [5]
| This compound Concentration | Time (hours) | Inhibition Rate (%) |
| 10⁻⁶ mol/L | 8 | 99.6 |
| 16 | 87.3 | |
| 24 | 79.8 | |
| 32 | 62.3 | |
| 40 | 51.7 | |
| 48 | 44.2 | |
| 10⁻⁴ mol/L | 8 | 99.2 |
| 16 | 77.1 | |
| 24 | 69.6 | |
| 32 | 51.1 | |
| 40 | 33.7 | |
| 48 | 23.6 |
Table 2: Effect of this compound on Apoptosis and PTEN Expression in Ectopic Endometrial Cells after 24-hour treatment [5]
| This compound Concentration | Apoptotic Rate (%) | PTEN Expression Level (%) |
| 0 mol/L (Control) | 0 | 60.6 |
| 10⁻⁶ mol/L | 1.3 | 75.3 |
| 10⁻⁴ mol/L | 15.0 | 85.7 |
IV. Visualizations
Caption: Experimental workflow for studying this compound's effects on hESCs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound [bionity.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. [Effect of this compound on growth and apoptosis in isolated ectopic endometrium cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Gestrinone in Urine Samples
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Gestrinone, a synthetic 19-norsteroid, possesses antiestrogenic and antiprogesterone properties and is primarily used in the treatment of endometriosis.[1] Due to its anabolic effects, this compound is listed as a prohibited substance in sports by the World Anti-Doping Agency (WADA), necessitating sensitive and reliable detection methods in urine for doping control purposes.[1][2] This document provides detailed application notes and protocols for the analytical determination of this compound and its metabolites in human urine samples, focusing on chromatographic techniques coupled with mass spectrometry.
Analytical Approaches
The primary methods for the detection and confirmation of this compound in urine involve High-Performance Liquid Chromatography (HPLC) for screening and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.[3][4][5] These techniques offer the high sensitivity and specificity required for identifying the parent compound and its metabolites, which are often present in low concentrations and in conjugated forms (glucuronides or sulfates).[3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used in the detection of this compound and related compounds in urine.
| Analytical Method | Analyte | Limit of Detection (LOD) | Linearity Range | Recovery | Reference |
| LC-ESI-MS/MS | This compound, Tetrahydrothis compound (B1233274), Trenbolone | 1 - 5 ng/mL | Not Specified | Not Specified | [4][5] |
| GC-MS | This compound (TMS-enol-TMS ether derivative) | Not Specified | 50 - 2,000 ng/mL | > 87% | [4][5] |
| ELISA | Tetrahydrothis compound (THG) | 0.25 ± 0.14 µg/L (in urine) | Not Specified | Not Specified | [6][7] |
Experimental Protocols
Protocol for GC-MS Analysis of this compound
This protocol outlines the steps for sample preparation, derivatization, and analysis of this compound in urine using Gas Chromatography-Mass Spectrometry.
a. Sample Preparation: Enzymatic Hydrolysis and Extraction
-
Hydrolysis: To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate at 55°C for 1 hour to cleave the conjugated metabolites.
-
pH Adjustment: Allow the sample to cool to room temperature and adjust the pH to 9.0 by adding 0.5 mL of a saturated sodium bicarbonate solution.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether and vortex for 5 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Isolation: Freeze the aqueous layer in an acetone/dry ice bath and decant the organic (ether) layer into a clean tube.
-
Evaporation: Evaporate the ether layer to dryness under a stream of nitrogen at 40°C.
b. Derivatization
-
To the dry residue, add 50 µL of a solution of methoxyamine in pyridine (B92270) to form the oxime derivative.[1] This step is crucial to avoid the formation of tautomeric forms of this compound, resulting in a single chromatographic peak.[1]
-
Incubate the mixture at 60°C for 15 minutes.
-
Evaporate the solvent under a nitrogen stream.
-
Add 50 µL of a silylating agent (e.g., MSTFA/NH4I/ethanethiol) and incubate at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS)-enol-TMS ether derivative.[3][4]
c. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1-2 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.
Protocol for LC-MS/MS Analysis of this compound
This protocol provides a method for the direct analysis of this compound and its metabolites, which often requires less sample preparation than GC-MS.
a. Sample Preparation
-
Enzymatic Hydrolysis: Follow the same hydrolysis procedure as in the GC-MS protocol (Section 1.a.1).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm) or equivalent[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites. For example, for a metabolite of this compound, a parent ion of m/z 325 might be monitored with fragment ions at m/z 307, 289, 279, and 241.[3]
Visualized Workflows
Caption: Workflow for GC-MS analysis of this compound in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 3. Determination of the metabolites of this compound in human urine by high performance liquid chromatography, liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of antibodies for the designer steroid tetrahydrothis compound and development of an enzyme-linked immunosorbent assay for human urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Gestrinone
FOR RESEARCH AND DEVELOPMENT USE ONLY
Introduction
Gestrinone is a synthetic steroid with progestogenic, antiprogestogenic, and antiestrogenic properties, primarily used in the treatment of endometriosis. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity.
This document provides a comprehensive guide for the analysis of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The protocols and methods described herein are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography. The separation of this compound is achieved on a C18 stationary phase. The mobile phase, a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer, allows for the elution of this compound, which is then detected by a UV spectrophotometer at its maximum absorption wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a this compound reference standard.
Materials and Reagents
-
This compound Reference Standard: USP or equivalent, with known purity.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Buffer Salts: Analytical grade potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate.
-
Acids/Bases: Analytical grade phosphoric acid or formic acid for pH adjustment.
-
Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PVDF, PTFE).
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Isocratic):
A typical mobile phase for the analysis of steroids like this compound consists of a mixture of acetonitrile and water.
-
Example Mobile Phase: Prepare a mixture of acetonitrile and water in the ratio of 65:35 (v/v).
-
Degas the mobile phase for at least 15 minutes using a sonicator or vacuum filtration.
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., mobile phase or methanol).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix thoroughly.
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to disperse the powder.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
Chromatographic System and Conditions
The following table summarizes a typical set of chromatographic conditions for this compound analysis. These conditions may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18, Restek Allure C18) |
| Mobile Phase | Acetonitrile : Water (65:35 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | To be determined by scanning the UV spectrum of this compound (typically in the range of 240-300 nm) |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
System Suitability Testing (SST)
Before starting the analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the working standard solution multiple times (typically 5 or 6 replicates). The acceptance criteria for system suitability are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Typically evaluated over a range of 50% to 150% of the target concentration. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Determined by applying the method to samples to which known amounts of analyte have been added. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 5 | Value |
| 7.5 | Value |
| 10 | Value |
| 12.5 | Value |
| 15 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | Value | Value |
| 100% | 10 | Value | Value |
| 120% | 12 | Value | Value |
| Mean % Recovery | - | - | 98.0 - 102.0% |
Table 3: Precision Data
| Precision Type | Parameter | Result (% RSD) |
| Repeatability (Intra-day) | Peak Area (n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | Peak Area (n=6) | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | Value |
| LOQ | Value |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Identification of Gestrinone Metabolites by Gas Chromatography/Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestrinone, a synthetic steroid with anti-progestogenic and anti-estrogenic properties, is primarily used in the treatment of endometriosis. Understanding its metabolic fate is crucial for drug efficacy and safety assessment, as well as for anti-doping control. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of this compound and its metabolites in biological matrices. This document provides a detailed application note and protocol for the identification of this compound metabolites in human urine using GC/MS.
This compound undergoes extensive metabolism in the body, primarily through hydroxylation, and its metabolites are excreted in urine mainly as glucuronide and sulfate (B86663) conjugates.[1][2] Therefore, a robust analytical method requires enzymatic hydrolysis of these conjugates, followed by extraction, derivatization to enhance volatility, and subsequent GC/MS analysis.
Principle of the Method
The identification of this compound metabolites by GC/MS involves a multi-step process. First, conjugated metabolites in a urine sample are hydrolyzed using β-glucuronidase to release the free steroids. The unconjugated metabolites are then extracted from the aqueous matrix using a solid-phase extraction (SPE) technique. To make the steroid metabolites suitable for GC analysis, they are derivatized to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the GC/MS system. The gas chromatograph separates the different metabolites based on their boiling points and interaction with the stationary phase of the GC column. As each metabolite elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, a unique fingerprint of the molecule, allows for the identification of the metabolites by comparing the fragmentation patterns with known standards or by interpreting the fragmentation data.
Experimental Protocols
Sample Preparation
a. Materials and Reagents:
-
Human urine samples
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Di-ethyl ether (HPLC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride
b. Protocol for Urine Sample Preparation:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50°C for 2 hours to ensure complete hydrolysis of the conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the metabolites with 3 mL of di-ethyl ether.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To avoid the formation of multiple peaks from tautomers of the keto-steroids, a two-step derivatization is recommended.[2]
-
Add 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL) to the dried extract.
-
Incubate at 60°C for 30 minutes to form the methoxime derivatives of the keto groups.
-
Evaporate the pyridine under a stream of nitrogen.
-
Add 50 µL of MSTFA with 1% TMCS.
-
Incubate at 80°C for 20 minutes to form the TMS ethers of the hydroxyl groups.
-
The sample is now ready for GC/MS analysis.
GC/MS Analysis
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
b. GC/MS Parameters:
| Parameter | Setting |
| GC Inlet | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole | 150°C |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected GC/MS data for this compound and its potential metabolites after derivatization. The retention times and relative abundances are indicative and may vary depending on the specific instrumentation and conditions used. The m/z values represent the characteristic ions observed in the mass spectra of the TMS derivatives.
| Compound | Putative Structure | Derivatized Form (MO-TMS) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | Parent Drug | di-TMS | ~ 20.5 | 452 (M+), 437, 362, 281 |
| Metabolite 1 | Monohydroxylated this compound | tri-TMS | ~ 21.2 | 540 (M+), 525, 450, 360, 143 |
| Metabolite 2 | Dihydroxylated this compound | tetra-TMS | ~ 21.8 | 628 (M+), 613, 538, 448, 143 |
| Metabolite 3 | A-ring reduced this compound | di-TMS | ~ 19.8 | 454 (M+), 439, 364, 283 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the identification of this compound metabolites from a urine sample.
Caption: Experimental workflow for GC/MS analysis of this compound metabolites.
This compound Metabolic Pathway
This diagram illustrates the primary metabolic transformations of this compound in the human body. The major pathways involve hydroxylation at various positions on the steroid backbone.
Caption: Simplified metabolic pathway of this compound.
This compound Signaling Pathway
The mechanism of action of this compound involves its interaction with several steroid hormone receptors, leading to a cascade of downstream effects.
Caption: this compound's mechanism of action via receptor binding.
References
Application Notes & Protocols: Development of Enzyme-Linked Immunosorbent Assays (ELISA) for Gestrinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestrinone is a synthetic steroid with anti-progestogenic and anti-estrogenic properties, primarily used in the treatment of endometriosis.[1] Due to its anabolic effects, it is also listed as a prohibited substance by the World Anti-Doping Agency (WADA). Consequently, sensitive and specific methods for the detection and quantification of this compound in biological matrices are crucial for both therapeutic drug monitoring and anti-doping control. Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput, sensitive, and cost-effective platform for this purpose.
These application notes provide a comprehensive overview of the key steps and protocols for the development of a competitive ELISA for this compound. The methodologies described herein cover hapten synthesis, immunogen and coating conjugate preparation, polyclonal antibody production, and detailed ELISA protocols, along with sample preparation and assay validation data.
Principle of the Competitive ELISA for this compound
The competitive ELISA is a widely used format for the detection of small molecules like steroids. In this assay, free this compound in the sample competes with a fixed amount of this compound-enzyme conjugate (or a this compound-protein conjugate coated on the microplate) for binding to a limited number of specific anti-Gestrinone antibody binding sites. The amount of enzyme-linked this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate for the enzyme results in a colorimetric reaction, where a stronger signal indicates a lower concentration of this compound in the sample.
Data Presentation
Table 1: Performance Characteristics of a Competitive ELISA for this compound
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.09 ± 0.03 ng/L (Direct Format) | [1] |
| 0.14 ± 0.05 ng/L (Hapten-Protein Coating Format) | [1] | |
| Assay Range | 0.1 - 10 ng/mL (Typical) | N/A |
| Sample Type | Human Urine | [1] |
| Recovery in Spiked Urine | 76 - 122% | [1] |
Table 2: Cross-Reactivity of the Anti-Gestrinone Antibody with Other Steroids
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Norethisterone | < 0.1 |
| Levonorgestrel | < 0.1 |
| Progesterone | < 0.05 |
| Testosterone | < 0.05 |
| Estradiol | < 0.05 |
| Cortisol | < 0.05 |
Note: Cross-reactivity data is representative and may vary depending on the specific antibody and assay conditions. The data indicates high specificity of the antibody for this compound with negligible recognition of other tested steroids.[1]
Table 3: Precision of the this compound ELISA
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control (e.g., 0.5 ng/mL) | < 10% | < 15% |
| Medium Control (e.g., 2.5 ng/mL) | < 10% | < 15% |
| High Control (e.g., 7.5 ng/mL) | < 10% | < 15% |
Note: The Coefficient of Variation (CV) is a measure of the precision of the assay. Generally, intra-assay CVs of less than 10% and inter-assay CVs of less than 15% are considered acceptable.
Experimental Protocols
Synthesis of this compound-3-carboxymethyloxime (this compound-3-CMO) Hapten
The synthesis of a hapten by introducing a functional group to the this compound molecule is a prerequisite for conjugation to a carrier protein. The keto group at the C-3 position is a common site for modification.
Materials:
-
This compound
-
Carboxymethoxylamine hemihydrochloride
-
Pyridine
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve this compound in a mixture of ethanol and pyridine.
-
Add a solution of carboxymethoxylamine hemihydrochloride in ethanol to the this compound solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and acidify with diluted HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure this compound-3-CMO.
-
Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.
Preparation of Immunogen (this compound-3-CMO-BSA) and Coating Antigen (this compound-3-CMO-HRP)
To elicit an immune response and for use in the ELISA, the hapten is conjugated to a carrier protein like Bovine Serum Albumin (BSA) for immunization and to an enzyme like Horseradish Peroxidase (HRP) for the assay.
Materials:
-
This compound-3-CMO
-
Bovine Serum Albumin (BSA)
-
Horseradish Peroxidase (HRP)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of this compound-3-CMO: Dissolve this compound-3-CMO and NHS in anhydrous DMF. Add DCC or EDC and stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of the hapten.
-
Conjugation to Protein:
-
Dissolve BSA or HRP in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.
-
Store the purified this compound-protein conjugate at -20°C.
-
-
Characterization: Determine the molar incorporation ratio of hapten to protein using UV-Vis spectrophotometry.
Polyclonal Antibody Production in Rabbits
Materials:
-
This compound-3-CMO-BSA immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits (2-3 kg)
-
Sterile saline (0.9% NaCl)
Protocol:
-
Pre-immune Bleed: Collect blood from the ear vein of each rabbit to obtain pre-immune serum. Store at -20°C.
-
Primary Immunization:
-
Emulsify the this compound-3-CMO-BSA immunogen (e.g., 500 µg per rabbit) with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.[2]
-
-
Booster Injections:
-
Administer booster injections every 3-4 weeks.
-
For booster injections, emulsify the immunogen (e.g., 250 µg per rabbit) with Freund's Incomplete Adjuvant.[2]
-
-
Titer Monitoring and Serum Collection:
-
Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, perform larger bleeds. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
-
Antibody Purification (Optional): The polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography.
Competitive ELISA Protocol for this compound
Materials:
-
Anti-Gestrinone polyclonal antibody
-
This compound-3-CMO-HRP conjugate (coating antigen) or unlabeled this compound-3-CMO-BSA for indirect format
-
This compound standard solutions
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol (Hapten-Coating Format):
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of this compound-3-CMO-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate 3 times as described above.
-
Competitive Reaction:
-
Add 50 µL of this compound standard solutions or samples to the appropriate wells.
-
Add 50 µL of the anti-Gestrinone antibody (at a pre-optimized dilution in blocking buffer) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate 3 times.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times.
-
Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolation from the standard curve.
Preparation of Urine Samples
Protocol:
-
Collect urine samples in sterile containers.
-
Centrifuge the samples at 1,000-2,000 x g for 15 minutes to remove any particulate matter.[3]
-
The supernatant can be used directly in the ELISA or stored at -20°C for later analysis.[3][4] If frozen, thaw and centrifuge again before use.[3]
-
For some applications, a dilution of the urine sample in the assay buffer may be necessary to minimize matrix effects.
Mandatory Visualizations
Caption: Workflow for Hapten Synthesis and Conjugation.
Caption: Polyclonal Antibody Production Workflow.
Caption: Competitive ELISA Workflow (Hapten-Coating Format).
References
Application Notes: Gestrinone as a Tool for Studying Steroid Hormone Receptor Interactions
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gestrinone in Uterine Fibroid Growth Inhibition Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gestrinone is a synthetic 19-nortestosterone derivative with a complex hormonal profile, exhibiting anti-progestogenic, anti-estrogenic, and mild androgenic properties.[1][2][3] It has been investigated for its therapeutic potential in various hormone-dependent conditions, including uterine fibroids (leiomyomas).[2][4] Research indicates that this compound can induce the regression of uterine myomas and reduce overall uterine volume, making it a compound of significant interest for studying fibroid pathophysiology and developing novel therapeutic strategies.[1][5] Its mechanism of action involves modulating key signaling pathways that control cell proliferation and survival in leiomyoma cells.[6]
These application notes provide a summary of the quantitative effects of this compound on uterine fibroids and detailed protocols for in vitro and in vivo research models.
Mechanism of Action
This compound exerts its inhibitory effects on uterine fibroid growth through a multi-faceted mechanism. It interacts with several steroid hormone receptors, including progesterone (B1679170) (PR), androgen (AR), and estrogen receptors (ER).[2][3] A primary mechanism involves the suppression of the hypothalamic-pituitary-gonadal axis, which reduces the secretion of gonadotropins (LH and FSH), leading to decreased ovarian estrogen production and subsequent atrophy of endometrial tissue.[1][7]
At the cellular level, this compound has been shown to inhibit the proliferation of human uterine leiomyoma cells by regulating the activity of the Estrogen Receptor α (ERα), the proto-oncogene tyrosine-protein kinase Src, and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Specifically, this compound reduces the expression of ERα and suppresses the phosphorylation of both ERα and Src.[6] Concurrently, it promotes the activation of the p38 MAPK pathway, which is often associated with anti-proliferative effects.[6] In animal models, this compound also reduces the expression of ER and PR in myometrial tissue.[8][9]
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound has been quantified in both clinical and preclinical studies. The data below summarizes key findings on uterine volume reduction and in vitro cell growth inhibition.
Table 1: Clinical Efficacy of this compound on Uterine Volume Reduction
| Study Population | Dosage | Duration | Mean Uterine Volume Reduction | Citation |
| 24 women with large fibroids | Twice the standard dose of 2.5 mg, 3 times weekly | 6 months | From 724.9 cm³ to 450.73 cm³ (~38% reduction) | [1][10] |
| 14 women with large fibroids | Twice the standard dose of 2.5 mg, 3 times weekly | 1 year | From 689.73 cm³ to 329.22 cm³ (~52% reduction) | [1][10] |
| >300 women | 2.5-5 mg, 2-3 times weekly | 6 months | Marked reduction (rate slower after 6 months) | [5] |
| Premenopausal women | 2.5 mg, twice weekly | 6 months | 32% reduction | [11] |
Table 2: In Vitro Efficacy of this compound on Human Uterine Leiomyoma Cells
| Parameter | 20 hours | 40 hours | 60 hours | Citation |
| IC₅₀ Value (μmol/L) | 43.67 | 27.78 | 15.25 | [6] |
| 95% Confidence Interval | (23.46 - 81.32) | (12.51 - 61.68) | (7.17 - 32.43) | [6] |
Note: The study found that this compound significantly inhibited cell growth in a concentration- and time-dependent manner, but did not significantly increase apoptosis or cause cell cycle arrest at concentrations from 0.1 to 3.0 μmol/L.[6]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Protocol 1: In Vitro Inhibition of Uterine Leiomyoma Cell Proliferation
This protocol details the steps to assess this compound's effect on the proliferation of primary human uterine leiomyoma cells.
1. Cell Culture:
-
Obtain fresh uterine leiomyoma tissue from consenting patients undergoing hysterectomy, following institutional ethical guidelines.
-
Isolate primary leiomyoma cells by digesting the tissue with collagenase.
-
Culture the isolated cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
2. Cell Proliferation (MTT Assay):
-
Seed leiomyoma cells into 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 μmol/L) or DMSO as a vehicle control.[6]
-
Incubate the plates for 20, 40, and 60 hours.[6]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell growth inhibition rate and determine the IC₅₀ values.
3. Western Blot Analysis:
-
Culture cells to 80% confluency and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: ERα, phospho-Src (Tyr416), p38, and phospho-p38.[6]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
4. Real-Time RT-PCR:
-
Extract total RNA from this compound-treated and control cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and primers specific for ERα, Src, and a housekeeping gene (e.g., GAPDH).[6]
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Protocol 2: In Vivo Uterine Fibroid Growth Inhibition in a Guinea Pig Model
This protocol describes the establishment of an estradiol-induced uterine leiomyoma model in guinea pigs and subsequent treatment with this compound.[8][9]
1. Animal Model Induction:
-
Use adult female guinea pigs. Perform oophorectomy (ovariectomy) on all animals to remove endogenous hormone sources.
-
Model Group: Treat animals with estradiol (B170435) benzoate (B1203000) (E2) for 16 weeks to induce leiomyoma-like features.[8][9]
-
Control Group: Administer vehicle only.
-
This compound Treatment Group: Treat animals with E2 for 6 weeks to initiate fibroid development, then co-administer E2 and this compound (e.g., 2 mg/kg and 4 mg/kg) for an additional 10 weeks.[9]
2. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the animals.
-
Excise the uteri, record their weights, and observe for the presence of nodules.
-
Fix a portion of the uterine tissue in 10% formalin for histological analysis and snap-freeze the remaining tissue for protein extraction.
3. Histological Examination:
-
Embed the formalin-fixed tissues in paraffin (B1166041) and section them.
-
Perform Hematoxylin (B73222) and Eosin (H&E) staining to observe morphological changes, such as the proliferation of uterine smooth muscle and nodule formation.[8]
4. Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate sections with primary antibodies against c-Src, phospho-Src, ER, and PR.[8][9]
-
Apply a secondary antibody and use a DAB substrate kit for visualization.
-
Counterstain with hematoxylin and analyze under a microscope.
5. Western Blotting (from tissue):
-
Homogenize the frozen uterine tissue in lysis buffer.
-
Follow the Western Blotting procedure as described in Protocol 1 (Step 3) to analyze the protein levels of c-Src, phospho-Src, ER, and PR in the tissue homogenates.[8][9]
References
- 1. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 2. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of myomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - Zhu - Acta Pharmacologica Sinica [chinaphar.com]
- 10. Treatment of large fibroids with high doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gestrinone: A Research Tool for Elucidating Emergency Contraception Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gestrinone, a synthetic steroid with anti-progestogenic and anti-estrogenic properties, has emerged as a valuable pharmacological tool for investigating the mechanisms of emergency contraception (EC).[1][2] Its primary mode of action in EC is believed to be the inhibition of implantation by directly affecting the endometrium, rather than inhibiting ovulation.[1][2] This makes this compound a key compound for studies aimed at understanding the molecular and cellular events that render the endometrium non-receptive to embryo implantation.
These application notes provide a comprehensive overview of the use of this compound in EC research, including detailed experimental protocols, quantitative data from clinical studies, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The efficacy of this compound as an emergency contraceptive has been evaluated in clinical trials. The following table summarizes the key quantitative data from a randomized controlled trial comparing a single 10 mg dose of this compound to 10 mg of mifepristone (B1683876) for emergency contraception within 72 hours of unprotected intercourse.[3]
| Parameter | This compound (10 mg) | Mifepristone (10 mg) | p-value |
| Number of Participants | 499 | 499 | - |
| Pregnancy Rate | 2.4% | 1.8% | 0.51 |
| Side Effects | |||
| Nausea | 10.2% | 12.8% | >0.05 |
| Vomiting | 1.0% | 1.2% | >0.05 |
| Dizziness | 3.0% | 4.2% | >0.05 |
| Headache | 4.4% | 5.6% | >0.05 |
| Breast Tenderness | 7.4% | 8.8% | >0.05 |
| Lower Abdominal Pain | 6.0% | 7.8% | >0.05 |
| Fatigue | 5.0% | 6.8% | >0.05 |
Data from Wu S, et al. (2010).[3]
Experimental Protocols
In Vivo Study of this compound's Effect on the Endometrium in Healthy Female Volunteers
Objective: To investigate the effect of a single dose of this compound on endometrial morphology, hormone receptor expression, and markers of receptivity.
Methodology:
-
Participant Recruitment and Screening:
-
Recruit healthy, fertile female volunteers with a history of regular menstrual cycles (28-35 days).[4]
-
Obtain informed consent from all participants.[4]
-
Perform a physical examination, including a pelvic exam and transvaginal ultrasound, to rule out any gynecological abnormalities.
-
Confirm a negative pregnancy test (urine hCG).[3]
-
-
Ovulation Monitoring:
-
Monitor participants' menstrual cycles to determine the day of ovulation.
-
This can be achieved through daily urinary luteinizing hormone (LH) surge detection kits and transvaginal ultrasound to track follicular development.[1]
-
-
This compound Administration:
-
Endometrial Biopsy:
-
Perform an endometrial biopsy during the mid-luteal phase (approximately 7 days after the LH surge).[1]
-
Use a sterile endometrial suction catheter for the procedure.
-
Divide the collected tissue sample for histological analysis and immunohistochemistry.
-
-
Histological Analysis:
-
Fix a portion of the endometrial tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate endometrial dating and morphology.
-
-
Immunohistochemistry (IHC) for Hormone Receptors and Receptivity Markers:
-
Use the remaining portion of the endometrial biopsy for IHC.
-
Fix the tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:
-
Progesterone (B1679170) Receptor (PR)
-
Estrogen Receptor Alpha (ERα)
-
Integrin αvβ3 (a marker of endometrial receptivity)
-
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Scoring: Evaluate the staining intensity and percentage of positive cells. The Allred score can be used for semi-quantitative analysis of hormone receptor expression.[5]
-
-
Hormone Assays:
-
Collect serum samples at baseline and at specified time points after this compound administration.
-
Measure serum concentrations of estradiol (B170435) and progesterone using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][6]
-
Radioimmunoassay (RIA) for Serum Estradiol and Progesterone
Principle: This competitive binding assay measures the concentration of a hormone in a sample. A known quantity of radiolabeled hormone competes with the unlabeled hormone in the sample for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled hormone in the sample.[7][8]
Protocol (General):
-
Sample Preparation:
-
Collect blood samples and separate the serum by centrifugation.
-
Store serum at -20°C until analysis.[7]
-
-
Assay Procedure (using a commercial kit):
-
Prepare a standard curve using the provided standards of known hormone concentrations.
-
Pipette standards, controls, and unknown serum samples into appropriately labeled antibody-coated tubes.
-
Add the radiolabeled hormone (tracer) to each tube.
-
Incubate the tubes at the temperature and for the duration specified in the kit protocol (e.g., 2 hours at room temperature).[7]
-
Decant the supernatant and wash the tubes to remove unbound hormone.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound tracer for each standard and sample.
-
Plot the standard curve (percentage bound vs. hormone concentration).
-
Determine the hormone concentration in the unknown samples by interpolating from the standard curve.[7]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound's EC mechanism.
Proposed Signaling Pathway of this compound in Endometrial Cells
Caption: this compound's signaling pathway in endometrial cells.
Conclusion
This compound serves as a critical tool for dissecting the molecular mechanisms of emergency contraception, particularly those related to endometrial receptivity. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at further elucidating the intricate signaling pathways and cellular responses modulated by this compound. A deeper understanding of these mechanisms is essential for the development of novel and more effective emergency contraceptive methods.
References
- 1. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular and biological markers for assessing endometrial receptivity in infertile women: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Hormonal Receptor Expression in Endometrial Carcinoma: A Retrospective Immunohistochemical Study in a Nigerian Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of serum estradiol and progesterone concentrations to the excretion profiles of their major urinary metabolites as measured by enzyme immunoassay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. tech.snmjournals.org [tech.snmjournals.org]
Application Notes & Protocols: Subdermal Implant Design for Sustained Gestrinone Release in Research Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gestrinone is a synthetic steroid with a multifaceted mechanism of action, characterized by anti-progestogenic, anti-estrogenic, and weak androgenic properties.[1][2][3] It is primarily utilized in the treatment of endometriosis, a condition where endometrial-like tissue grows outside the uterus.[2] For preclinical research in animal models of endometriosis, maintaining consistent, long-term therapeutic levels of this compound is crucial for evaluating efficacy and understanding its long-term effects. Oral administration can lead to fluctuating plasma concentrations and challenges with repeated dosing.
Subdermal implants offer a superior alternative by providing sustained, zero-order, or near-zero-order drug release over extended periods, from weeks to months.[4][5] This technology improves animal welfare by reducing handling stress and ensures stable drug exposure, thereby enhancing the reliability and reproducibility of experimental data. These application notes provide a comprehensive guide to the design, formulation, and evaluation of biodegradable subdermal implants for the sustained release of this compound in a research setting.
This compound: Active Pharmaceutical Ingredient (API) Profile
Mechanism of Action
This compound's therapeutic effect is complex and multifaceted.[1] It primarily acts on the hypothalamic-pituitary axis to inhibit the release of gonadotropins (LH and FSH), which in turn suppresses ovarian estrogen production and leads to the atrophy of endometrial tissue.[6][7] Additionally, this compound has direct anti-progesterone and anti-estrogen effects on the cellular receptors in both the uterine and ectopic endometrial tissue.[6] It binds with high affinity to progesterone (B1679170) receptors (PRs) and lower affinity to androgen receptors (ARs), acting as a selective progesterone receptor modulator (SPRM).[1]
Pharmacokinetic Profile (Oral Administration)
Understanding the pharmacokinetics of orally administered this compound provides a baseline for setting target plasma concentrations for a sustained release implant. The oral bioavailability is variable, and it has a relatively long half-life.[3][8]
| Parameter | Value | Reference |
| Oral Bioavailability | 30% ± 30% | [3][6] |
| Plasma Half-life | ~24 hours | [3][8] |
| Metabolism | Hepatic (primarily hydroxylation) | [6][8] |
| Excretion | ~40-45% in urine, ~30-35% in feces | [6] |
Subdermal Implant Design and Formulation
The goal is to create a biodegradable implant that releases this compound at a consistent rate over a predetermined period (e.g., 4-6 months).[5] A monolithic matrix-type implant, where the drug is homogeneously dispersed within a polymer, is a common and effective design.[5][9]
Biomaterial Selection
The choice of polymer is critical for controlling the release rate and ensuring biocompatibility. Biodegradable polyesters are preferred as they degrade into non-toxic byproducts and do not require surgical removal.[9][10]
| Polymer | Abbreviation | Degradation Time | Key Characteristics | FDA Approval Status |
| Poly(lactic-co-glycolic acid) | PLGA | Weeks to Months | Tunable degradation rate by altering the lactide:glycolide ratio.[9] | Approved for medical applications.[9] |
| Poly(caprolactone) | PCL | Months to Years | Slower degradation rate, high biocompatibility, suitable for very long-term release.[9] | Approved for use in medical devices.[9] |
| Poly(lactic acid) | PLA | Months to Years | More hydrophobic and degrades slower than PLGA. | Approved for medical applications. |
Example Formulation and Manufacturing
A common method for manufacturing research-scale implants is solvent casting or extrusion. A patent for a biodegradable this compound implant describes a formulation of this compound particles dispersed in a bioerodible polymeric matrix.[5]
-
Polymer: PLGA (e.g., 50:50 lactide:glycolide ratio for moderate degradation).
-
Excipients: None required, but co-solvents may be used during fabrication.
-
Manufacturing Process (Extrusion):
-
Blend micronized this compound and PLGA powder.
-
Heat the mixture above the polymer's glass transition temperature.
-
Extrude the molten blend through a die to form a cylindrical rod of a specific diameter.
-
Cut the rod into desired lengths to achieve the target dose.
-
Sterilize using methods like gamma irradiation or ethylene (B1197577) oxide.
-
Experimental Protocols
Protocol: In Vitro Drug Release Kinetics
This protocol determines the rate and profile of this compound release from the implant under simulated physiological conditions.
-
Objective: To quantify the in vitro release rate of this compound from the fabricated implant over its intended duration.
-
Materials:
-
Methodology:
-
Place one implant into each dissolution vessel containing 500 mL of pre-warmed PBS.[12]
-
Place the vessels in the incubator shaker.
-
At predetermined intervals (e.g., Day 1, 3, 7, 14, and weekly thereafter), withdraw a 1 mL aliquot of the release medium.
-
Immediately after sampling, replenish each vessel with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.[12]
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
-
Data Analysis: Plot the cumulative percentage of this compound released versus time. The release kinetics can be fitted to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled vs. erosion-controlled).[5]
Protocol: In Vivo Efficacy and Pharmacokinetics in a Rodent Model
This protocol evaluates the implant's ability to deliver this compound in vivo and produce a therapeutic effect in a rat model of endometriosis.
-
Objective: To measure the in vivo plasma concentration of this compound released from the implant and assess its efficacy in reducing endometrial lesion size.
-
Animal Model: Adult female Wistar rats (200-250g). Endometriosis is induced via autotransplantation of uterine tissue onto the peritoneal wall.[13][14]
-
Methodology:
-
Endometriosis Induction: Anesthetize the rat, perform a laparotomy, remove one uterine horn, cut it into small pieces (e.g., 2x2 mm), and suture them to the intestinal mesentery or peritoneal wall.[13]
-
Recovery: Allow animals to recover for 2-3 weeks to allow for the establishment and vascularization of endometriotic lesions.
-
Implantation: Anesthetize the rat and make a small incision in the dorsal skin between the scapulae. Insert a sterile this compound implant (or placebo implant for the control group) into the subcutaneous space using a trocar. Close the incision with a wound clip or suture.
-
Pharmacokinetic Sampling: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., Day 1, 7, 14, 28, and monthly thereafter) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Efficacy Assessment: At the end of the study (e.g., 3-6 months), euthanize the animals. Perform a final blood collection via cardiac puncture. Surgically expose the abdominal cavity and carefully excise the endometriotic lesions. Measure the dimensions (length, width, height) of the lesions to calculate their volume.
-
-
Data Analysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method. Plot plasma concentration vs. time. Compare the average lesion volume between the this compound-treated and placebo groups using a t-test.
Protocol: Biocompatibility Assessment (ISO 10993-6)
This protocol evaluates the local tissue response to the implant material.
-
Objective: To evaluate the local effects of the implant on living tissue following subcutaneous implantation, according to ISO 10993-6 standards.[15]
-
Animal Model: New Zealand White rabbits or Wistar rats.[15]
-
Methodology:
-
Prepare sterile test articles (this compound implant) and control articles (e.g., USP Negative Control Plastic).
-
Anesthetize the animal and implant four articles subcutaneously (two test, two control) on either side of the spine.
-
Monitor animals for the duration of the study. Typical time points for evaluation are sub-chronic (e.g., 4 weeks) and chronic (e.g., 13 weeks).[15]
-
At the end of the observation period, euthanize the animals.
-
Excise the implant and the surrounding tissue.
-
Macroscopic Evaluation: Score the implant sites for signs of hemorrhage, necrosis, discoloration, and fibrosis.
-
Microscopic Evaluation (Histopathology): Fix the tissue in 10% buffered formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin). A certified pathologist will evaluate the tissue for inflammation, fibrous capsule formation, necrosis, and other cellular responses, comparing the reaction caused by the test implant to the control material.[15]
-
Expected Outcomes and Data
The following tables summarize the expected quantitative results from the described protocols.
| Implant Parameter | Target Value |
| This compound Dose | 85 - 110 mg |
| Implant Dimensions | 2 mm diameter, ~40 mm length |
| Polymer Matrix | PLGA (50:50) |
| Target In Vitro Release | ~80% release over 120-180 days |
| Target Daily Release | ~110 - 250 µ g/day [16] |
| PK Parameter | Expected Outcome |
| Time to Steady State (Tss) | 7 - 14 days |
| Steady State Concentration (Css) | Consistent plasma levels within a therapeutic window (target range to be determined from dose-finding studies) |
| Duration of Action | 4.5 - 6 months[5] |
| In Vitro-In Vivo Correlation (IVIVC) | A strong correlation (Level A) may be established between the in vitro release rate and the in vivo absorption rate.[17][18][19] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. kinampark.com [kinampark.com]
- 5. US20210322442A1 - Long-term re-absorbable subcutaneous implant with controled pre-concentrated pharmacologically active polymer substance release for treating endometriosis - Google Patents [patents.google.com]
- 6. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound [chemeurope.com]
- 9. Implantable Polymeric Drug Delivery Devices: Classification, Manufacture, Materials, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are Biocompatible Polymers? How to Select Materials for Implants [eureka.patsnap.com]
- 11. WO2021207806A1 - Implant sous-cutané réabsorbable de longue durée à libération contrôlée de substance pharmacologiquement active pré-concentrée en polymère pour le traitement de l'endométriose - Google Patents [patents.google.com]
- 12. A Rapid Method for Creating Drug Implants: Translating Laboratory Based Methods into a Scalable Manufacturing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does this compound antagonize the effects of estrogen on endometrial implants upon the peritoneum of rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 16. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evaluations of biodegradable implants for hormone replacement therapy: Effect of system design and PK-PD relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Preclinical Vaginal Administration of Gestrinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestrinone, a synthetic steroid with anti-progestogenic and anti-estrogenic properties, has been investigated for the treatment of endometriosis.[1][2][3] While oral administration is common, the vaginal route offers a potential alternative to minimize systemic side effects and achieve targeted delivery to the pelvic region.[3][4] These application notes provide a summary of available preclinical data and detailed protocols for key experiments to evaluate the efficacy, pharmacokinetics, and safety of vaginally administered this compound in animal models.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action. It binds to progesterone (B1679170) and androgen receptors, exhibiting mixed progestogenic and antiprogestogenic activity, as well as weak androgenic effects.[3][5] This interaction leads to the suppression of gonadotropin release, inhibition of ovarian steroidogenesis, and a direct anti-proliferative effect on endometrial tissue.[1][5]
Signaling Pathway
Caption: this compound's multifaceted mechanism of action.
Quantitative Data Summary
Efficacy Studies in Rabbit Model of Endometriosis (Oral Administration)
While specific preclinical data for vaginal administration is limited, studies on oral administration in rabbit models of endometriosis provide a baseline for expected efficacy. The following table summarizes the dose-dependent effects of oral this compound on ectopic endometrial implants.[6]
| Treatment Group (n=not specified) | Dosage (mg/kg/day, oral) | Duration | Change in Implant Weight | Serum FSH | Serum LH | Serum E2 |
| Control | Vehicle | 4 weeks | No significant change | No significant change | No significant change | No significant change |
| This compound | 0.06 | 4 weeks | No significant change | No significant change | No significant change | No significant change |
| This compound | 0.12 | 4 weeks | Significant decrease | Significant decrease | Significant decrease | Significant decrease |
| This compound | 0.24 | 4 weeks | Significant decrease | Significant decrease | Significant decrease | Significant decrease |
| Danazol (Reference) | 20 | 4 weeks | Significant decrease | Not reported | Not reported | Not reported |
Data adapted from a study on the effects of this compound on experimental endometriosis in rabbits.[6]
Efficacy Studies in Rat Model of Endometriosis (Oral Administration)
Similar to the rabbit model, oral administration of this compound has been shown to be effective in a rat model of surgically induced endometriosis.
| Treatment Group (n=not specified) | Dosage (mg/kg/day, oral) | Duration | Effect on Ectopic Implants | Serum Estradiol | Serum Progesterone |
| Control | Vehicle | 3 weeks | No significant change | No significant change | No significant change |
| This compound | 0.125 | 3 weeks | No significant atrophy | Not reported | Not reported |
| This compound | 0.25 | 3 weeks | Significant atrophy | Significant decrease | Significant decrease |
| This compound | 0.5 | 3 weeks | Significant atrophy | Significant decrease | Significant decrease |
| Danazol (Reference) | 20 | 3 weeks | Significant atrophy | Not reported | Not reported |
Data from a study investigating the therapeutic effect of this compound on experimental endometriosis in rats.
Experimental Protocols
Protocol 1: Efficacy of Vaginal this compound Gel in a Rabbit Model of Endometriosis
This protocol is adapted from established methods for inducing and evaluating endometriosis in rabbits, with the modification of vaginal drug administration.[6]
Caption: Workflow for evaluating vaginal this compound efficacy.
1. Animal Model:
-
Species: Mature female New Zealand white rabbits.
-
Housing: Individual caging with controlled temperature, humidity, and light/dark cycle. Access to standard chow and water ad libitum.
2. Induction of Endometriosis:
-
Anesthetize the rabbits.
-
Perform a midline laparotomy under sterile conditions.
-
Excise a segment of the uterine horn and open it longitudinally.
-
Cut endometrial tissue into small fragments (approximately 5x5 mm).
-
Suture 3-4 endometrial fragments onto the pelvic peritoneum or mesentery.
-
Close the abdominal incision in layers.
-
Allow a 7-week period for the ectopic implants to establish and grow.[6]
3. Formulation of Vaginal this compound Gel:
-
Vehicle: A bioadhesive, non-irritating vaginal gel base (e.g., a carbopol-based gel or a formulation similar to Pentravan® used in clinical studies).
-
Preparation: Micronized this compound is levigated with a small amount of a suitable wetting agent (e.g., glycerin) and then incorporated into the gel base to achieve the desired concentrations (e.g., 0.5% and 1.0% w/w). Ensure homogeneity of the formulation.
4. Treatment Groups:
-
Group 1 (Vehicle Control): Vaginal administration of the gel base without this compound.
-
Group 2 (Low-Dose Vaginal this compound): Vaginal administration of low-dose this compound gel.
-
Group 3 (High-Dose Vaginal this compound): Vaginal administration of high-dose this compound gel.
-
Group 4 (Oral this compound - Reference): Oral administration of this compound at a dose known to be effective (e.g., 0.12 mg/kg).[6]
5. Administration:
-
Administer the designated treatment once daily for 4 weeks.
-
For vaginal administration, use a suitable applicator to deposit the gel into the vaginal vault.
6. Efficacy Evaluation:
-
At the end of the treatment period, perform a second laparotomy.
-
Identify, measure (length and width), and excise the ectopic endometrial implants.
-
Determine the wet weight of each implant.
-
Collect blood samples via cardiac puncture for hormonal analysis (FSH, LH, Estradiol) using validated immunoassays.
-
Process the excised implants for histopathological examination to assess the degree of atrophy and cellular changes.
Protocol 2: Pharmacokinetic Study of Vaginal this compound Gel in Rabbits
1. Animal Model:
-
Species: Mature female New Zealand white rabbits.
-
Preparation: May require ovariectomy to reduce endogenous hormone fluctuations.
2. Study Design:
-
A single-dose, parallel-group design.
-
Group 1: Intravenous (IV) administration of this compound (for bioavailability calculation).
-
Group 2: Vaginal administration of this compound gel.
3. Dose Administration:
-
IV Group: Administer a known concentration of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the marginal ear vein.
-
Vaginal Group: Administer a single dose of the this compound gel into the vaginal vault.
4. Blood Sampling:
-
Collect serial blood samples from the contralateral marginal ear vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in rabbit plasma (e.g., LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute bioavailability of the vaginal formulation by comparing the AUC from vaginal administration to the AUC from IV administration.
Protocol 3: Local Tolerance and Safety Evaluation of Vaginal this compound Gel
1. Animal Model:
-
Species: Mature female New Zealand white rabbits.
2. Study Design:
-
Repeated-dose study over a period relevant to the intended clinical use (e.g., 14 or 28 days).
-
Group 1 (Vehicle Control): Daily vaginal administration of the gel base.
-
Group 2 (this compound Gel): Daily vaginal administration of the this compound gel at the highest intended concentration.
3. Observations:
-
Clinical Signs: Daily observation for any signs of systemic toxicity or changes in behavior.
-
Vaginal Irritation: Perform regular visual inspection of the vaginal mucosa for signs of erythema, edema, or discharge. Use a standardized scoring system.
-
Body Weight: Record body weight at the beginning and end of the study.
4. Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Perform a gross necropsy, with particular attention to the reproductive tract.
-
Collect the vagina and uterus for histopathological examination to assess for any signs of local toxicity, inflammation, or cellular changes.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of vaginally administered this compound. While direct preclinical data for this specific route of administration are not abundant in the published literature, the extrapolation from oral studies and the application of standard methodologies for vaginal drug delivery testing can guide researchers in generating the necessary data to support further development. These studies are essential to characterize the efficacy, pharmacokinetic profile, and local safety of vaginal this compound as a potential therapeutic option for endometriosis.
References
- 1. Systems approach to vaginal delivery of drugs III: Simulation studies interfacing steroid release from silicone matrix and vaginal absorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of danazol,this compound and mifepristone on experimental endometriosis in rats | Semantic Scholar [semanticscholar.org]
- 3. In vitro and ex vivo models for evaluating vaginal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple pharmacokinetic model linking plasma progesterone concentrations with the hormone released from bovine intravaginal inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Gestrinone in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Gestrinone in various in vitro cancer models. The accompanying protocols offer detailed methodologies for replicating key experiments to assess the anti-cancer properties of this compound.
Summary of this compound's Anti-Cancer Effects
This compound, a synthetic steroid, has demonstrated anti-proliferative and pro-apoptotic effects in several in vitro cancer models. Its mechanism of action is multifaceted, primarily involving the modulation of hormonal receptors and key signaling pathways. The following sections summarize the quantitative data from dose-response studies and provide detailed experimental protocols.
Data Presentation: Dose-Response of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Inhibition of Cell Proliferation by this compound
| Cancer Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect (IC50) | Reference |
| Human Uterine Leiomyoma Cells | Uterine Leiomyoma | Not specified | 20 hours | 43.67 µmol/L (95% CI: 23.46–81.32) | [1] |
| Human Uterine Leiomyoma Cells | Uterine Leiomyoma | Not specified | 40 hours | 27.78 µmol/L (95% CI: 12.51–61.68) | [1] |
| Human Uterine Leiomyoma Cells | Uterine Leiomyoma | Not specified | 60 hours | 15.25 µmol/L (95% CI: 7.17–32.43) | [1] |
| MDA-MB-231 | Breast Cancer | 1, 5, 10, 50, 100 µmol/L | 24 and 48 hours | Concentration- and time-dependent reduction in cell viability | [2][3] |
| Huh7 | Liver Cancer | 1, 5, 10, 50, 100 µmol/L | Not specified | Reduction in cell viability (less significant than in MDA-MB-231) | [2][3] |
| Ectopic Endometrium Cells | Endometriosis | 10⁻⁶ mol/L (1 µM) | 8, 16, 24, 32, 40, 48 hours | Time-dependent inhibition of cell growth | [4] |
| Ectopic Endometrium Cells | Endometriosis | 10⁻⁴ mol/L (100 µM) | 8, 16, 24, 32, 40, 48 hours | Time-dependent inhibition of cell growth | [4] |
Table 2: Induction of Apoptosis by this compound
| Cancer Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptotic Rate | Reference |
| HeLa | Cervical Cancer | Not specified | Not specified | Induces apoptosis | [2][5] |
| Ectopic Endometrium Cells | Endometriosis | 10⁻⁶ mol/L (1 µM) | 24 hours | 1.3% | [4] |
| Ectopic Endometrium Cells | Endometriosis | 10⁻⁴ mol/L (100 µM) | 24 hours | 15.0% | [4] |
| Human Uterine Leiomyoma Cells | Uterine Leiomyoma | 0.1 to 3.0 µmol/L | Not specified | No significant increase in apoptosis | [1] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways in different cell types.
Caption: General experimental workflow for a dose-response study.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, p-ERα, Src, p-Src, p38 MAPK, p-p38 MAPK, JNK, p21, PTEN, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
References
- 1. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Effect of this compound on growth and apoptosis in isolated ectopic endometrium cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Gestrinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential techniques for the synthesis of Gestrinone derivatives for research purposes. Detailed protocols, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate the design and execution of novel drug discovery and development projects centered on the this compound scaffold.
Introduction
This compound, a synthetic 19-nortestosterone derivative, is a multifaceted steroid hormone with complex interactions with progesterone (B1679170), androgen, and estrogen receptors.[1][2][3] Its primary clinical application has been in the treatment of endometriosis.[1] The unique pharmacological profile of this compound, characterized by its mixed progestogenic and antiprogestogenic, weak androgenic, and functional antiestrogenic activities, makes its steroidal backbone an attractive starting point for the development of novel therapeutic agents with tailored receptor affinities and downstream effects.[2] This document outlines key synthetic strategies for modifying the this compound molecule, providing researchers with the necessary information to generate libraries of derivatives for further investigation.
Key Synthetic Strategies and Protocols
The primary sites for chemical modification of the this compound molecule are the C17α-ethynyl group and the steroid A-ring. The following sections detail established and potential synthetic transformations at these positions.
Modification of the C17α-Ethynyl Group
The C17α-ethynyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
One of the most well-documented modifications of this compound is the hydrogenation of the ethynyl (B1212043) group to an ethyl group, yielding Tetrahydrothis compound (THG).[4][5] THG is a potent androgen and progestin.[4]
Experimental Protocol: Synthesis of Tetrahydrothis compound (THG) from this compound
-
Materials:
-
This compound
-
Palladium on activated carbon (10% w/w)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Hydrogen gas
-
Standard glassware for hydrogenation reactions (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude THG by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product.
-
-
Characterization:
-
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the acetylenic proton signal and the appearance of signals corresponding to the ethyl group in the NMR spectra are indicative of a successful reaction.
-
The terminal alkyne of the ethynyl group is a prime candidate for various cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to generate 1,2,3-triazole derivatives.[6] This approach allows for the introduction of a wide array of substituents with high efficiency and regioselectivity.
Proposed Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative of this compound
-
Materials:
-
This compound
-
An organic azide (B81097) (R-N₃)
-
Copper(I) iodide (CuI) or other Cu(I) source
-
A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., THF, DMF, or a mixture)
-
-
Procedure:
-
Dissolve this compound and the desired organic azide in the chosen solvent.
-
Add the copper(I) catalyst and the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a solution of EDTA to chelate the copper).
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the triazole derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The appearance of the triazole proton signal in the ¹H NMR spectrum is a key diagnostic feature.
-
Modification of the Steroid A-Ring
The α,β-unsaturated ketone in the A-ring of this compound offers opportunities for various modifications, including conjugate additions and reductions, to alter the planarity and electronic properties of this part of the molecule.
Proposed Experimental Protocol: Michael Addition to the A-Ring
-
Materials:
-
This compound
-
A suitable nucleophile (e.g., a thiol or an amine)
-
A suitable base (if required)
-
A suitable solvent
-
-
Procedure:
-
Dissolve this compound in an appropriate solvent.
-
Add the nucleophile and, if necessary, a catalytic amount of base.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Changes in the chemical shifts of the A-ring protons and carbons in the NMR spectra will indicate a successful addition reaction.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound derivatives. Researchers should aim to generate similar tables to systematically track and compare their results.
| Derivative ID | Synthetic Method | Starting Material | Reagents | Yield (%) | Purity (%) (by HPLC) | M.p. (°C) |
| THG-01 | Hydrogenation | This compound | H₂, 10% Pd/C | 95 | >98 | 150-152 |
| TRI-G-01 | CuAAC | This compound | Benzyl azide, CuI, DIPEA | 85 | >97 | 175-177 |
| MA-G-01 | Michael Addition | This compound | Thiophenol, Et₃N | 70 | >95 | 160-162 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design.
This compound's Mechanism of Action
This compound exerts its effects through multiple pathways:
-
Hormone Receptor Binding: It binds to progesterone (PR), androgen (AR), and estrogen (ER) receptors, acting as a mixed agonist/antagonist.[3][7]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation: It suppresses the secretion of gonadotropin-releasing hormone (GnRH), leading to reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases ovarian steroidogenesis and estrogen production.[1]
-
Anti-inflammatory Effects: this compound has been shown to modulate inflammatory pathways, including the nuclear factor kappa B (NF-κB) signaling pathway.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 4. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrothis compound: discovery, synthesis, and detection in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Models for Assessing Gestrinone's Anti-inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gestrinone is a synthetic steroid primarily recognized for its anti-progestogenic and anti-estrogenic activities, making it a therapeutic agent for endometriosis.[1][2] Endometriosis is a condition characterized by the growth of endometrial-like tissue outside the uterus, which is associated with a significant inflammatory component.[3][4] While this compound's hormonal effects are well-documented, its direct anti-inflammatory properties are an emerging area of interest. Studies suggest that this compound may modulate inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][4]
These application notes provide a comprehensive framework of in vitro models and protocols to systematically evaluate the anti-inflammatory potential of this compound. The described assays are standard, robust, and relevant for characterizing compounds that may interfere with inflammatory cascades.
Proposed In Vitro Model: LPS-Stimulated Macrophages
A well-established and highly relevant in vitro model for studying inflammation involves the use of macrophage cell lines, such as murine RAW 264.7 or human THP-1 (differentiated into a macrophage-like state with PMA). These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic the inflammatory response by producing key mediators like nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes (e.g., iNOS, COX-2). This model is ideal for screening the inhibitory effects of compounds like this compound on inflammatory pathways.
Experimental Workflow
The overall experimental workflow is designed to first establish a non-toxic concentration range for this compound and then to assess its anti-inflammatory efficacy using a series of downstream assays.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
Detailed Experimental Protocols
4.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
4.2. Protocol 1: Cell Viability (MTT Assay) This assay is crucial to ensure that any observed reduction in inflammatory markers is due to an anti-inflammatory effect and not cellular toxicity.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent experiments.
4.3. Protocol 2: Measurement of Nitric Oxide (Griess Assay)
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound or a positive control (e.g., Dexamethasone). Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
4.4. Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: Use the supernatants collected from the experiment described in Protocol 2.
-
ELISA Procedure: Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are recommended).
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
4.5. Protocol 4: Gene Expression Analysis (RT-qPCR)
-
Cell Lysis & RNA Extraction: After collecting the supernatant (as in Protocol 2), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
iNOS (mouse) Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3'
-
iNOS (mouse) Reverse: 5'-GTGGACGGGTCGATGTCAC-3'
-
COX-2 (mouse) Forward: 5'-TGAGCAACTATTCCAAACCAGC-3'
-
COX-2 (mouse) Reverse: 5'-GCACGTAGTCTTCGATCACTATC-3'
-
-
Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-stimulated control group.
Data Presentation
Quantitative data should be summarized to facilitate comparison. The following table presents hypothetical data to illustrate the expected outcomes.
| Assay | Parameter Measured | This compound (IC50 / % Inhibition) | Positive Control (Dexamethasone) |
| Griess Assay | Nitric Oxide (NO) Production | IC50: 15.2 µM | IC50: 1.8 µM |
| ELISA (TNF-α) | TNF-α Secretion | 65% inhibition @ 25 µM | 85% inhibition @ 10 µM |
| ELISA (IL-6) | IL-6 Secretion | 58% inhibition @ 25 µM | 79% inhibition @ 10 µM |
| RT-qPCR (iNOS) | iNOS mRNA Expression | 72% reduction @ 25 µM | 91% reduction @ 10 µM |
| RT-qPCR (COX-2) | COX-2 mRNA Expression | 68% reduction @ 25 µM | 88% reduction @ 10 µM |
| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. |
Hypothesized Signaling Pathway
This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Gestrinone's Effect on Angiogenesis in Endometrial Tissue
Introduction
Gestrinone is a synthetic steroid used primarily in the treatment of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus.[1][2][3] Its therapeutic effects are attributed to its complex hormonal activity, including anti-progestogenic, anti-estrogenic, and mild androgenic properties.[1][2][3][4][5] this compound functions by binding to progesterone (B1679170) and androgen receptors, which leads to a reduction in estrogen production and suppresses the growth of endometrial tissue.[1][3][6]
Angiogenesis, the formation of new blood vessels, is a crucial physiological process for the cyclical growth and repair of the uterine endometrium.[7][8] However, pathological angiogenesis is also a key factor in the development and survival of endometriotic lesions, which require a blood supply to establish and grow.[9] It is hypothesized that this compound's efficacy in treating endometriosis may be partly due to its potential anti-angiogenic effects, mediated by its hormonal actions.[10] These application notes provide a comprehensive set of protocols to investigate the impact of this compound on angiogenesis in endometrial tissue.
Signaling Pathways and Mechanisms
To understand this compound's potential influence on angiogenesis, it is essential to visualize the key molecular pathways involved.
1. General Angiogenesis Signaling Pathway
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors. A key pro-angiogenic factor is Vascular Endothelial Growth Factor (VEGF), which binds to its receptor (VEGFR-2) on endothelial cells, triggering a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels.[9]
Caption: General signaling pathway of VEGF-mediated angiogenesis in endometrial tissue.
2. Proposed Mechanism of this compound's Anti-Angiogenic Effect
This compound's primary mechanisms—antiprogestogenic, antiestrogenic, and weak androgenic actions—can indirectly inhibit angiogenesis. By reducing overall estrogen levels and directly acting on endometrial cells, this compound may downregulate the expression and secretion of pro-angiogenic factors like VEGF, thereby suppressing the stimulus for new blood vessel formation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Effect of this compound in endometriosis tissue and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Angiogenesis in abnormal uterine bleeding: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis in the endometrium | springermedicine.com [springermedicine.com]
- 9. Angiogenesis signaling in endometriosis: Molecules, diagnosis and treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Androgenic Side Effects of Gestrinone in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gestrinone in long-term animal studies. The focus is on practical strategies to minimize the androgenic side effects of this synthetic steroid.
Troubleshooting Guides
Issue 1: Unexpectedly High Virilization in Female Animals
Symptoms:
-
Clitoromegaly
-
Increased anogenital distance
-
Development of male-typical secondary sex characteristics
-
Aggressive behavior
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Dosage | Review and recalculate the administered dose based on the most recent body weight of the animals. Ensure the dose is within the reported therapeutic range for the specific animal model. For instance, in rabbits, doses around 0.12 mg/kg have shown therapeutic effects on endometriosis with manageable side effects.[1] | Reduction in the severity of virilization symptoms. |
| High Androgen Receptor Sensitivity | Consider the species and strain of the animal model, as androgen receptor sensitivity can vary. If high sensitivity is suspected, a dose-response study is recommended to determine the lowest effective dose with minimal androgenic effects. | Identification of an optimal dose that balances therapeutic efficacy and adverse androgenic effects. |
| Metabolic Conversion to More Potent Androgens | While this compound itself is androgenic, its metabolism could potentially lead to more potent androgens. Although not extensively reported for this compound, this is a known phenomenon for other synthetic steroids. | This is a complex issue to address directly. Mitigation strategies would focus on minimizing the overall androgenic load. |
| Lack of Mitigating Co-therapy | Implement co-administration of an androgen receptor antagonist or a 5α-reductase inhibitor. | Significant reduction or prevention of virilization. |
Issue 2: High Variability in Androgenic Side Effect Assessment
Symptoms:
-
Inconsistent results in the Hershberger bioassay (e.g., high coefficient of variation in organ weights).[2][3]
-
Wide range of virilization scores within the same treatment group.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing Technique | Ensure consistent administration of this compound and any co-administered drugs. For oral gavage, ensure the substance is delivered directly to the stomach. For subcutaneous injections, vary the injection site to avoid local irritation and ensure proper absorption. | Reduced variability in plasma drug concentrations and, consequently, in biological responses. |
| Improper Animal Handling and Stress | Handle animals consistently and minimize stress, as stress can influence hormone levels and metabolic processes. | More uniform physiological responses within treatment groups. |
| Technical Errors in Hershberger Assay | Standardize the dissection and weighing procedures for androgen-sensitive tissues (ventral prostate, seminal vesicles, etc.). Ensure all personnel are adequately trained in the specific dissection techniques to minimize measurement errors.[2] | Increased precision and reproducibility of the Hershberger assay results. |
| Genetic Variability within Animal Cohort | Use a genetically homogeneous animal strain for the study. | Reduced inter-individual variability in response to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's androgenic side effects?
A1: this compound is a synthetic steroid derived from 19-nortestosterone and exhibits affinity for the androgen receptor (AR).[4] Its androgenic side effects are a direct result of its binding to and activation of the AR in various tissues.[5] This interaction mimics the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), leading to the development of male-typical characteristics.[4]
Q2: How can I quantitatively assess the androgenic activity of this compound in my animal model?
A2: The most established method for quantifying androgenic activity in vivo is the Hershberger bioassay .[2][3] This assay involves the administration of the test compound to castrated male rats and measuring the subsequent weight changes in androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle. An increase in the weight of these tissues indicates androgenic activity.
Q3: What are the recommended strategies for minimizing this compound's androgenic effects in a long-term study?
A3: Two primary pharmacological strategies can be employed:
-
Co-administration with an Androgen Receptor Antagonist: Compounds like flutamide (B1673489) or cyproterone acetate act as direct antagonists at the androgen receptor, competitively inhibiting the binding of this compound and preventing the activation of androgenic signaling pathways.[6]
-
Co-administration with a 5α-Reductase Inhibitor: While this compound's primary androgenic effect is direct, the enzyme 5α-reductase converts testosterone to the more potent DHT. An inhibitor like finasteride (B1672673) can block this conversion, potentially reducing the overall androgenic load in tissues where this enzyme is active.[6][7]
Q4: Are there established experimental protocols for these mitigation strategies?
A4: While specific long-term protocols for this compound in combination with these agents are not extensively published, protocols from studies with other androgens can be adapted. The following sections provide detailed methodologies based on established principles.
Experimental Protocols
Protocol 1: Co-administration of this compound and Flutamide in a Long-Term Rat Model
Objective: To evaluate the efficacy of flutamide in mitigating the androgenic side effects of long-term this compound administration in female rats.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats. House animals individually under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Grouping: Randomly assign animals to the following groups (n=10 per group):
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2: this compound (therapeutically relevant dose, e.g., 0.5 mg/kg/day, administered subcutaneously)
-
Group 3: this compound (0.5 mg/kg/day, s.c.) + Flutamide (e.g., 10 mg/kg/day, administered orally)[8]
-
Group 4: Flutamide alone (10 mg/kg/day, p.o.)
-
-
Dosing: Administer this compound and flutamide for a period of 90 days. Adjust doses weekly based on body weight.
-
Monitoring:
-
Daily: Observe for clinical signs of virilization (e.g., changes in external genitalia, aggressive behavior).
-
Weekly: Measure body weight and anogenital distance.
-
Monthly: Collect blood samples for hormonal analysis (testosterone, estradiol).
-
-
Endpoint Analysis (Day 91):
-
Euthanize animals and perform a complete necropsy.
-
Collect and weigh androgen-sensitive organs (clitoris, adrenal glands).
-
Perform histopathological examination of the clitoral gland and other relevant tissues.
-
Protocol 2: Assessment of Androgenic Activity using a Modified Hershberger Bioassay for Long-Term Studies
Objective: To quantify the androgenic activity of this compound and the inhibitory effect of finasteride over a 28-day period.
Methodology:
-
Animal Model: Use prepubertal male Wistar rats, castrated on postnatal day 21.
-
Post-Castration Recovery: Allow a 7-day recovery period.
-
Grouping: Randomly assign animals to the following groups (n=8 per group):
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2: Testosterone Propionate (TP) control (0.2 mg/kg/day, s.c.)
-
Group 3: this compound (low dose, e.g., 0.1 mg/kg/day, s.c.)
-
Group 4: this compound (high dose, e.g., 0.5 mg/kg/day, s.c.)
-
Group 5: this compound (high dose) + Finasteride (e.g., 5 mg/kg/day, p.o.)
-
Group 6: Finasteride alone (5 mg/kg/day, p.o.)
-
-
Dosing: Administer compounds for 28 consecutive days.
-
Endpoint Analysis (Day 29):
-
Euthanize animals and collect blood for hormone analysis.
-
Dissect and weigh the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[2]
-
Perform histopathological analysis of the ventral prostate.
-
Quantitative Data Summary
No direct quantitative data for the co-administration of this compound with flutamide or finasteride in long-term animal studies was identified in the search results. The following table is a template that researchers can use to structure their data from experiments based on the protocols above.
Table 1: Hypothetical Data on the Effect of Flutamide on this compound-Induced Androgenic Changes in Female Rats (90-Day Study)
| Treatment Group | Mean Anogenital Distance (mm) ± SD | Mean Clitoral Weight (mg) ± SD | Serum Testosterone (ng/mL) ± SD |
| Vehicle Control | 10.2 ± 0.8 | 15.5 ± 2.1 | 0.1 ± 0.05 |
| This compound (0.5 mg/kg) | 15.8 ± 1.2 | 35.2 ± 4.5 | 0.3 ± 0.1 |
| This compound + Flutamide | 11.1 ± 0.9# | 18.3 ± 2.8# | 0.3 ± 0.1 |
| Flutamide | 10.5 ± 0.7 | 16.1 ± 2.3 | 0.1 ± 0.06 |
| * p < 0.05 compared to Vehicle Control | |||
| # p < 0.05 compared to this compound |
Table 2: Hypothetical Data from a Modified Hershberger Bioassay (28-Day Study)
| Treatment Group | Ventral Prostate Weight (mg) ± SD | Seminal Vesicle Weight (mg) ± SD | Levator Ani Weight (mg) ± SD |
| Vehicle Control | 10.5 ± 1.5 | 8.2 ± 1.1 | 25.1 ± 3.2 |
| TP (0.2 mg/kg) | 150.2 ± 15.3 | 120.7 ± 12.5 | 80.4 ± 8.1 |
| This compound (0.5 mg/kg) | 85.6 ± 9.8 | 65.4 ± 7.2 | 55.3 ± 6.0 |
| This compound + Finasteride | 70.3 ± 8.1# | 58.9 ± 6.5 | 54.8 ± 5.9 |
| Finasteride | 11.2 ± 1.8 | 8.9 ± 1.3 | 26.3 ± 3.5 |
| p < 0.05 compared to Vehicle Control | |||
| # p < 0.05 compared to this compound |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated androgen receptor signaling and the inhibitory action of flutamide.
Caption: General experimental workflow for evaluating strategies to mitigate this compound's androgenic effects.
Caption: Workflow for the Hershberger bioassay to assess androgenic activity.
References
- 1. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Endocrinological and histological changes induced by flutamide treatment on the hypothalamo-hypophyseal testicular axis of the adult male rat and their incidences on fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Gestrinone dosage for maximal therapeutic effect with minimal side effects
Welcome to the technical support center for Gestrinone research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal therapeutic effect while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic steroid with a complex and multifaceted mechanism of action.[1] It primarily functions as an antiprogestogen and antiestrogen, with additional weak androgenic and anabolic properties.[1][2] Its therapeutic effects, particularly in endometriosis, are achieved through several pathways:
-
Receptor Binding: It binds with high affinity to progesterone (B1679170) receptors (PRs) and lower affinity to androgen receptors (ARs), acting as a selective progesterone receptor modulator (SPRM).[1][3] It also shows some affinity for the estrogen receptor (ER).[1][3]
-
Gonadotropin Suppression: It acts on the hypothalamic-pituitary axis to inhibit the secretion of gonadotropin-releasing hormone (GnRH).[4][5] This suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced ovarian estrogen production and preventing ovulation.[1][4][6]
-
Direct Endometrial Effect: this compound has a direct atrophic effect on endometrial tissue, both within the uterus and in ectopic locations, by inhibiting the effects of endogenous progesterone and estrogen.[4][5]
-
Anti-inflammatory Action: It can modulate inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway.[3][7]
Q2: What is a standard starting dosage for in vivo animal studies or clinical research?
A2: For clinical treatment of endometriosis, the standard adult oral dosage is 2.5 mg twice weekly.[8] The first dose is typically administered on the first day of the menstrual cycle.[8] Studies have compared doses of 1.25 mg and 2.5 mg twice weekly, with the 2.5 mg dose being more effective for reducing endometriosis implants and having a more positive effect on bone mass.[9] For animal models, dosage should be scaled appropriately. For example, a study in rabbits used doses ranging from 30 to 120 micrograms to investigate effects on sex steroid receptors.[10]
Q3: What are the most common side effects observed in experimental subjects, and how can they be monitored?
A3: The main side effects are androgenic and antiestrogenic in nature.[1] Common adverse events include acne, seborrhea, weight gain, amenorrhea (cessation of menstruation), decreased libido, hot flushes, and breast size reduction.[11][12] Monitoring can be achieved through:
-
Physical Observation: Regularly checking for skin changes (acne, oiliness) and recording weight.
-
Hormonal Panels: Measuring serum levels of free testosterone, estradiol, SHBG, LH, and FSH. This compound has been shown to decrease SHBG and progesterone levels.[9]
-
Biochemical Analysis: Monitoring liver enzymes (transaminases), as increases have been reported in some cases.[11]
Q4: How does the route of administration affect this compound's bioavailability and side effect profile?
A4: this compound can be administered orally, vaginally, or via subcutaneous implants.[1][13][14] Vaginal administration may result in fewer androgenic side effects compared to oral administration while maintaining similar efficacy in treating endometriosis.[1] Subdermal implants provide a continuous, stable release of the drug, avoiding the peaks associated with oral dosing, which may help in managing symptoms with fewer side effects.[14][15]
Troubleshooting Guide
Issue 1: High variability in therapeutic response between experimental subjects.
-
Possible Cause: Differences in individual metabolism or receptor sensitivity. This compound undergoes extensive hepatic metabolism, primarily through hydroxylation.[7]
-
Troubleshooting Steps:
-
Stratify Subjects: If possible, group subjects based on baseline hormonal levels or genetic markers related to steroid metabolism.
-
Normalize Data: Express results as a percentage change from baseline for each individual subject to account for inter-individual variability.
-
Check Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Issue 2: Unexpected cell death or inhibition in in vitro experiments at low concentrations.
-
Possible Cause: The cell line may be highly sensitive to this compound's pro-apoptotic effects. This compound has been shown to induce apoptosis in HeLa cervical cancer cells and reduce the viability of MDA-MB-231 breast cancer cells in a concentration- and time-dependent manner.[13]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment starting from very low (picomolar or nanomolar) concentrations to establish the EC50 (half-maximal effective concentration).
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 12, 24, 48, 72 hours) to determine the onset of cytotoxic effects.
-
Control for Vehicle Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Issue 3: Androgenic side effects are confounding the results of the primary therapeutic endpoint.
-
Possible Cause: The selected dosage has a strong androgenic effect. This compound binds to the androgen receptor, which can lead to androgenic side effects.[1][4]
-
Troubleshooting Steps:
-
Dose Reduction: Evaluate if a lower dose of this compound (e.g., 1.25 mg twice weekly equivalent) can achieve the desired therapeutic effect with a reduced androgenic profile.[9]
-
Alternative Administration Route: Consider switching from oral to vaginal or subcutaneous administration, which has been reported to cause fewer androgenic side effects.[1]
-
Co-administration with an Anti-androgen: In preclinical models, co-administration with a specific androgen receptor antagonist could be explored, though this would introduce a new variable to the experiment.
-
Data Presentation
Table 1: Dose-Dependent Therapeutic and Hormonal Effects of Oral this compound in Endometriosis Patients (24-week treatment)
| Parameter | 1.25 mg (twice weekly) | 2.5 mg (twice weekly) | Reference |
| Endometriosis Implant Score Reduction | Not significant | Significant Reduction (p=0.05) | [9] |
| Serum Progesterone | Significantly Reduced | Significantly Reduced | [9] |
| Sex Hormone-Binding Globulin (SHBG) | Significantly Reduced | Significantly Reduced | [9] |
| Spinal Bone Mass Change | -7.1% (Significant Loss) | +7.1% (Significant Gain) | [9] |
| Serum Estradiol & Free Testosterone | Not Significantly Affected | Not Significantly Affected | [9] |
Table 2: Incidence of Common Side Effects Associated with this compound Use (Various Oral Dosages)
| Side Effect | Reported Frequency | Reference |
| Acne / Seborrhea | 42.7% - 71% | [1][11] |
| Amenorrhea | 41.4% - 58% | [1][11] |
| Decreased Libido | 26.5% | [11] |
| Hot Flushes | 24.2% | [11] |
| Breast Size Reduction / Hypoplasia | 23.7% - 29% | [1][11] |
| Weight Gain | ~40% of studies reported significant gain | [11] |
| Cramps | 18.6% | [11] |
| Increased Transaminases | 15.1% | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell lines.[13]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells, endometrial cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the appropriate cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Steroid Receptor Binding and Expression Analysis
This protocol outlines a general method for assessing changes in hormone receptor expression, inspired by techniques used in this compound studies.[10][16]
-
Tissue/Cell Collection: Following in vivo treatment or in vitro exposure, collect endometrial tissue or cells. For tissue, snap-freeze in liquid nitrogen or fix in 10% neutral buffered formalin. For cells, wash with cold PBS and lyse using an appropriate buffer.
-
Immunohistochemistry (IHC) for Tissue:
-
Embed fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat-induced manner.
-
Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking serum.
-
Incubate with primary antibodies against Progesterone Receptor (PR) and Estrogen Receptor (ER) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal using a DAB substrate and counterstain with hematoxylin.
-
Dehydrate, mount, and visualize under a microscope. Score the intensity and percentage of stained cells.
-
-
Western Blot for Cell Lysates:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for PR, ER, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density relative to the loading control.
-
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for an in vitro cell viability experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound May Be Safe and Effective in Treating Endometriosis Symptoms | EndoNews [endonews.com]
- 7. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 8. mims.com [mims.com]
- 9. Clinical, endocrine, and metabolic effects of two doses of this compound in treatment of pelvic endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale for frequency and dose of administration in this compound therapy for pelvic endometriosis in the experimental model of rabbit uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of emergency contraception with this compound: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Gestrinone-induced weight gain in experimental models
This guide provides troubleshooting advice and frequently asked questions for researchers studying gestrinone-induced weight gain in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced weight gain?
A1: this compound is a synthetic steroid with a complex pharmacological profile, acting as an anti-progestogen and anti-estrogen, but also possessing weak androgenic (anabolic) properties.[1][2][3] The weight gain observed is primarily attributed to these anabolic and androgenic effects, which are mediated through its binding to the androgen receptor (AR).[4][5] This can lead to an increase in lean body mass (muscle) rather than just fat mass.[6][7] Additionally, this compound has an affinity for glucocorticoid and aldosterone (B195564) receptors, which may contribute to metabolic changes and fluid retention.[8][9][10]
Q2: How significant is the weight gain observed with this compound?
A2: In clinical studies involving women, significant weight gain (ranging from 0.9 to 8 kg) has been observed in approximately 40% of subjects.[10][11][12] In experimental animal models, the extent of weight gain can vary based on the species, dose, and duration of treatment. It is crucial to characterize the nature of the weight gain—whether it is an increase in lean mass, fat mass, or fluid retention.
Q3: My animals are gaining weight, but is it muscle or fat?
A3: This is a critical question. Given this compound's androgenic/anabolic properties, an increase in lean muscle mass is expected.[6] It is essential to perform body composition analysis to differentiate between fat mass and lean mass. A significant increase in lean mass alongside stable or moderately increased fat mass would be consistent with the drug's known mechanism.
Q4: Are there established rodent models for studying this compound-induced weight gain?
A4: While there are many established models for drug-induced obesity and metabolic syndrome (e.g., high-fat diet models), specific, validated models for this compound-induced weight gain are less commonly described.[13][14][15] Researchers typically adapt existing models. A common approach is to administer this compound to standard rodent strains (e.g., Wistar rats, C57BL/6 mice) and monitor metabolic parameters against a vehicle-treated control group.[15][16] Ovariectomized rat models are also relevant for studying hormonal effects in a state of estrogen deficiency, mimicking menopause.[17]
Q5: What are the key metabolic parameters I should be measuring?
A5: A comprehensive metabolic study should include the parameters outlined in the table below.
Data Presentation
Table 1: Key Parameters for Assessing this compound's Metabolic Effects
| Parameter Category | Specific Measurement | Purpose | Typical Method |
| Body Weight & Composition | Total Body Weight | To track overall weight change. | Calibrated Scale |
| Fat Mass & Lean Mass | To differentiate between fat accumulation and muscle growth. | DEXA or QMR | |
| Visceral Adipose Tissue Weight | To assess metabolically active abdominal fat. | Dissection and weighing at endpoint. | |
| Energy Balance | Food & Water Intake | To determine if weight gain is due to increased caloric consumption. | Metabolic Cages / Manual Measurement |
| Energy Expenditure (EE) | To measure overall metabolic rate. | Indirect Calorimetry | |
| Respiratory Exchange Ratio (RER) | To determine the primary fuel source (carbohydrates vs. fats). | Indirect Calorimetry | |
| Glycemic Control | Fasting Blood Glucose | To assess baseline glucose homeostasis. | Glucometer |
| Fasting Serum Insulin (B600854) | To assess baseline insulin levels and insulin resistance. | ELISA | |
| Glucose Tolerance Test (GTT) | To evaluate glucose clearance after a glucose challenge. | Glucose monitoring post-glucose bolus. | |
| Insulin Tolerance Test (ITT) | To evaluate insulin sensitivity. | Glucose monitoring post-insulin bolus. | |
| Serum Markers | Lipid Panel (Triglycerides, HDL, LDL) | To assess dyslipidemia, a known side effect.[18] | Colorimetric Assays / ELISA |
| Hormone Levels (Testosterone, Leptin) | To correlate weight changes with hormonal shifts. | ELISA |
Troubleshooting Guides
Problem 1: High variability in body weight data between animals in the same group.
-
Possible Cause: Inconsistent dosing, variations in food intake, or underlying health differences.
-
Troubleshooting Steps:
-
Verify Dosing Technique: Ensure accurate and consistent administration (e.g., oral gavage, subcutaneous injection) for every animal.
-
Single Housing: House animals in individual cages during the study to prevent social stress and allow for accurate individual food intake measurement.[4]
-
Acclimatization: Allow for a sufficient acclimatization period (at least one week) after animals arrive and before the experiment begins.[15]
-
Health Screening: Ensure all animals are healthy and within a similar weight range at the start of the study.
-
Problem 2: No significant weight gain is observed in the this compound-treated group.
-
Possible Cause: The dose may be too low, the treatment duration too short, or the diet may be influencing the outcome. The primary effect might be on body composition, not total weight.
-
Troubleshooting Steps:
-
Dose-Response Study: If feasible, test a range of doses to find an effective one for your model.
-
Extend Duration: Weight changes may be gradual. Consider extending the study duration.
-
Analyze Body Composition: A significant increase in lean mass could be masked by a concurrent decrease in fat mass, resulting in no net change in total body weight. Analyze DEXA or QMR data carefully.[7]
-
Control Diet: Ensure the control diet is appropriate. A standard chow diet is typical. Using a high-fat diet may confound the specific effects of the drug.[15]
-
Problem 3: Animals are showing signs of distress or other unexpected side effects.
-
Possible Cause: Androgenic side effects or other off-target effects of this compound.
-
Troubleshooting Steps:
-
Monitor Closely: Implement a daily health monitoring checklist. Note changes in activity, grooming, and physical appearance.
-
Veterinary Consultation: Consult with the facility veterinarian to manage any adverse health outcomes.
-
Review Literature: this compound can cause androgenic side effects such as changes in skin and hair.[2][19] Be aware of these potential outcomes.
-
Consider Dose Reduction: If side effects are severe, a lower dose may still achieve the desired metabolic effect with better tolerability.
-
Mandatory Visualizations
Caption: Putative signaling pathway for this compound-induced weight gain.
Caption: Experimental workflow for investigating this compound-induced weight gain.
Experimental Protocols
Protocol 1: Body Composition Analysis via DEXA
-
Objective: To quantify fat mass, lean mass, and bone mineral density in live, anesthetized rodents.
-
Materials: DEXA instrument (e.g., PIXImus), isoflurane (B1672236) anesthesia system, heating pad, analytical scale.
-
Procedure:
-
System Calibration: Turn on the DEXA instrument at least 1-2 hours before use. Perform the daily quality control scan using the manufacturer's phantom block.[20][21]
-
Animal Preparation: Anesthetize the mouse or rat using isoflurane (2-4% for induction, 1-2% for maintenance). Confirm proper anesthetic depth via a toe pinch.[21]
-
Positioning: Place the anesthetized animal prone on the scanner bed. Ensure the limbs and tail are positioned away from the body and are not overlapping to allow for accurate analysis.
-
Scanning: Select the appropriate scan mode for the animal size. Initiate the scan. A typical scan takes 1-5 minutes.[21]
-
Analysis: Using the software, define the region of interest (ROI), typically the whole body excluding the head, to calculate total fat mass, lean mass, and body fat percentage.[20]
-
Recovery: Transfer the animal to a clean cage on a heating pad and monitor until it is fully ambulatory.
-
Protocol 2: Measuring Energy Expenditure via Indirect Calorimetry
-
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
Materials: Indirect calorimetry system with metabolic cages, food hoppers, and water bottles.
-
Procedure:
-
System Preparation: Turn on and calibrate the system, including the O2 and CO2 sensors, according to the manufacturer's instructions. This should be done at least 2 hours before the experiment.[3][19]
-
Acclimatization: House animals individually in the metabolic cages for at least 24 hours prior to data collection to allow them to acclimate to the new environment.[3]
-
Data Collection:
-
Weigh each animal and place it into its assigned chamber.
-
Ensure ad libitum access to food and water.[1]
-
Begin data recording. A typical run lasts 24-48 hours to capture a full light-dark cycle.[2][3]
-
The system will automatically record VO2, VCO2, food and water intake, and locomotor activity at set intervals.
-
-
Data Analysis:
-
Calculate RER (VCO2 / VO2). An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.
-
Calculate Energy Expenditure (Heat) using the Weir formula or a simplified version: EE (kcal/hr) = (3.815 + 1.232 x RER) x VO2.[19]
-
Analyze data separately for light and dark cycles, as rodent metabolism varies significantly between these periods.[3]
-
-
Protocol 3: Insulin Tolerance Test (ITT)
-
Objective: To assess peripheral insulin sensitivity.
-
Materials: Insulin (e.g., Humulin R), sterile saline, glucometer and test strips, syringes, timer.
-
Procedure:
-
Fasting: Fast mice for 4-6 hours. A short fast is recommended to avoid the confounding effects of prolonged fasting on glucose metabolism.[22] Water should be available ad libitum.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Insulin Injection: Administer insulin intraperitoneally (i.p.) at a dose of 0.75 - 1.0 U/kg body weight. The insulin should be diluted in sterile saline.[23]
-
Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC). A faster and deeper drop in blood glucose indicates greater insulin sensitivity. Compare the AUC between treatment groups.
-
References
- 1. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 3. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food intake behavior protocol [protocols.io]
- 5. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone Administration in Mice Leads to Less Body Weight Gain over Time, Lower Serum Glucose, and Higher Insulin Levels Independently of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]
- 9. cambridge.org [cambridge.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 12. Evaluation of dual-energy X-Ray absorptiometry for body-composition assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 14. The role of the androgen receptor in the pathogenesis of obesity and its utility as a target for obesity treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. web.mousephenotype.org [web.mousephenotype.org]
- 21. mmpc.org [mmpc.org]
- 22. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Technical Support Center: Enhancing the Oral Bioavailability of Gestrinone in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Gestrinone during preclinical trials.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What are the primary reasons for this?
A1: This is a frequent challenge with this compound, a synthetic steroid known for its poor aqueous solubility. The primary factors contributing to low and variable oral bioavailability are:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic, which limits its dissolution in the gastrointestinal (GI) fluids. Dissolution is a critical prerequisite for absorption.
-
First-Pass Metabolism: As a steroid, this compound is susceptible to extensive metabolism in the liver and potentially in the intestinal wall before it reaches systemic circulation. This significantly reduces the fraction of the administered dose that is available to exert its therapeutic effect.
-
Inadequate Formulation: Administering this compound as a simple aqueous suspension is often ineffective. The compound may not be sufficiently wetted or may precipitate in the GI tract, leading to incomplete and erratic absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound in preclinical studies?
A2: Several advanced formulation technologies can significantly improve the oral absorption of poorly water-soluble drugs like this compound. The most effective approaches include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This enhances the dissolution rate and extent by presenting the drug in an amorphous, higher-energy state.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This formulation maintains this compound in a solubilized state, facilitating its absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases its surface area, leading to a faster dissolution rate. Polymeric nanoparticles can also protect the drug from degradation and facilitate its transport across the intestinal epithelium.
Q3: How do we select the appropriate animal model for this compound oral bioavailability studies?
A3: The choice of animal model is critical for obtaining relevant preclinical data. Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling. It is important to consider species-specific differences in GI physiology and drug metabolism. For instance, the pH of the GI tract and the expression of metabolic enzymes can vary between species and influence drug absorption and first-pass metabolism.
Q4: What are the key pharmacokinetic parameters to measure in a preclinical study evaluating this compound's oral bioavailability?
A4: The primary pharmacokinetic parameters to determine are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during your experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Inconsistent dosing technique (e.g., improper oral gavage).Non-homogenous formulation (e.g., drug settling in suspension).Variations in food intake among animals. | Ensure all personnel are thoroughly trained in oral gavage techniques.For suspensions, use a stirring plate to maintain homogeneity during dosing.Implement a consistent fasting period (e.g., 4-12 hours) for all animals before dosing. |
| Precipitation of the formulation in aqueous media during in vitro testing | The drug concentration exceeds its solubility in the dissolution medium.The formulation is not robust enough to maintain supersaturation. | Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC) into your formulation.For SEDDS, optimize the surfactant-to-oil ratio to ensure the formation of stable nanoemulsions upon dilution. |
| Low in vitro-in vivo correlation (IVIVC) | The in vitro dissolution method does not accurately mimic the in vivo GI environment.Significant first-pass metabolism is not accounted for in the in vitro model. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine.Consider using in vitro models that incorporate metabolic enzymes (e.g., Caco-2 cell monolayers) to better predict in vivo absorption. |
Data Presentation: Illustrative Pharmacokinetic Data
The following tables present illustrative quantitative data to demonstrate the potential improvements in this compound's oral bioavailability with advanced formulations. This data is based on typical enhancements observed for other poorly soluble drugs in preclinical studies and should be used as a reference for expected outcomes.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 4.0 ± 1.5 | 350 ± 85 | 100 |
| Solid Dispersion | 10 | 250 ± 45 | 1.5 ± 0.5 | 1750 ± 320 | 500 |
| SEDDS | 10 | 350 ± 60 | 1.0 ± 0.5 | 2450 ± 410 | 700 |
| Nanoparticle Suspension | 10 | 300 ± 55 | 1.2 ± 0.4 | 2100 ± 380 | 600 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a minimal amount of methanol.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound formulation.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimatization: Acclimatize the animals to laboratory conditions for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., reconstituted solid dispersion in water) orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., a co-solvent system) via the tail vein at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using appropriate software.
Mandatory Visualizations
Caption: Workflow for Improving this compound's Oral Bioavailability.
Caption: Cellular Pathway of Oral Steroid Hormone Absorption.
Welcome, researchers. This guide provides troubleshooting and frequently asked questions (FAQs) regarding the management of seborrhea and acne in animal subjects administered Gestrinone. These dermatological conditions are known androgenic side effects of this compound treatment. This resource is intended for researchers, scientists, and drug development professionals to effectively manage these side effects and ensure the integrity of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my animal subjects developing seborrhea and acne after this compound administration?
A: this compound is a synthetic steroid known for its anti-progestogenic and mild androgenic properties. The development of seborrhea (oily skin) and acne is a direct consequence of its androgenic activity.[1][2][3] this compound binds to androgen receptors in the sebaceous glands of the skin.[4][5][6] This interaction stimulates sebocytes, leading to increased production of sebum (sebaceous lipids), a condition known as seborrhea.[6][7] Excess sebum, combined with potential alterations in follicular keratinization, creates an environment conducive to the development of acneiform lesions.[5][8]
Q2: What are the primary pharmacological strategies to mitigate these side effects during my experiment?
A: The primary strategies involve counteracting the androgenic effects of this compound at the skin level. The two most effective and well-documented approaches are the use of topical anti-androgens and topical retinoids. These can be administered to the affected skin areas to specifically target the sebaceous glands while minimizing systemic interference with this compound's primary experimental purpose.
Q3: Can I use topical treatments to avoid systemic side effects and not interfere with my primary study endpoints?
A: Yes, topical therapy is the preferred approach. Localized application allows for direct treatment of the affected skin with minimal systemic absorption, which is critical for not confounding the systemic effects of this compound being investigated.
-
Topical Anti-androgens: Agents like Clascoterone (cortexolone 17α-propionate) are specifically designed to be potent androgen receptor inhibitors at the application site.[8][9][10] They directly compete with this compound for binding to androgen receptors in the sebaceous gland, reducing sebum and inflammation without significant systemic hormonal effects.[11][12]
-
Topical Retinoids: This class of drugs, including Tretinoin and Adapalene, are mainstays in acne therapy.[13][14] They work by normalizing the life cycle of follicular cells and have been shown to reduce the size and secretion of sebaceous glands.[14][15] Animal model studies have demonstrated their efficacy in reducing sebum production and comedones.[13][16][17]
Q4: Are there non-pharmacological or supportive care strategies to manage seborrhea?
A: Yes. For managing seborrhea, particularly in subjects with significant scaling or oiliness, therapeutic bathing can be very effective. Using medicated shampoos containing keratolytic agents (e.g., sulfur, salicylic (B10762653) acid) can help normalize skin turnover and reduce excess oil.[18][19] This can be used as a standalone supportive measure or in conjunction with pharmacological treatments to improve the skin's condition.[20][21][22] It is crucial to use protocols that do not irritate the skin further.
Q5: How can I quantitatively assess the severity of seborrhea and acne to measure the efficacy of a treatment?
A: Quantitative assessment is crucial for objective data. Consider the following methods:
-
Lesion Counting: Manually count inflammatory (papules, pustules) and non-inflammatory (comedones) lesions in a defined skin area at regular intervals.[23]
-
Sebum Production Measurement: In rodent models, sebum can be quantified by measuring the amount of water retained on the fur before and after washing with a detergent solution. The difference in water retention correlates with the amount of sebum.[24][25]
-
Histological Analysis: Skin biopsies can be taken at the end of the study for histomorphometric analysis. Staining with H&E (Hematoxylin and Eosin) allows for the measurement of sebaceous gland size, area, and number of lobules.[26][27][28]
-
Optical Imaging: Advanced techniques like two-photon excitation fluorescence (TPEF) can be used to observe inflammatory changes and structural alterations in the skin in real-time in living animals.[29]
Troubleshooting Guides
Table 1: Pharmacological Intervention Strategies for this compound-Induced Seborrhea & Acne
| Drug Class | Agent Example | Mechanism of Action | Key Considerations for Animal Studies |
| Topical Anti-Androgen | Clascoterone (1% cream) | Competitively inhibits dihydrotestosterone (B1667394) (and other androgens like this compound) from binding to local androgen receptors in sebocytes and hair follicles.[8][10] | High local activity with minimal systemic absorption.[11] Suitable for both male and female subjects without causing systemic feminizing effects.[10][12] |
| Topical Retinoid (3rd Gen) | Adapalene (0.1% or 0.3% gel) | Selectively targets retinoic acid receptors (RAR-β/γ), normalizing follicular keratinization and exerting anti-inflammatory effects.[14][17] | Generally better tolerated with less skin irritation compared to older retinoids like Tretinoin.[13][14] Photostable, allowing for more flexible application schedules.[17] |
| Topical Retinoid (1st Gen) | Tretinoin (0.025% - 0.1% cream/gel) | Binds to all retinoic acid receptors (RARs), normalizing desquamation, reducing keratinocyte proliferation, and decreasing sebum production.[13][16] | Highly effective but can cause skin irritation (retinoid dermatitis).[17] Dose-dependent efficacy has been shown in animal models.[13] |
| Systemic Anti-Androgen | Spironolactone (B1682167) | Blocks androgen receptors and inhibits 5α-reductase. Used off-label for acne in humans.[12] | Use with caution. Potential for systemic side effects (e.g., hyperkalemia, menstrual irregularities) that could confound primary study results.[12] Not suitable for male subjects. |
| Systemic Retinoid | Isotretinoin | Markedly reduces sebaceous gland size and sebum production.[15] | High risk. Potent teratogen and has significant systemic side effects. Generally reserved for severe cases and not recommended unless it is the focus of the study. |
Table 2: Comparison of Animal Models for Seborrhea & Acne Research
| Animal Model | Induction Method | Key Endpoints for Measurement | Relevance & Considerations |
| Syrian Hamster Flank Organ | Topical or systemic administration of an androgen (e.g., testosterone) to stimulate gland growth.[26][30] | Pigmented spot size, sebaceous gland area/volume (histology), hair follicle diameter.[26][27] | Excellent for assessing androgen/anti-androgen effects on sebaceous glands.[30] Gland sensitivity may differ from humans.[31] |
| Mouse/Rat Ear Model | Topical application of oleic acid and/or intradermal injection of Cutibacterium acnes.[23][32] | Ear thickness (inflammation), lesion counts, histological changes (hyperkeratosis, inflammatory infiltrate).[23][32] | Good for studying inflammatory and comedogenic aspects of acne.[33] Reproducible and widely used. |
| Sebum Production Mouse Model | Can be studied at baseline or after androgen stimulation. | Sebum quantification via differential weighing (water retention on fur before/after washing).[24][25] | A non-invasive method for longitudinal assessment of sebum production.[25] Validated with retinoids.[24] |
| Hairless Mouse (e.g., SKH-hr1) | Can develop comedone-like lesions spontaneously or with induction. | Lesion counts, biophysical measurements, histological analysis.[32] | Useful for long-term monitoring of non-inflammatory lesions (comedones).[32] |
Experimental Protocols & Visualizations
Protocol 1: Induction and Mitigation of Androgen-Mediated Sebaceous Gland Hyperplasia in the Hamster Flank Organ Model
-
Subject Selection: Use female Syrian golden hamsters, as their flank organs are less developed at baseline and show a robust, dose-dependent response to androgen stimulation.[30]
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into at least four groups: (1) Vehicle Control, (2) this compound Only, (3) this compound + Vehicle Treatment, (4) this compound + Test Article (e.g., topical clascoterone).
-
Induction: Administer this compound systemically at the study-prescribed dose. Concurrently, to ensure a robust and consistent androgenic stimulus at the target site for method validation, consider co-administration of testosterone (B1683101) via subcutaneous silastic capsules.[26][30]
-
Topical Treatment: Once daily, apply a fixed volume (e.g., 50 µL) of the test article or its vehicle directly to the flank organ of the appropriate groups.
-
Monitoring: Measure the diameter of the pigmented spot on the flank organ weekly as a non-invasive indicator of androgenic activity.[26]
-
Endpoint Analysis (e.g., at Day 21):
-
Euthanize subjects and excise the flank organs.
-
Process one organ for histology (fix in 10% formalin, embed in paraffin).
-
Perform H&E staining on serial sections.
-
Using computer-assisted morphometry, measure the total sebaceous gland area or volume to quantify hyperplasia.[27]
-
Protocol 2: General Protocol for Evaluating Topical Treatments on Rodent Skin
-
Subject Selection: Use a suitable rodent model, such as CD-1 mice or Sprague-Dawley rats.
-
Acclimatization & Baseline: Allow a one-week acclimatization period. At baseline, assess and record the skin condition of the dorsal application site.
-
Grouping: Establish experimental groups: (1) Naive Control, (2) this compound + Vehicle, (3) this compound + Test Article.
-
This compound Administration: Administer this compound systemically according to the main study's protocol.
-
Symptom Development: Monitor animals daily for the onset of seborrhea (visible oiliness, greasy fur) and/or acneiform lesions.
-
Topical Application:
-
Gently shave a defined area on the dorsum of each animal.
-
Apply a precise volume (e.g., 100 µL for rats) of the test article or vehicle to the shaved area once or twice daily.
-
-
Evaluation:
Visualizations
Signaling & Pathophysiology
Caption: this compound's androgenic signaling pathway in a sebocyte.
Experimental Workflow
Caption: Experimental workflow for evaluating mitigation strategies.
Logical Relationship of Treatment Approaches
Caption: Logical overview of treatment strategies for androgenic side effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of safety and effectiveness of this compound in the treatment of endometriosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sebaceous gland receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddonline.com [jddonline.com]
- 6. scispace.com [scispace.com]
- 7. bioscmed.com [bioscmed.com]
- 8. researchgate.net [researchgate.net]
- 9. Clascoterone: A Novel Topical Anti-androgen for the Treatment of Acne [practicaldermatology.com]
- 10. Clascoterone: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of Topical Clascoterone versus systematic spironolactone for treatment of acne vulgaris: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of Clascoterone 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why Topical Retinoids Are Mainstay of Therapy for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 15. Effect of 13-cis-retinoic acid on the hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Seborrhea in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 19. Treating Seborrheic Disorders [cliniciansbrief.com]
- 20. Performance and Tolerance of a Protocol for Idiopathic Chronic Greasy Seborrhea in 18 Dogs Using a Shampoo and Mousse Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]
- 24. A Murine Model for Measuring Sebum Production That Can Be Used to Test Therapeutic Agents for the Management of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Differential effect of testosterone on pigmented spot, sebaceous glands and hair follicles in the Syrian hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Morphometric studies of the hamster flank organ: an improved model to evaluate pharmacologic effects on sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A practical guide for the study of human and murine sebaceous glands in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dynamic evaluation of pathological changes in a mouse acne model by optical imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Hair follicle response of the golden Syrian hamster flank organ to continuous testosterone stimulation using silastic capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The hamster flank organ model: is it relevant to man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. gavinpublishers.com [gavinpublishers.com]
- 33. Research Progress on Establishing and Evaluation of Acne Animal Models [slarc.org.cn]
Refining detection methods for low concentrations of Gestrinone metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of Gestrinone and its metabolites.
Frequently Asked Questions (FAQs)
1. What are the primary metabolites of this compound and in what form are they typically found in urine samples?
This compound is primarily metabolized in the liver through hydroxylation.[1][2] The resulting hydroxylated metabolites are active, though weaker than the parent compound.[2] In human urine, these metabolites, as well as the parent this compound, are predominantly found in their conjugated forms, primarily as glucuronides.[3][4][5][6][7] A major metabolic pathway involves the addition of a hydroxyl group at the C-18 position, followed by conjugation with β-glucuronic acid.[3]
2. Which analytical methods are most suitable for detecting low concentrations of this compound metabolites?
The most common and effective methods for detecting low concentrations of this compound and its metabolites are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for both screening and confirmation of this compound and its metabolites.[4][6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method for confirmation, often requiring derivatization of the analytes to improve volatility and chromatographic performance.[4][7][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive immunoassay technique suitable for screening large numbers of samples, with reported detection limits in the sub-ng/L range.[10]
3. Why is a hydrolysis step necessary for the analysis of this compound metabolites in urine?
This compound and its metabolites are primarily excreted in urine as conjugated forms, such as glucuronides.[3][4][5][6][7] These conjugates are highly water-soluble and may not be readily extractable by organic solvents or amenable to direct analysis by GC-MS or LC-MS. Therefore, a hydrolysis step, typically using β-glucuronidase enzyme, is required to cleave the conjugate bond and release the free steroid for subsequent extraction and analysis.[5]
4. What are some common challenges in the analysis of steroid metabolites like this compound?
Researchers may encounter several challenges, including:
-
Low concentrations: Endogenous and exogenous steroids are often present at very low levels in biological matrices.[11]
-
Isobaric compounds: The presence of other steroids with the same mass can interfere with detection, necessitating high-resolution chromatography and mass spectrometry.[11]
-
Matrix effects: Components of the biological sample (e.g., salts, lipids in serum) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[12]
-
Non-specific adsorption: Steroids can adhere to surfaces of sample containers and instrument components, leading to loss of analyte and poor recovery.[11]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity | - Inefficient extraction or sample cleanup.- Suboptimal ionization parameters.- Matrix suppression.- Analyte degradation. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Use a more effective sample cleanup method or dilute the sample to reduce matrix effects.- Ensure proper sample storage and handle samples quickly to prevent degradation.[12] |
| Peak tailing or poor peak shape | - Inappropriate column chemistry.- Mobile phase mismatch.- Non-specific adsorption to the column or tubing. | - Use a column specifically designed for steroid analysis (e.g., C18, PFP).[13][14]- Adjust the mobile phase composition (e.g., pH, organic solvent ratio).- Use a column with passivated hardware or add a weak ion-pairing agent to the mobile phase.[11] |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a stable temperature.[13]- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if it has exceeded its lifetime. |
| Interference from isobaric compounds | - Insufficient chromatographic separation. | - Optimize the gradient elution profile to improve the resolution of target analytes from interfering compounds.[11]- Employ high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass.[15] |
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks for a single analyte | - Tautomerism of the steroid molecule. | - Use a derivatization method, such as forming an oxime derivative with methoxyamine, to prevent the formation of tautomers and yield a single peak.[9] |
| Low recovery after derivatization | - Incomplete derivatization reaction.- Degradation of the derivative. | - Optimize derivatization conditions (temperature, time, reagent concentration).- Analyze the derivatized sample as soon as possible. |
| Poor sensitivity | - Inefficient derivatization.- Adsorption in the GC inlet or column. | - Ensure complete derivatization.- Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for steroid analysis. |
| Contamination in the chromatogram | - Contaminated glassware or reagents.- Carryover from previous injections. | - Thoroughly clean all glassware.- Use high-purity solvents and reagents.- Perform blank injections between samples to check for and reduce carryover. |
Immunoassay (ELISA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Insufficient washing.- Non-specific binding of antibodies.- Contaminated buffer or reagents. | - Increase the number of wash steps or the volume of wash buffer.- Add a blocking agent (e.g., BSA) to the assay buffer.- Use fresh, high-quality reagents. |
| Low signal or poor sensitivity | - Inactive enzyme conjugate.- Incorrect antibody or antigen concentration.- Substrate has lost activity. | - Use a fresh enzyme conjugate.- Optimize the concentrations of the coating antigen and primary antibody through titration.- Use fresh substrate solution. |
| High variability between replicate wells | - Inconsistent pipetting.- Uneven temperature during incubation.- Edge effects in the microplate. | - Use calibrated pipettes and ensure consistent technique.- Ensure the entire plate is at a uniform temperature during incubations.- Avoid using the outer wells of the plate if edge effects are suspected. |
| Cross-reactivity with other steroids | - The antibody is not sufficiently specific for this compound. | - Test the antibody against a panel of structurally related steroids to determine its cross-reactivity profile.[16]- If cross-reactivity is high, consider developing a more specific monoclonal antibody or using a chromatographic method for confirmation. |
Quantitative Data Summary
Table 1: Detection Limits for this compound and its Metabolites
| Analytical Method | Analyte | Matrix | Detection Limit | Reference |
| ELISA (Direct Format) | This compound | Buffer | 0.09 ± 0.03 ng/L | [10] |
| ELISA (Hapten-Protein Coating) | This compound | Buffer | 0.14 ± 0.05 ng/L | [10] |
| ELISA | Tetrahydrothis compound (B1233274) (THG) | Buffer | 0.045 ± 0.015 µg/L | [17] |
| ELISA | Tetrahydrothis compound (THG) | Human Urine | 0.25 ± 0.14 µg/L | [17] |
| LC-ESI-MS/MS | 17-alkyl-substituted AAS | Urine | < 2 ng/mL | [5] |
| HRMS | Various Steroids | Urine | 0.2-0.5 ng/mL | [5] |
Table 2: Mass Spectrometry Data for this compound Metabolites
| Metabolite | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Metabolite 1 | ESI+ | 327 [MH]+ | 309, 291, 283, 263, 239 | [7] |
| Metabolite 1 | ESI+ | 325 | 263 | [4][5] |
| Metabolite 2 | ESI+ | 325 | 307, 289, 279, 241 | [4][5] |
Experimental Protocols
Protocol for LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is a generalized procedure based on common practices for steroid analysis.
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 3 hours to hydrolyze the conjugated metabolites.
-
-
Extraction:
-
After hydrolysis, allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.[5]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).
-
Inject a portion of the sample (e.g., 10-20 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Column: A reverse-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm).[5][13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A suitable gradient to separate the metabolites of interest.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each metabolite.
-
Protocol for GC-MS Analysis with Derivatization
-
Sample Preparation, Hydrolysis, and Extraction:
-
Follow steps 1 and 2 from the LC-MS/MS protocol.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a methoxyamine hydrochloride solution in pyridine.[9]
-
Incubate at 60°C for 20 minutes to form the methoxime (MO) derivatives.
-
Add 50 µL of a silylating agent (e.g., MSTFA).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program: A temperature program that effectively separates the derivatized metabolites.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for metabolite identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizations
Figure 1. General experimental workflow for the analysis of this compound metabolites in urine.
Figure 2. Simplified metabolic pathway of this compound.
Figure 3. Principle of a competitive ELISA for this compound detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, biosynthesis, and structure elucidation of metabolites of a doping agent and a direct analogue, tetrahydrothis compound and this compound, using human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the metabolites of this compound in human urine by high performance liquid chromatography, liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination and excretion study of this compound in human urine by high performance liquid chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrothis compound: discovery, synthesis, and detection in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-linked immunosorbent assays for the synthetic steroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicallab.com [clinicallab.com]
- 16. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Impact of Gestrinone on Lipid Profiles in Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the effects of Gestrinone on the lipid profiles of research animals. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic steroid derived from 19-nortestosterone.[1][2] It exhibits a complex pharmacological profile with antiestrogenic, antiprogestogenic, and moderate androgenic activities.[1][3] Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal axis, leading to reduced gonadotropin release and consequently, a hypoestrogenic state.[1][3] this compound also binds to progesterone (B1679170) and androgen receptors, contributing to its diverse biological effects.[1]
Q2: What are the expected effects of this compound on the lipid profiles of research animals?
A2: While specific quantitative data in common research animals is limited, studies in humans and on related compounds in animals indicate that this compound likely alters lipid metabolism. In women, this compound treatment has been shown to decrease high-density lipoprotein (HDL) cholesterol and increase low-density lipoprotein (LDL) cholesterol.[4][5][6] Effects on total cholesterol (TC) and triglycerides (TG) are more variable, with some studies reporting a decrease and others showing no significant change.[3][4][5] A study on the related 19-nortestosterone derivative, norethisterone, in rats also showed a decrease in TC, LDL-C, and HDL-C.
Q3: Why is it important to monitor the lipid profile during this compound administration in my animal studies?
A3: Significant alterations in lipid profiles can be a confounding factor in research, potentially impacting the interpretation of experimental results, especially in studies related to cardiovascular disease, metabolic disorders, and toxicology. Monitoring lipid profiles helps to understand the full physiological impact of this compound and to ensure that observed effects are correctly attributed to the experimental variable of interest.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter regarding this compound's impact on lipid profiles.
Issue 1: Significant, unintended alterations in the lipid profile are observed in this compound-treated animals.
-
Possible Cause: Inherent pharmacological activity of this compound.
-
Troubleshooting Steps:
-
Confirm Baseline: Ensure that you have established a stable baseline lipid profile for your animals before initiating this compound treatment.
-
Dose-Response Assessment: If feasible within your experimental design, consider including multiple dose groups to assess if the lipid alterations are dose-dependent. This can help in identifying a therapeutic window with minimal lipid impact.
-
Dietary Modification: Consider implementing a standardized, controlled diet for all experimental groups. A diet lower in saturated fats and cholesterol may help to mitigate the hyperlipidemic effects.
-
Pharmacological Intervention (with caution): In some specific research contexts, co-administration of a lipid-lowering agent might be considered. However, this introduces a new variable and potential drug-drug interactions, so this approach should be carefully justified and controlled for. Statins are a first-line treatment for hyperlipidemia, and fibrates may be considered for severe hypertriglyceridemia.
-
Data Stratification: When analyzing your final data, consider stratifying the results based on the lipid profiles to determine if the observed experimental outcomes are correlated with the changes in lipid metabolism.
-
Issue 2: High variability in lipid profile data within the this compound-treated group.
-
Possible Causes:
-
Individual animal response to this compound.
-
Inconsistent diet or feeding behavior.
-
Stress-induced metabolic changes.
-
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure all animals are housed under identical conditions (light-dark cycle, temperature, humidity) to minimize stress.
-
Monitor Food Intake: Quantify and record the daily food consumption of each animal to identify any variations that could affect their lipid profiles.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of your study.
-
Acclimatization Period: Ensure an adequate acclimatization period for the animals to the housing and dietary conditions before the start of the experiment.
-
Data on Lipid Profile Changes
The following tables summarize the reported quantitative changes in lipid profiles following the administration of this compound in humans and related 19-nortestosterone derivatives in rats.
Table 1: Summary of this compound's Effects on Human Lipid Profiles
| Lipid Parameter | Direction of Change | Reported Magnitude of Change | Citations |
| Total Cholesterol (TC) | Decrease / No Change | -20% / No significant change | [7] |
| Triglycerides (TG) | Decrease / No Change | -36% / No significant change | [5][7] |
| HDL Cholesterol | Decrease | -40% to -41% | [6][7] |
| LDL Cholesterol | Increase | +13% | [6] |
| VLDL Cholesterol | Decrease | - | [3] |
| VLDL Triglycerides | Decrease | -52% | [7] |
Note: The data in this table is derived from clinical studies in women and may not be directly transferable to research animals.
Table 2: Summary of Effects of Related 19-Nortestosterone Derivatives on Rat Lipid Profiles
| Compound | Lipid Parameter | Direction of Change | Animal Model | Citations |
| Norethisterone | Total Cholesterol (TC) | Decrease | Female SD Rats | |
| LDL Cholesterol | Decrease | Female SD Rats | ||
| HDL Cholesterol | Decrease | Female SD Rats | ||
| Levonorgestrel (B1675169) | Triglycerides (TG) | Decrease | Female Rats | [5] |
| Total Cholesterol (TC) | Increase | Female Rats | [5] | |
| LDL Cholesterol | Increase | Female Rats | [5] |
Note: This data is from studies on compounds structurally related to this compound and should be considered as a potential indicator of effects, not as direct data for this compound itself.
Experimental Protocols
Protocol 1: Assessment of Serum Lipid Profile in Rodents
This protocol outlines the steps for collecting and analyzing blood samples to determine the lipid profile in rats or mice.
-
Animal Fasting: Fast the animals overnight (for approximately 12-16 hours) before blood collection to minimize the influence of recent food intake on lipid levels. Ensure free access to water.
-
Blood Collection:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation, ketamine/xylazine injection).
-
Collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Aim to collect a sufficient volume (e.g., 0.5-1.0 mL for mice, 1-3 mL for rats) for all planned analyses.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000-3000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to clean microcentrifuge tubes.
-
-
Lipid Analysis:
-
Use commercially available enzymatic colorimetric assay kits to measure the concentrations of Total Cholesterol, Triglycerides, HDL Cholesterol, and LDL Cholesterol. Follow the manufacturer's instructions for each assay.
-
The analysis can be performed using a microplate reader or a clinical chemistry analyzer.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each lipid parameter for each experimental group.
-
Perform appropriate statistical analysis (e.g., t-test, ANOVA) to compare the lipid profiles between the control and this compound-treated groups.
-
Protocol 2: High-Fat Diet-Induced Hyperlipidemia Model in Rodents
This protocol describes a common method to induce hyperlipidemia in rats or mice, which can be used to study the effects of this compound in a model of metabolic dysregulation.
-
Animal Selection: Use a suitable strain of mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar).
-
Diet:
-
Control Group: Feed a standard chow diet.
-
High-Fat Diet (HFD) Group: Feed a commercially available high-fat diet. A common formulation consists of 45-60% of calories from fat.
-
-
Induction Period: Feed the animals their respective diets for a period of 8-16 weeks to induce a stable hyperlipidemic state.
-
Monitoring:
-
Monitor the body weight and food intake of the animals weekly.
-
Periodically (e.g., every 4 weeks), collect a small blood sample (e.g., from the tail vein) to monitor the development of hyperlipidemia by measuring lipid profiles.
-
-
This compound Administration: Once hyperlipidemia is established, you can begin the administration of this compound to the HFD-fed animals to investigate its effects in this specific metabolic context.
Visualizations
Caption: Proposed mechanism of this compound's impact on lipid metabolism.
Caption: Experimental workflow for assessing this compound's effect on lipid profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. [The effect of norethisterone acetate and 17 alpha-cyanomethyl-estradiol-3-methyl ether on the serum lipid levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of levonorgestrel and desogestrel in low-dose oral contraceptive combinations on serum lipids, apolipoproteins A-I and B and glycosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on the lipid metabolic parameters and bone mineral density in patients with endometriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotriglyceridemic effects of levonorgestrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized comparative study of the metabolic effects of two regimens of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on serum lipid and lipoprotein levels in women with endometriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Gestrinone in long-term storage for research use
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Gestrinone during long-term storage for research purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended way to store this compound for long-term use?
A: For long-term storage, this compound supplied as a crystalline solid should be stored at -20°C.[1][2][3] Under these conditions, it is expected to be stable for at least two to four years.[1][2][3] It is crucial to use a non-cycling freezer to maintain a consistent temperature.[4]
Q2: I need to make a stock solution. Which solvents are best and how should I store the solution?
A: this compound is soluble in organic solvents like ethanol (B145695), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[1][2][3] When preparing a stock solution, it is recommended to use an organic solvent that has been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can promote degradation.[1][2] For consistency, it's better to resuspend the entire vial in buffer, aliquot by volume, and then store frozen.[4]
Q3: Can I store this compound in an aqueous buffer?
A: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] this compound is only sparingly soluble in aqueous buffers.[1][2] To prepare an aqueous solution, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice. For example, a 1:5 solution of ethanol to PBS (pH 7.2) yields a solubility of about 0.25 mg/mL.[1][2][3]
Q4: My this compound solution appears cloudy or has a precipitate after thawing. What should I do?
A: Cloudiness or precipitation upon thawing can indicate that the compound has fallen out of solution. This can happen, especially with aqueous buffers or if the storage temperature fluctuated. Gentle warming and/or sonication may help to redissolve the compound.[5] However, if the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should be considered suspect. It is best to prepare fresh solutions for critical experiments.
Q5: I've noticed a color change in my solid this compound or its solution. Is it still usable?
A: A color change is a visual indicator of potential chemical degradation. Steroids can be sensitive to light and oxidation. You should perform a purity check using an analytical method like HPLC (see Experimental Protocols section) to assess the integrity of the compound. If significant degradation peaks are observed, the sample should be discarded.
Q6: What are the main factors that cause this compound to degrade?
A: The primary factors affecting drug stability are temperature, pH, light, humidity, and oxidation.[6][7][8] this compound, as a complex steroid, is susceptible to degradation through pathways like hydrolysis (especially at non-optimal pH) and oxidation.[9][10] Exposure to incompatible materials, such as strong oxidizing agents, should also be avoided.[11]
Data on Storage and Solubility
The following tables summarize key quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Recommended Container | Reported Stability |
| Crystalline Solid | -20°C[1][2][3][12] | Tightly sealed glass or polypropylene (B1209903) container[11] | ≥ 2-4 years[1][2][3] |
| Organic Stock Solution | -20°C | Glass vial with inert gas overlay | Stability is solvent-dependent; prepare fresh and aliquot for single use where possible. |
| Aqueous Solution | 2-8°C | Glass vial | Not recommended for more than one day[1][2] |
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [1][2][3] |
| DMF | 20 mg/mL | [3] |
| Ethanol | 20 mg/mL | [1][2][3] |
| 1:5 Ethanol:PBS (pH 7.2) | 0.25 mg/mL | [1][2][3] |
| Water | Sparingly soluble / Insoluble | [5][11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of this compound and detect degradation products. Such methods are crucial for stability testing.[13][14]
Objective: To separate this compound from potential degradation products and quantify its purity.
Materials:
-
This compound reference standard and test sample
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 4.6mm x 250mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile and water (e.g., 65:35 v/v).[15] The exact ratio may need optimization. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable organic solvent to create a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Prepare the this compound test sample (from long-term storage) in the same manner and at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of the intact this compound peak.
-
Inject the test sample solution.
-
Analyze the resulting chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
-
Quantification: Calculate the purity of the test sample by comparing the peak area of this compound to the total peak area of all detected components.
-
% Purity = (Area_this compound / Area_Total) * 100
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify likely degradation pathways and to prove that the analytical method is "stability-indicating".[6][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[17]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Methodology: Prepare solutions of this compound (e.g., in methanol (B129727) or acetonitrile) and subject them to the following stress conditions in parallel with a control sample stored under normal conditions.
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution and heat at 60-80°C for a specified time (e.g., 1-2 hours).[18] Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Add 0.1 N NaOH to the drug solution and heat at 60-80°C for a specified time (e.g., 30 minutes).[18][19] Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution and keep at room temperature or slightly elevated temperature (e.g., 60°C) for a specified time.[15][19]
-
Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 105°C) for a set period (e.g., 6 hours).[19]
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for a defined period.
After exposure, analyze all samples using the stability-indicating HPLC method (Protocol 1) to observe the degradation products formed under each condition.
Visual Guides
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Factors and pathways leading to this compound degradation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scrippslabs.com [scrippslabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. This compound CAS#: 16320-04-0 [amp.chemicalbook.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. longdom.org [longdom.org]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. ijper.org [ijper.org]
- 19. scispace.com [scispace.com]
Navigating Gestrinone Treatment: A Technical Guide to Mitigating Bone Density Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on adjusting Gestrinone treatment protocols to minimize potential adverse effects on bone mineral density (BMD). The following resources, including troubleshooting guides and frequently asked questions, address common challenges encountered during preclinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on bone mineral density?
A1: The effect of this compound on bone mineral density (BMD) is complex and appears to be dose-dependent. Some studies indicate that lower doses of this compound (e.g., 1.25 mg twice weekly) may lead to a decrease in BMD, while higher doses (e.g., 2.5 mg twice weekly) have been shown to conserve or even significantly increase spinal bone density.[1][2] In contrast, other research has reported a decrease in BMD with a 2.5 mg twice-weekly regimen.[3][4] However, multiple reviews and comparative studies suggest that, unlike GnRH agonists which consistently induce bone loss, this compound generally does not negatively affect bone density and may, in some instances, lead to a slight increase.[3][5][6]
Q2: What is the underlying mechanism of this compound's effect on bone?
A2: this compound's impact on bone metabolism is a result of its mixed hormonal effects. It possesses both anti-estrogenic and androgenic/anabolic properties.[7] The anti-estrogenic action can contribute to bone loss by increasing bone resorption, similar to the effects of menopause. Conversely, its androgenic and anabolic effects can promote bone formation. The net effect on BMD likely depends on the balance between these opposing actions, which is influenced by the administered dose. At higher doses, the anabolic effects may predominate, leading to the preservation or increase of bone mass.
Q3: Are there established protocols to counteract potential this compound-induced bone loss?
A3: While specific guidelines for co-administration with bone-protective agents during this compound therapy are not well-established in the literature, general principles for preventing medication-induced osteoporosis can be applied. These include ensuring adequate intake of calcium and vitamin D. For significant bone loss, the use of bisphosphonates could be considered, although specific studies on their combined use with this compound are lacking.
Q4: How does this compound's effect on bone density compare to other endometriosis treatments like GnRH agonists?
A4: Clinical studies have shown a favorable profile for this compound concerning bone health when compared to Gonadotropin-releasing hormone (GnRH) agonists. While GnRH agonists are known to cause a significant decrease in BMD, this compound has been observed to result in a slight increase in lumbar bone mineral density.[5][6] A meta-analysis indicated a significant difference in the percentage change of BMD after six months of treatment, with GnRH analogues leading to a reduction and this compound, similar to danazol, showing a protective effect.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in BMD in animal models or clinical trial participants. | Dose of this compound may be in a range where anti-estrogenic effects predominate. | Consider a dose-escalation study. A higher dose (e.g., 2.5 mg twice weekly in humans) has been associated with bone preservation or gain.[1] |
| Individual variation in response to the androgenic vs. anti-estrogenic effects of this compound. | Monitor biochemical markers of bone turnover (see Experimental Protocols section). Elevated resorption markers may indicate a need for intervention. | |
| Conflicting results in BMD measurements across different studies. | Differences in experimental design, including patient populations, treatment duration, and BMD measurement techniques (e.g., DXA vs. QCT). | Standardize protocols for BMD assessment. Use a consistent methodology and anatomical site for measurement throughout the study. |
| Difficulty in isolating the direct effect of this compound on bone from other confounding factors. | Underlying conditions (e.g., endometriosis itself) or concurrent medications may influence bone metabolism. | Ensure a well-defined study population with a thorough baseline assessment. Include appropriate control groups in preclinical and clinical studies. |
Quantitative Data Summary
Table 1: Effect of Different this compound Dosages on Bone Mineral Density (BMD)
| Dosage | Treatment Duration | Patient/Animal Group | Change in Spinal BMD | Source |
| 1.25 mg (twice weekly) | 24 weeks | 5 women with endometriosis | -7.1% (significant loss) | [1] |
| 2.5 mg (twice weekly) | 24 weeks | 6 women with endometriosis | +7.1% (significant increase) | [1] |
| 2.5 mg (twice weekly) | 6 months | 20 premenopausal women with endometriosis | Conserved | [2] |
| Not specified | 6 months | 27 women with endometriosis | Slight increase | [5] |
| 2.5 mg (twice weekly) | 6 months | 56 women with endometriosis | Evident decrease | [3][4] |
Table 2: Comparative Effect of this compound and Leuprolide Acetate (LA) on Lumbar BMD
| Treatment | Treatment Duration | Change in Lumbar BMD | Source |
| This compound | 6 months | Slight increase | [5] |
| Leuprolide Acetate (GnRH Agonist) | 6 months | -3% | [5] |
Experimental Protocols
Assessment of Bone Mineral Density (BMD)
Methodology: Dual-Energy X-ray Absorptiometry (DXA) is a standard and widely used technique for measuring BMD.
Protocol:
-
Subject Preparation: Ensure subjects have not taken calcium supplements on the day of the scan. Remove any metal objects from the area to be scanned.
-
Scanner Calibration: Calibrate the DXA machine daily using the manufacturer-provided phantom to ensure accuracy and precision.
-
Image Acquisition:
-
Position the subject on the scanning table according to the manufacturer's guidelines for the specific anatomical site (e.g., lumbar spine, proximal femur).
-
For lumbar spine measurements, ensure the patient is supine with legs elevated on a support to flatten the lumbar lordosis.
-
For femoral measurements, position the leg in internal rotation to obtain a clear view of the femoral neck.
-
Perform the scan according to the pre-programmed settings for the chosen anatomical site.
-
-
Data Analysis:
-
Define the regions of interest (ROI) for the lumbar spine (L1-L4) and proximal femur (femoral neck, total hip).
-
The software will automatically calculate the bone mineral content (g) and bone area (cm²) to determine the areal BMD (g/cm²).
-
Compare follow-up scans with baseline measurements to determine the percentage change in BMD.
-
Monitoring Biochemical Markers of Bone Turnover
Methodology: Measurement of serum and urine markers of bone formation and resorption can provide a dynamic assessment of bone metabolism in response to this compound treatment.
Key Markers:
-
Bone Formation:
-
Serum N-terminal propeptide of type I procollagen (B1174764) (P1NP)
-
Serum osteocalcin
-
Bone-specific alkaline phosphatase (BSAP)
-
-
Bone Resorption:
-
Serum C-terminal telopeptide of type I collagen (CTX-I)
-
Urine N-terminal telopeptide of type I collagen (NTX)
-
Protocol (Example: Serum P1NP and CTX-I):
-
Sample Collection: Collect fasting blood samples in the morning to minimize diurnal variation.
-
Sample Processing: Separate serum by centrifugation and store at -80°C until analysis.
-
Analysis: Use commercially available enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays for the quantitative determination of P1NP and CTX-I.
-
Interpretation:
-
An increase in bone formation markers and/or a decrease in bone resorption markers may indicate a net anabolic effect on bone.
-
Conversely, a decrease in formation markers and/or an increase in resorption markers would suggest a net catabolic effect.
-
Serial measurements are recommended to track changes over the course of the treatment.
-
Visualizations
Caption: Signaling pathway of this compound's dual effects on bone metabolism.
Caption: Experimental workflow for assessing this compound's effect on bone density.
References
- 1. Clinical, endocrine, and metabolic effects of two doses of this compound in treatment of pelvic endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized comparative study of the metabolic effects of two regimens of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect of this compound on the lipid metabolic parameters and bone mineral density in patients with endometriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study. This compound Italian Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadotrophin-releasing hormone analogues for endometriosis: bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gonadotrophin‐releasing hormone analogues for endometriosis: bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Counteracting Anabolic Effects of Gestrinone in Non-Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the anabolic effects of Gestrinone in non-target tissues during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's anabolic effects in non-target tissues?
A1: this compound, a synthetic steroid derived from 19-nortestosterone, exerts its anabolic effects primarily through its activity as a weak agonist of the Androgen Receptor (AR).[1][2] Upon binding to the AR in tissues such as skeletal muscle, this compound initiates a signaling cascade that leads to increased protein synthesis and cellular growth, characteristic of an anabolic response.[3]
Q2: Which non-target tissues are most likely to be affected by the anabolic properties of this compound?
A2: The anabolic and androgenic effects of this compound can manifest in various non-target tissues, including skeletal muscle, bone, and sebaceous glands. This can lead to side effects such as muscle gain, acne, seborrhea, and increased hair growth.[1][4]
Q3: What are the potential strategies to counteract these off-target anabolic effects in an experimental setting?
A3: The most direct strategy is to co-administer a competitive antagonist of the Androgen Receptor. Anti-androgens, such as bicalutamide, can competitively bind to the AR, thereby preventing or reducing the binding of this compound and its subsequent anabolic signaling. Another potential, though less explored, avenue could be the use of Selective Androgen Receptor Modulators (SARMs) with tissue-specific antagonist activity.
Q4: How can I quantify the anabolic effects of this compound in my in vitro experiments?
A4: Several quantitative methods can be employed. To measure direct activation of the Androgen Receptor, a luciferase reporter assay is highly effective. For assessing downstream anabolic effects in muscle cell lines (e.g., C2C12 myotubes), you can quantify total protein synthesis using a puromycin (B1679871) incorporation assay or measure the expression of specific muscle hypertrophy markers like myosin heavy chain (MHC) and myogenin via Western blot.
Q5: Are there established in vivo models to study the mitigation of this compound's anabolic effects?
A5: While specific models for counteracting this compound's anabolic effects are not widely published, standard rodent models for assessing the anabolic and androgenic properties of steroids can be adapted. This would typically involve treating the animals with this compound alone or in combination with an AR antagonist and measuring changes in muscle mass, body composition, and the weight of androgen-sensitive organs.
Troubleshooting Guides
Problem: Inconsistent or no induction of Androgen Receptor (AR) activity in luciferase reporter assay with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line suitability | Ensure the cell line used (e.g., HEK293, PC3) is efficiently transfected with both the AR expression vector and the androgen-responsive element (ARE)-luciferase reporter construct. Some cell lines may have low transfection efficiency. |
| This compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for AR activation. As a weak agonist, higher concentrations may be required compared to potent androgens like DHT. |
| Reagent quality | Verify the integrity and activity of your this compound stock solution. Ensure the luciferase assay reagents are fresh and have been stored correctly. |
| Incubation time | Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the peak of AR activation. |
Problem: High background signal in my AR luciferase reporter assay when testing an AR antagonist.
| Possible Cause | Troubleshooting Steps |
| Antagonist has partial agonist activity | Some compounds may act as partial agonists at higher concentrations. Perform a dose-response of the antagonist alone to check for any inherent agonist activity. |
| Cell density | Over-confluent cells can lead to non-specific signaling. Ensure consistent and optimal cell seeding density in your 96-well plates. |
| Promoter leakiness | The ARE-promoter in your reporter construct may have some basal activity. Co-transfect a control vector with a minimal promoter to assess and subtract this background. |
Problem: No significant reduction in myogenic markers (e.g., MHC, myogenin) with co-treatment of this compound and an AR antagonist in C2C12 myotubes.
| Possible Cause | Troubleshooting Steps |
| Insufficient antagonist concentration | The concentration of the AR antagonist may not be high enough to effectively compete with this compound at the receptor. Perform a dose-response of the antagonist in the presence of a fixed concentration of this compound. |
| Timing of treatment | Ensure that the antagonist is added either prior to or at the same time as this compound to allow for competitive binding. |
| Myotube differentiation state | The anabolic effects of androgens may be more pronounced at specific stages of myotube differentiation. Standardize your C2C12 differentiation protocol and the timing of treatment. |
| Antibody quality | Verify the specificity and sensitivity of your primary antibodies for the myogenic markers in your Western blot protocol. |
Experimental Protocols & Data Presentation
Experiment 1: Quantifying this compound-mediated AR Activation and its Inhibition by an Antagonist using a Luciferase Reporter Assay
Objective: To quantify the dose-dependent activation of the Androgen Receptor by this compound and to determine the efficacy of an AR antagonist (e.g., Bicalutamide) in blocking this activation.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Transfection: Co-transfect the cells with an AR expression plasmid and an Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid. A constitutively expressing Renilla luciferase plasmid should also be co-transfected for normalization.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) with or without a fixed concentration of Bicalutamide (e.g., 1 µM). Include a positive control (e.g., 10 nM DHT) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Expected Quantitative Data:
| Treatment Group | This compound Conc. (nM) | Bicalutamide Conc. (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 0 | 1.0 |
| Positive Control (DHT) | 10 (DHT) | 0 | 15.2 |
| This compound | 1 | 0 | 1.8 |
| This compound | 10 | 0 | 3.5 |
| This compound | 100 | 0 | 6.2 |
| This compound | 1000 | 0 | 8.1 |
| This compound + Bicalutamide | 100 | 1 | 1.5 |
| This compound + Bicalutamide | 1000 | 1 | 2.1 |
Experiment 2: Assessing the Anabolic Effect of this compound on Muscle Cells and its Counteraction by an AR Antagonist
Objective: To measure the effect of this compound on the expression of the myogenic differentiation marker, Myosin Heavy Chain (MHC), in C2C12 myotubes and to determine if this effect can be blocked by an AR antagonist.
Methodology:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency. Induce differentiation by switching to a differentiation medium.
-
Treatment: On day 3 of differentiation, treat the myotubes with this compound (e.g., 100 nM), Bicalutamide (e.g., 1 µM), a combination of both, or a vehicle control.
-
Incubation: Continue incubation for another 48 hours.
-
Protein Extraction: Lyse the myotubes and determine the total protein concentration.
-
Western Blot: Perform SDS-PAGE and Western blotting using a primary antibody against Myosin Heavy Chain (MHC). Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
-
Densitometry: Quantify the band intensities for MHC and GAPDH. Normalize the MHC intensity to the GAPDH intensity.
Expected Quantitative Data:
| Treatment Group | MHC/GAPDH Ratio (Arbitrary Units) |
| Vehicle Control | 1.0 |
| This compound (100 nM) | 1.8 |
| Bicalutamide (1 µM) | 0.9 |
| This compound (100 nM) + Bicalutamide (1 µM) | 1.1 |
Visualizations
Caption: Androgen Receptor signaling pathway initiated by this compound.
Caption: Experimental workflow for counteracting this compound's anabolic effects.
References
Improving the specificity of Gestrinone binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the specificity of Gestrinone binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding profile of this compound? this compound is a synthetic steroid that interacts with multiple nuclear receptors. It demonstrates a high affinity for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[1] It also binds with a relatively "avid" affinity to the estrogen receptor (ER).[1] Among these, some studies suggest its highest binding affinity is for the androgen receptor, followed by the progesterone and estrogen receptors.[2] Unlike some other steroids, this compound does not appear to bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).[1][3]
Q2: What is the mechanism of action of this compound? this compound's mechanism is complex and multifaceted.[1] It acts as a selective progesterone receptor modulator (SPRM), having both partial agonist and antagonist effects on the progesterone receptor.[1] It is a weak agonist at the androgen receptor, which accounts for its mild anabolic-androgenic properties.[1] Despite binding to the estrogen receptor, the resulting complex does not efficiently activate estrogen-responsive genes, leading to a potent functional antiestrogenic effect.[2] Additionally, this compound suppresses the hypothalamic-pituitary-gonadal axis, which inhibits the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing ovarian steroidogenesis and circulating estrogen levels.[1][4]
Q3: Why is assay specificity a concern for this compound? Specificity is crucial because this compound binds to multiple steroid receptors (PR, AR, and ER).[2][3][5] When studying its effect on one receptor, cross-reactivity with others can lead to confounding results. An assay with poor specificity may not distinguish between binding to the target receptor and off-target receptors, leading to an inaccurate assessment of binding affinity and potency.
Q4: What is an acceptable level of non-specific binding in a radioligand assay? Ideally, non-specific binding should be less than 50% of the total binding, particularly at the highest concentrations of the radioligand.[2] In well-optimized assays, it is often possible to achieve specific binding that accounts for more than 80% of the total binding at the Kd concentration of the radioligand.
Quantitative Data: this compound Binding Affinity
The following table summarizes available quantitative data on this compound's binding affinity. It is important to note that values can vary based on the assay type, tissue source, and experimental conditions.
| Target Receptor | Parameter | Value (approx.) | Notes |
| Androgen Receptor (AR) | EC50 | 20 nM | Represents the concentration for 50% effective response. Reflects ~5-6 fold lower affinity than the natural ligand, testosterone.[6] |
| Progesterone Receptor (PR) | EC50 | 30 nM | Represents the concentration for 50% effective response. Reflects ~5-6 fold lower affinity than the natural ligand, progesterone.[6] |
| Estrogen Receptor (ER) | - | "Avid" Affinity | Quantitative Kd or Ki values are not consistently reported, but binding is significant.[1][3] |
| Leiomyoma Cells | IC50 | 43.67 µM | This value represents the concentration to inhibit cell growth by 50% and is a measure of functional potency, not direct receptor binding affinity.[7] |
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay for Steroid Receptors
This protocol provides a template for determining the binding affinity of this compound for a specific target receptor (e.g., Progesterone Receptor) using a competitive binding assay with a radiolabeled ligand.
1. Materials and Reagents:
-
Target Receptor Source: Cytosol preparation from target tissue (e.g., human uterine endometrium) or cells expressing the receptor of interest.[3]
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT, add fresh), 10% glycerol, pH 7.4.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Progesterone for PR).
-
Unlabeled Competitor (for Non-Specific Binding): A high concentration (e.g., 1000-fold excess over radioligand) of the corresponding unlabeled natural ligand (e.g., progesterone).
-
Test Compound: this compound, prepared in a dilution series.
-
Washing Buffer: Ice-cold assay buffer.
-
Separation Medium: Dextran-coated charcoal or glass fiber filters pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
a. Receptor Preparation (Cytosol Extraction): i. Homogenize fresh or frozen tissue in ice-cold TEDG buffer. ii. Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to pellet membranes and cellular debris. iii. Collect the supernatant (cytosol) and determine the total protein concentration (e.g., using a Bradford or Lowry assay). Adjust concentration as needed.
b. Assay Setup: i. Prepare assay tubes for Total Binding, Non-Specific Binding (NSB), and competitive binding with this compound. ii. Total Binding Tubes: Add a fixed concentration of radioligand (typically at or below its Kd) to the assay buffer containing the receptor preparation. iii. NSB Tubes: Add the same amount of radioligand and receptor, plus a saturating concentration of the unlabeled competitor. iv. Competition Tubes: Add the same amount of radioligand and receptor, plus increasing concentrations of this compound.
c. Incubation: i. Incubate all tubes to allow the binding to reach equilibrium. The optimal time and temperature must be determined empirically but is often 2-4 hours at 4°C or a shorter time at room temperature.
d. Separation of Bound and Free Ligand: i. Add dextran-coated charcoal suspension to each tube to adsorb the free radioligand. ii. Incubate for a short period (e.g., 10-15 minutes) on ice. iii. Centrifuge to pellet the charcoal. iv. Alternatively, for filtration: Rapidly filter the contents of each tube through a pre-treated glass fiber filter. Wash the filters quickly and thoroughly with ice-cold washing buffer to remove unbound ligand.
e. Counting: i. Transfer the supernatant (if using charcoal) or the entire filter (if using filtration) into a scintillation vial. ii. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
3. Data Analysis: i. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). ii. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. iii. Determine IC50: Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). iv. Calculate Ki (optional): Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
-
Q: My non-specific binding is over 50% of my total binding. What are the potential causes and solutions?
-
A: Potential Causes & Solutions:
-
Suboptimal Assay Conditions: Incubation time may be too long or the temperature too high. Solution: Perform a time-course experiment to find the optimal incubation time where specific binding is maximal before NSB increases significantly. Consider lowering the incubation temperature.[2]
-
Inappropriate Buffer Composition: Electrostatic or hydrophobic interactions with non-target components can increase NSB. Solution: Adjust the ionic strength of the buffer with salts (e.g., NaCl) or modify the pH.[2] Adding a non-ionic surfactant at a low concentration can help reduce hydrophobic interactions.
-
Radioligand Sticking to Surfaces: The radioligand may be binding to the assay tubes or filters. Solution: Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer to saturate non-specific sites.[2] If using filtration, pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce ligand adhesion.[2]
-
High Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase NSB. Solution: Use a radioligand concentration at or below its Kd for the receptor.
-
-
Issue 2: Low Specific Binding Signal
-
Q: The difference between my total and non-specific binding counts is very small. How can I improve my signal window?
-
A: Potential Causes & Solutions:
-
Low Receptor Concentration/Activity: The receptor source may have low expression or may have degraded. Solution: Verify the integrity and concentration of your receptor preparation. Use fresh tissue/cell preparations and always include protease inhibitors during homogenization.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Solution: Increase the incubation time. Remember that lower concentrations of radioligand require longer to reach equilibrium.
-
Poor Reagent Quality: The radioligand may have degraded. Solution: Verify the quality and specific activity of your radioligand stock. Store it properly according to the manufacturer's instructions.
-
-
Issue 3: Poor Reproducibility Between Replicates or Assays
-
Q: I am getting significant variability in my results. What steps can I take to improve consistency?
-
A: Potential Causes & Solutions:
-
Inconsistent Technique: Variations in pipetting, incubation times, or washing steps can introduce errors. Solution: Ensure all steps are performed consistently for all samples. Use calibrated pipettes and be meticulous with timing, especially during the washing and separation steps. Rapidly washing filters with ice-cold buffer is crucial.[2]
-
Reagent Instability: Improperly stored or prepared reagents can degrade over time. Solution: Prepare fresh buffers for each experiment, especially those with additives like DTT. Aliquot receptor preparations and radioligands to avoid repeated freeze-thaw cycles.
-
Batch-to-Batch Variability: Different batches of reagents (e.g., cells, antibodies, blocking agents) can perform differently. Solution: Qualify new batches of critical reagents before use in critical experiments. If possible, use a single large, qualified batch for a series of related experiments.
-
-
Mandatory Visualizations
Caption: A flowchart of the key steps in a competitive radioligand binding assay.
Caption: this compound's dual action on the HPG axis and endometrial receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound [bionity.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Gestrinone Delivery to Target Tissues
Welcome to the Gestrinone Delivery Systems Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this compound delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound is a synthetic steroid with a multifaceted mechanism of action.[1][2] It primarily functions by:
-
Binding to Progesterone (B1679170) Receptors: It acts as both a partial agonist and antagonist to progesterone receptors, effectively inhibiting the effects of endogenous progesterone. This leads to a reduction in the growth and inflammatory activity of endometrial tissue.[1][2]
-
Androgenic and Anti-estrogenic Activity: this compound binds to androgen receptors, which can lead to a decrease in estrogen production.[1][3] This anti-estrogenic effect further suppresses the proliferation of endometrial tissue.[1]
-
Hypothalamic-Pituitary-Gonadal Axis Inhibition: It suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces ovarian steroidogenesis and circulating estrogen levels.[1][4]
-
Direct Endometrial Atrophy: this compound has a direct atrophic effect on the endometrium and ectopic endometrial tissues.[1]
Q2: What are the main delivery routes for this compound and their general characteristics?
A2: this compound has been administered through several routes, each with distinct advantages and disadvantages:
-
Oral: This is the most common route of administration. However, oral this compound is subject to first-pass metabolism in the liver, which can affect its bioavailability.[1][4] It is associated with a higher incidence of androgenic side effects.[4]
-
Vaginal: Vaginal delivery can bypass the first-pass effect, potentially leading to higher bioavailability and more stable plasma concentrations.[5][6] Studies have shown that this route may have fewer androgenic side effects compared to oral administration while maintaining similar efficacy.[2][4]
-
Subdermal Implants: These offer a long-acting, controlled-release option, which can improve patient compliance.[7] Bioabsorbable pellets are currently under investigation to provide sustained release and minimize adverse events.[4][8]
Q3: What are the common side effects associated with this compound therapy, and do they vary by delivery route?
A3: Common side effects are primarily androgenic and anti-estrogenic in nature.[4][9] These include:
Vaginal administration has been reported to cause fewer and less severe androgenic side effects, such as acne, seborrhea, and weight gain, compared to the oral route.[4] Subdermal implants are also being explored to potentially minimize systemic side effects.[8]
Troubleshooting Guides
Low Bioavailability with Oral Formulations
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | Consider formulation strategies to enhance solubility, such as micronization, solid dispersions, or the use of cyclodextrins. |
| Extensive first-pass metabolism. | Explore alternative delivery routes like vaginal or transdermal to bypass the liver. If oral delivery is necessary, co-administration with a metabolic inhibitor could be investigated, though this requires extensive safety evaluation. |
| Inadequate dissolution of the formulation. | Optimize the formulation's dissolution profile by adjusting excipients. Perform in vitro dissolution testing under various pH conditions to simulate the gastrointestinal tract. |
High Incidence of Androgenic Side Effects
| Potential Cause | Troubleshooting Step |
| High peak plasma concentrations after oral administration. | Investigate controlled-release oral formulations to maintain therapeutic levels while avoiding high peaks. |
| Systemic exposure. | Consider local delivery to the target tissue. For endometriosis, vaginal or intrauterine delivery systems could concentrate the drug at the site of action, reducing systemic exposure and associated side effects. |
| Dose is too high. | Re-evaluate the dose-response relationship in your model. It may be possible to achieve therapeutic efficacy with a lower dose, thereby reducing side effects. |
Inconsistent Drug Release from Novel Formulations (e.g., Nanoparticles, Liposomes)
| Potential Cause | Troubleshooting Step |
| Poor encapsulation efficiency. | Optimize the formulation process. For nanoparticles, adjust parameters like polymer concentration, solvent, and stirring speed. For liposomes, modify the lipid composition and preparation method (e.g., thin-film hydration, sonication). |
| Drug leakage from the carrier. | Evaluate the stability of the formulation under storage and physiological conditions. For liposomes, incorporating cholesterol can increase membrane rigidity and reduce leakage. |
| Inaccurate in vitro release testing method. | Utilize a validated in vitro release method suitable for nanoparticles, such as dialysis bag methods or sample and separate techniques, to accurately assess the release profile.[11][12] |
Data Presentation
Table 1: Comparison of Side Effects of this compound with Other Treatments for Endometriosis
| Side Effect | This compound | Danazol |
| Acne & Seborrhea | Increased risk[13] | Present |
| Weight Gain | Frequent | More frequent and severe[14] |
| Hot Flushes | 24.2%[10] | Present |
| Decreased Libido | 26.5%[10] | Present |
| Amenorrhea | 41.4%[10] | - |
| Breast Size Reduction | 23.7%[10] | - |
| Increased Transaminases | 15.1%[10] | - |
Table 2: Efficacy of Different this compound Dosages and Delivery Routes for Endometriosis
| Delivery Route | Dosage | Efficacy Outcome | Reference |
| Oral | 2.5 mg twice weekly | Significant reduction in endometriosis scores. | [14] |
| Oral | 1.25 mg twice weekly | Effective in reducing endometriosis scores. | [15] |
| Vaginal | 2.5 mg tablets three times weekly | Disappearance of dyspareunia and dysmenorrhea. | - |
| Subdermal Implant | 1.6 mg/kg of body weight | Under investigation for relief of endometriosis-related complaints. | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent like dichloromethane.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess stabilizer and then lyophilize them for long-term storage.
Protocol 2: In Vitro Drug Release from this compound Nanoparticles using a Dialysis Bag Method
-
Preparation of Nanoparticle Suspension: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Release Study: Immerse the sealed dialysis bag in a larger volume of release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Signaling pathway of this compound's action on target tissues.
Caption: Experimental workflow for nanoparticle formulation and characterization.
References
- 1. elmeco.com.br [elmeco.com.br]
- 2. japsonline.com [japsonline.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. static.igem.org [static.igem.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Subdermal Implant-bioabsorbable this compound Pellet for Endometriosis Pelvic Pain Treatment [ctv.veeva.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contemporaryobgyn.net [contemporaryobgyn.net]
- 14. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Large animal models in the study of gynecological diseases [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
Reducing variability in experimental outcomes with Gestrinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental outcomes when working with Gestrinone.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic steroid with a complex and multifaceted mechanism of action.[1] It is characterized as a mixed progestogen and antiprogestogen, a weak androgen and anabolic steroid, a weak antigonadotropin, a weak steroidogenesis inhibitor, and a functional antiestrogen.[1] Its primary clinical use is in the treatment of endometriosis.[2] this compound exerts its effects by binding to progesterone, androgen, and to a lesser extent, estrogen receptors. It suppresses the hypothalamic-pituitary-gonadal axis, leading to reduced estrogen production, and has direct effects on endometrial tissue, causing atrophy.[3]
2. How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) at approximately 20 mg/mL. For in vitro experiments, a common practice is to dissolve this compound in DMSO to create a concentrated stock solution.[4]
-
Preparation: To prepare a stock solution, dissolve the crystalline solid this compound in your solvent of choice. It is recommended to purge the solvent with an inert gas before use.
-
Storage: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[5] For stock solutions in organic solvents, it is best practice to aliquot and store at -20°C to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
3. What are the common sources of variability when using this compound in in vitro experiments?
Variability in in vitro experiments with this compound can arise from several factors:
-
Solvent Effects: The use of solvents like DMSO can introduce variability. Although widely used, DMSO can have direct effects on cell proliferation and steroidogenesis, so it is crucial to include a vehicle control in all experiments.[6]
-
Cell Line and Passage Number: Different cell lines can respond differently to this compound. It is important to use cell lines with confirmed receptor expression profiles and to keep the passage number consistent across experiments to ensure reproducibility.
-
Serum Components: If using serum-containing media, be aware that serum contains various hormones and binding proteins that can interact with this compound and influence its activity.[7] For mechanistic studies, consider using serum-free or charcoal-stripped serum to reduce this variability.
-
Incubation Time: The effects of this compound can be time-dependent. Time-course experiments are essential to determine the optimal exposure time for your specific experimental endpoint.[6]
4. What are the key considerations for achieving reproducible results in animal models of endometriosis using this compound?
-
Animal Model Selection and Induction: The method of inducing endometriosis can significantly impact lesion development and variability. Surgical implantation of uterine tissue is a common method, but the "take-rate" of these implants can be highly variable.[8] Standardizing the size and location of the implants is crucial.[9]
-
Animal Strain and Hormonal Status: Different rodent strains can exhibit varying susceptibility to endometriosis induction and response to treatment.[5] The hormonal status of the animals at the time of induction and during treatment is a major source of variability. Ovariectomy with controlled hormone replacement is often used to standardize the hormonal environment.[10]
-
Route of Administration and Dosing: The route of administration (e.g., oral gavage, subcutaneous injection) and the dosing regimen should be consistent. Dose-response studies are recommended to determine the optimal dose for the desired effect while minimizing potential side effects.[6]
Troubleshooting Guides
In Vitro Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curves | 1. Inaccurate drug concentration. 2. Cell seeding variability. 3. Edge effects in multi-well plates. | 1. Prepare fresh serial dilutions from a validated stock solution for each experiment. 2. Ensure a homogenous cell suspension and use a consistent cell seeding density. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| High background in vehicle control | 1. Solvent (e.g., DMSO) toxicity. 2. Contamination. | 1. Titrate the final concentration of the solvent to the lowest effective level (typically ≤0.1% v/v). 2. Use sterile techniques and regularly test for mycoplasma contamination. |
| No observable effect of this compound | 1. Inactive compound. 2. Low receptor expression in the cell line. 3. Insufficient incubation time. | 1. Verify the purity and activity of the this compound batch. 2. Confirm the expression of progesterone, androgen, and estrogen receptors in your cell line. 3. Perform a time-course experiment to determine the optimal treatment duration. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in lesion size | 1. Inconsistent surgical technique. 2. Variable hormonal status of animals. 3. Animal-to-animal variation. | 1. Standardize the size of the endometrial tissue implant and the suturing technique.[9] 2. Use ovariectomized animals with controlled estrogen supplementation to create a uniform hormonal environment.[10] 3. Increase the number of animals per group to improve statistical power. |
| Unexpected animal weight loss or adverse effects | 1. Androgenic side effects of this compound. 2. Toxicity at the administered dose. | 1. Monitor animals closely for signs of androgenicity. 2. Perform a dose-ranging study to find the optimal therapeutic dose with minimal side effects.[11] |
| Lack of therapeutic effect | 1. Inadequate drug exposure. 2. Insufficient treatment duration. 3. Rapid metabolism of this compound. | 1. Verify the dosing formulation and administration technique. 2. Extend the treatment period based on the expected mechanism of action. 3. Consider the pharmacokinetic profile of this compound in the chosen animal model.[1] |
Data Presentation
Table 1: In Vitro Effects of this compound on Cell Proliferation and Apoptosis
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| Ectopic Endometrium Cells | MTT Assay | 1 µM (10⁻⁶ mol/L) | 48 hours | 44.2% inhibition of cell growth | [12] |
| Ectopic Endometrium Cells | MTT Assay | 100 µM (10⁻⁴ mol/L) | 48 hours | 23.6% inhibition of cell growth | [12] |
| Ectopic Endometrium Cells | Flow Cytometry | 1 µM (10⁻⁶ mol/L) | 24 hours | 1.3% apoptosis rate | [12] |
| Ectopic Endometrium Cells | Flow Cytometry | 100 µM (10⁻⁴ mol/L) | 24 hours | 15.0% apoptosis rate | [12] |
| Human Uterine Leiomyoma Cells | - | - | 60 hours | IC50 of 15.25 µmol/L | [4] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 1, 5, 10, 50, 100 µmol/L | 24 and 48 hours | Concentration- and time-dependent reduction in cell viability | [13] |
| Huh7 (Liver Cancer) | MTT Assay | 1, 5, 10, 50, 100 µmol/L | 48 hours | Concentration-dependent reduction in cell viability | [13] |
Table 2: In Vivo Effects of this compound in Endometriosis Models
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Rabbit | 0.12 mg/kg | 4 weeks | Significant decrease in weight and atrophy of ectopic endometrial implants. | |
| Rabbit | 0.24 mg/kg | 4 weeks | Significant decrease in weight and atrophy of ectopic endometrial implants. | |
| Rat (Ovariectomized) | 0.25 mg/kg every 48 hours | 24 days | Antagonized the effects of both low and high doses of estrogen on endometrial implants. | [14] |
| Human | 1.25 mg twice weekly | 24 weeks | Significant reduction in endometriosis implant score. | [11] |
| Human | 2.5 mg twice weekly | 24 weeks | Significant reduction in endometriosis implant score. | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol is adapted from a study on the effect of this compound on ectopic endometrium cells.[12]
-
Cell Seeding: Culture ectopic endometrium cells and seed them into 96-well plates at a desired density.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations of 1 µM and 100 µM. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Treat the cells with the this compound solutions or vehicle control and incubate for various time points (e.g., 8, 16, 24, 32, 40, and 48 hours).
-
MTT Addition: At each time point, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control.
Protocol 2: Induction of Endometriosis in a Rat Model
This protocol is a generalized procedure based on common methods for inducing endometriosis in rats for studying the effects of compounds like this compound.[14]
-
Animal Preparation: Use female rats with a normal estrous cycle. Anesthetize the animal following approved institutional protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the uterus.
-
Ligate the blood vessels of one uterine horn.
-
Excise a segment of the uterine horn and place it in sterile saline.
-
Open the uterine segment longitudinally and cut a small piece of endometrial tissue (e.g., 5x5 mm).
-
Suture the endometrial tissue fragment to the peritoneal wall or another desired location with the endometrial side facing the peritoneal cavity.
-
Close the abdominal incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, as per veterinary guidelines. Allow the endometriotic implants to establish for a period of time (e.g., 3 weeks) before starting treatment.
-
This compound Treatment: Prepare a formulation of this compound for the desired route of administration (e.g., subcutaneous injection). Administer this compound at the selected dose and frequency for the duration of the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the endometriotic implants for analysis (e.g., measurement of size and weight, histological examination).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 6. This compound CAS 16320-04-0|Research Chemical [benchchem.com]
- 7. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ijwhr.net [ijwhr.net]
- 10. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 11. A randomized double-blind prospective trial of two doses of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on growth and apoptosis in isolated ectopic endometrium cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]
Validation & Comparative
A Comparative Analysis of Gestrinone and Danazol in Preclinical Endometriosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Gestrinone and Danazol (B1669791), two synthetic steroids historically used in the management of endometriosis. The following sections detail their performance in preclinical endometriosis models, offering insights supported by experimental data to inform research and development in this therapeutic area.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Both this compound and Danazol have been investigated for their ability to create a hypoestrogenic and hyperandrogenic environment, thereby inducing atrophy of endometriotic lesions. This guide synthesizes data from various preclinical studies to compare their efficacy and mechanisms of action.
Efficacy in Animal Models
Preclinical studies in various animal models, including rabbits, rats, and mice, have demonstrated the efficacy of both this compound and Danazol in reducing endometriotic lesion size and modulating the hormonal environment.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from a comparative study in a rabbit model of surgically induced endometriosis.
| Treatment Group | Mean Ectopic Endometrial Implant Weight (mg) | Percentage Reduction vs. Control |
| Control | 158.3 ± 25.7 | - |
| Danazol (20 mg/kg) | 75.6 ± 18.9 | 52.2% |
| This compound (0.12 mg/kg) | 80.2 ± 20.5 | 49.3% |
| This compound (0.24 mg/kg) | 65.4 ± 15.3 | 58.7% |
Data adapted from a study in a rabbit model of endometriosis.[1]
| Treatment Group | Serum Estradiol (B170435) (E2) (pg/mL) | Serum Progesterone (B1679170) (P) (ng/mL) | Serum Follicle-Stimulating Hormone (FSH) (mIU/mL) | Serum Luteinizing Hormone (LH) (mIU/mL) |
| Control | 35.6 ± 8.9 | 1.8 ± 0.5 | 2.5 ± 0.6 | 1.2 ± 0.3 |
| Danazol (20 mg/kg) | 18.2 ± 4.5 | 0.9 ± 0.2 | 1.5 ± 0.4 | 0.7 ± 0.2 |
| This compound (0.12 mg/kg) | 20.5 ± 5.1 | 1.1 ± 0.3 | 1.7 ± 0.4 | 0.8 ± 0.2 |
| This compound (0.24 mg/kg) | 15.8 ± 3.9 | 0.8 ± 0.2 | 1.3 ± 0.3 | 0.6 ± 0.1 |
Data adapted from a study in a rabbit model of endometriosis, showing hormonal changes after 4 weeks of treatment.[1]
Mechanisms of Action
This compound and Danazol share some mechanistic similarities but also exhibit distinct pharmacological properties. Both drugs exert their effects through a combination of central and peripheral actions.
Danazol is a synthetic steroid with weak androgenic properties.[2] Its primary mechanism involves creating a hypoestrogenic and hyperandrogenic state, which leads to the atrophy of endometriotic implants.[3] It achieves this through:
-
Inhibition of gonadotropin release: Danazol can suppress the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]
-
Direct inhibition of ovarian steroidogenesis: It interferes with multiple enzymes involved in the synthesis of estrogen.[4]
-
Binding to steroid receptors: Danazol binds to androgen, progesterone, and glucocorticoid receptors in the endometrium.[4][5]
-
Inhibition of aromatase activity: Danazol competitively inhibits aromatase in endometriosis-derived stromal cells, reducing local estrogen production.[6]
-
Induction of apoptosis: It has been shown to enhance Fas-mediated apoptosis in human endometrial epithelial cells.[7]
-
Anti-inflammatory effects: Danazol can inhibit the expression of Monocyte Chemotactic Protein-1 (MCP-1), a key chemokine involved in recruiting macrophages to endometriotic lesions.[2]
This compound is a synthetic 19-nortestosterone derivative with antiprogestogenic and antiestrogenic properties, as well as weak androgenic activity.[8] Its mechanisms of action include:
-
Inhibition of gonadotropin release: Similar to Danazol, this compound suppresses the release of pituitary gonadotropins.[8]
-
Binding to steroid receptors: It binds to progesterone, androgen, and to a lesser extent, estrogen receptors.[9][10] Its binding to the progesterone receptor is complex, exhibiting both partial agonist and antagonist effects.[8]
-
Antiestrogenic and antiprogestogenic effects: By binding to and inhibiting progesterone and estrogen receptors, this compound directly antagonizes the proliferative effects of these hormones on endometrial and endometriotic tissue.[8][11]
-
Modulation of inflammatory pathways: this compound has been suggested to modulate inflammatory pathways, potentially through nuclear factor kappa B (NF-κB) signaling.[10]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Danazol's multifaceted mechanism of action in endometriosis.
Caption: this compound's mechanism of action in endometriosis.
Caption: A generalized experimental workflow for preclinical endometriosis studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and Danazol in endometriosis models.
Rabbit Model of Surgically Induced Endometriosis
-
Animal Model: Mature female rabbits are used. Under sterile conditions, a laparotomy is performed, and segments of the endometrium (e.g., 7 mm x 7 mm) are excised and sutured to the mesentery of the uterus.[1]
-
Lesion Establishment: The animals are allowed a recovery period of approximately seven weeks for the ectopic endometrial implants to establish and grow.[1]
-
Treatment Groups: Rabbits are randomized into several groups: a control group receiving a vehicle, a Danazol-treated group (e.g., 20 mg/kg daily), and this compound-treated groups at varying doses (e.g., 0.06, 0.12, 0.24 mg/kg daily).[1]
-
Treatment Duration: The treatment is administered for a period of four weeks.[1]
-
Endpoint Analysis: At the end of the treatment period, a second laparotomy is performed. The ectopic endometrial implants are excised, weighed, and their morphology is analyzed quantitatively using an image analysis system. Blood samples are collected for the determination of serum concentrations of FSH, LH, estradiol (E2), and progesterone (P) via radioimmunoassay.[1]
Rat Model of Surgically Induced Endometriosis
-
Animal Model: Adult female Wistar or Sprague-Dawley rats are utilized. An experimental model of endometriosis is created via surgical autotransplantation of uterine tissue onto the peritoneum.[12] In some protocols, ovariectomy is performed to study the effects of exogenous hormone administration.[12]
-
Treatment Protocol: Following lesion establishment, rats are treated with the compounds under investigation. For instance, in a study evaluating this compound's anti-estrogenic effects, ovariectomized rats with endometrial implants were treated with estrogen in combination with this compound.[12]
-
Efficacy Evaluation: The area of the implanted endometriotic tissue is measured before and after the treatment period. Morphometric analysis is conducted to assess macroscopic and microscopic changes in the endometrial implants, including the number of endometrial glands, leukocyte infiltration, and mitotic activity.[12]
Discussion and Conclusion
The preclinical data from endometriosis models indicate that both this compound and Danazol are effective in reducing the size of endometriotic lesions and creating a hormonal environment that is unfavorable for their growth. In a direct comparative study in rabbits, Danazol and this compound (at higher doses) showed a similar degree of inhibition of ectopic lesion growth.[1]
The mechanisms of action for both compounds are complex and multifactorial, involving both central suppression of the hypothalamic-pituitary-ovarian axis and direct effects on the endometriotic implants. Danazol appears to have a more pronounced direct inhibitory effect on key enzymes like aromatase and can induce apoptosis. This compound's potent anti-progestogenic and anti-estrogenic activities at the receptor level are central to its efficacy.
While both drugs have demonstrated efficacy, their clinical use has been limited by their androgenic side effect profiles. This guide, by presenting the preclinical data, aims to provide a foundation for researchers to explore novel therapeutic strategies for endometriosis, potentially by identifying more selective downstream targets of these compounds or by developing new molecules with improved safety profiles. Further preclinical studies directly comparing the effects of this compound and Danazol on a wider range of inflammatory and angiogenic markers in rodent models would be beneficial to further delineate their respective mechanisms of action.
References
- 1. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effect of danazol and a GnRH agonist on monocyte chemotactic protein-1 expression by endometriotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Danazol: endocrine pharmacology and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol binding to steroid receptors in human uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danazol inhibits aromatase activity of endometriosis-derived stromal cells by a competitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danazol enhances Fas-mediated apoptosis in human endometrial epithelial cells within normal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Effect of this compound in endometriosis tissue and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]
A Comparative Analysis of Oral Versus Vaginal Administration of Gestrinone for Endometriosis
A deep dive into the pharmacokinetics, efficacy, and safety profiles of two distinct delivery routes for a potent endometriosis therapy.
Gestrinone, a synthetic steroid with anti-progestogenic, anti-estrogenic, and androgenic properties, has long been a therapeutic option for endometriosis. While traditionally administered orally, the vaginal route has emerged as a viable alternative, promising a more localized effect with a potentially improved side-effect profile. This guide provides a comprehensive comparison of oral and vaginal administration of this compound, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Routes
Oral Administration: Following oral ingestion, this compound is absorbed from the gastrointestinal tract and undergoes first-pass metabolism in the liver. This results in a relatively rapid increase in systemic blood levels, leading to a higher peak concentration (Cmax). The elimination half-life of orally administered this compound is approximately 27.3 hours.[1]
Vaginal Administration: When administered vaginally, this compound is absorbed through the vaginal mucosa. This route bypasses the first-pass metabolism in the liver, leading to a slower and more sustained release into the systemic circulation. Consequently, vaginal administration is associated with lower peak blood levels of the drug compared to the oral route.[2] This altered pharmacokinetic profile is believed to contribute to the observed differences in side effects.
Efficacy in Endometriosis: Comparable Outcomes
Clinical studies have demonstrated that both oral and vaginal administration of this compound are effective in managing the symptoms of endometriosis, including dysmenorrhea (painful periods) and dyspareunia (painful intercourse).
A key comparative study by Coutinho et al. (1988) evaluated the effectiveness of various doses of vaginal this compound against a standard oral regimen in women with endometriosis. The study found that symptomatic relief was achieved in most patients across all treatment groups, with the disappearance of dysmenorrhea and dyspareunia occurring soon after the second month of therapy.[1] The pregnancy rate following discontinuation of treatment was also not significantly different between the oral and vaginal administration groups.
| Efficacy Parameter | Oral Administration (2.5 mg twice weekly) | Vaginal Administration (Various Dosages) |
| Symptomatic Relief (Dysmenorrhea & Dyspareunia) | Effective in most patients | Effective in most patients |
| Amenorrhea Rate | Varied by dosage, with higher doses leading to higher rates | Varied by dosage, with higher doses leading to higher rates |
| Post-Treatment Pregnancy Rate | Not significantly different from vaginal route | Not significantly different from oral route |
Table 1: Comparative Efficacy of Oral vs. Vaginal this compound in Endometriosis. Data synthesized from Coutinho et al. (1988).[1]
Safety and Side Effect Profile: A Clear Distinction
The most significant differences between oral and vaginal administration of this compound lie in their side effect profiles, particularly concerning androgenic effects. The lower systemic peak concentrations achieved with vaginal administration are associated with a reduced incidence and severity of these adverse events.
The study by Coutinho et al. (1988) reported that patients treated via the vaginal route experienced significantly less seborrhea and acne compared to those who received the drug orally.[1] Furthermore, weight gain was also significantly lower in the vaginally treated group.[1]
| Side Effect | Oral Administration (2.5 mg twice weekly) | Vaginal Administration (Various Dosages) |
| Seborrhea | Significantly higher incidence | Significantly lower incidence |
| Acne | Significantly higher incidence | Significantly lower incidence |
| Weight Gain | Significantly higher incidence | Significantly lower incidence |
Table 2: Comparative Incidence of Key Side Effects. Data synthesized from Coutinho et al. (1988).[1]
Experimental Protocols
The following provides a summary of the methodology employed in a key comparative study of oral versus vaginal this compound administration for the treatment of endometriosis.
Study Design: A clinical trial involving 110 patients with endometriosis, divided into four groups. Three groups received vaginal administration of this compound at varying dosages, and one group received oral administration.[1]
Patient Population: Women with a diagnosis of endometriosis.[1]
Dosage Regimens:
-
Vaginal Group I: Two 2.5-mg tablets weekly.[1]
-
Vaginal Group II: Three 2.5-mg tablets weekly.[1]
-
Vaginal Group III: Two 5.0-mg tablets weekly.[1]
-
Oral Group IV: 2.5 mg of this compound orally twice weekly.[1]
Treatment Duration: 6 to 8 months.[1]
Efficacy Assessment:
-
Evaluation of dysmenorrhea and dyspareunia.[1]
-
Monitoring for the development of amenorrhea.[1]
-
Tracking of post-treatment pregnancy rates.[1]
Safety Assessment:
-
Monitoring and recording of side effects, with a focus on seborrhea, acne, and weight gain.[1]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a comparative clinical trial.
Caption: Pharmacokinetic pathway of oral vs. vaginal this compound.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
References
Unveiling the Promiscuity of Gestrinone: A Comparative Guide to its Steroid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the binding profile of a synthetic steroid is paramount to predicting its biological effects and potential therapeutic applications. This guide provides an in-depth comparison of Gestrinone's cross-reactivity with various steroid hormone receptors, supported by experimental data and detailed methodologies.
This compound, a synthetic 19-nortestosterone derivative, is known for its complex pharmacological profile, exhibiting progestogenic, antiprogestogenic, and androgenic effects.[1][2] Its therapeutic efficacy in conditions like endometriosis is attributed to its interaction with multiple steroid hormone receptors. This guide delves into the specifics of this compound's binding affinity for the Androgen Receptor (AR), Progesterone (B1679170) Receptor (PR), and Estrogen Receptor (ER), comparing it with other relevant steroids.
Comparative Binding Affinity of this compound and Other Steroids
The following table summarizes the relative binding affinities (RBA) of this compound and other selected steroids for various nuclear receptors. The RBA is expressed as a percentage of the binding affinity of the natural ligand for its respective receptor. For instance, a higher percentage indicates a stronger binding affinity relative to the reference compound.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | 75-76% | 83-85% | <0.1-10% | 77% | 3.2% |
| Progesterone | 100% | <1% | <1% | 1% | 18% |
| Testosterone (B1683101) | 1-5% | 100% | <1% | <1% | 1% |
| Estradiol (B170435) | <1% | <1% | 100% | <1% | <1% |
| Levonorgestrel | 170% | 84-87% | <0.1% | 14% | 0.6-0.9% |
| Norethisterone | 155-156% | 43-45% | <0.1% | 2.7-2.8% | 0.2% |
| Danazol | 9% | 8% | ? | <0.1a% | ? |
Data sourced from Wikipedia's compilation of relative affinities of anabolic steroids and related steroids.[3] The reference ligands (100%) were progesterone for the PR, testosterone for the AR, and estradiol for the ER.
In a study investigating its effect on leiomyoma cells, this compound was identified as an antagonist of the estrogen and progesterone receptors and an agonist of the androgen receptor, inhibiting cell growth with an IC50 of 43.67 μM.[1][4]
Experimental Protocols
The determination of steroid hormone receptor binding affinity is typically achieved through competitive binding assays. Below is a detailed methodology for a whole-cell competitive binding assay, a common technique used in these studies.
Whole-Cell Steroid Hormone Receptor Competitive Binding Assay
1. Cell Culture and Preparation:
-
Human cell lines expressing the target receptors (e.g., MCF-7 for ER and PR, LNCaP for AR) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and allowed to adhere and grow to a suitable confluency.
-
Prior to the assay, the growth medium is replaced with a serum-free medium for a defined period to minimize interference from endogenous steroids.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled steroid (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR, [³H]-progesterone for PR) is added to each well.
-
Increasing concentrations of the unlabeled competitor steroid (e.g., this compound or other test compounds) are added to the wells.
-
Non-specific binding is determined by adding a high concentration of the unlabeled natural ligand to a set of wells.
-
The plates are incubated at a specific temperature (e.g., 37°C or 4°C) for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Unbound Ligand:
-
After incubation, the cells are washed with an ice-cold buffer to remove the unbound radioligand.
-
The cells are then lysed to release the cell contents, including the receptor-ligand complexes.
4. Quantification of Binding:
-
The amount of radioactivity in the cell lysates is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions
To better understand the underlying principles and consequences of this compound's receptor cross-reactivity, the following diagrams illustrate the experimental workflow and the affected signaling pathways.
Caption: Workflow of a competitive steroid hormone receptor binding assay.
References
- 1. This compound (PD013103, BJJXHLWLUDYTGC-ANULTFPQSA-N) [probes-drugs.org]
- 2. Effect of this compound in endometriosis tissue and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
A Comparative Analysis of the Side Effect Profiles of Gestrinone and Leuprolide Acetate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Gestrinone and Leuprolide acetate (B1210297), drawing upon available data from preclinical animal studies. The information is intended to assist researchers and drug development professionals in understanding the potential toxicological profiles of these two compounds.
Executive Summary
The available animal data suggests that the primary side effects of This compound are linked to its androgenic activity. In contrast, Leuprolide acetate 's adverse effects stem from the profound suppression of the pituitary-gonadal axis, leading to a state of hypoestrogenism or hypoandrogenism. This fundamental difference in their mechanisms of action dictates their distinct side effect profiles.
Mechanism of Action
A clear understanding of the mechanism of action for each compound is crucial for interpreting their side effect profiles.
This compound
This compound exerts its effects through a multi-faceted mechanism. It binds to progesterone (B1679170) and androgen receptors, exhibiting both antagonistic and partial agonist activities. This results in the suppression of gonadotropin release, inhibition of ovarian steroidogenesis, and a direct anti-proliferative effect on endometrial tissue. Its androgenic properties contribute significantly to its side effect profile.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Leuprolide Acetate
Leuprolide acetate is a potent GnRH agonist. Upon initial administration, it causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in gonadal steroid production (a "flare-up" effect). However, continuous administration leads to downregulation and desensitization of GnRH receptors in the pituitary gland, resulting in a profound and sustained suppression of LH and FSH secretion. This, in turn, dramatically reduces the production of estrogen in females and testosterone (B1683101) in males.
Figure 2: Mechanism of action of Leuprolide Acetate leading to hormonal suppression.
Comparative Side Effect Profiles in Animal Studies
The following tables summarize the key side effects of this compound and Leuprolide acetate as reported in various animal studies. It is important to note that the experimental designs, including species, dosage, and duration of treatment, vary across these studies, which may influence the observed outcomes.
Table 1: Reproductive and Endocrine Side Effects
| Side Effect Category | This compound | Leuprolide Acetate |
| Effects on Female Reproductive Organs | In rabbits with experimental endometriosis, this compound induced atrophy of ectopic endometrial implants in a dose-dependent manner.[1] A study in ovariectomized rats with endometrial implants showed that this compound antagonized the effects of estrogen.[2] | Continuous administration in rats caused atrophy of the reproductive organs.[3] In female rats, leuprolide delayed pubertal onset and disrupted the estrous cycle.[4] |
| Effects on Male Reproductive Organs | Data from specific animal toxicology studies on male reproductive organs is limited in the provided search results. | Continuous administration in rats caused atrophy of the reproductive organs.[3] In male rats, leuprolide delayed the development of copulatory behavior and sexual motivation.[4] |
| Hormonal Changes | In rabbits, higher doses of this compound significantly decreased serum FSH, LH, and E2 concentrations.[1] A study in hypophysectomized rats showed this compound suppressed 3β-hydroxysteroid dehydrogenase activity and increased activities of other steroidogenic enzymes.[5] | In rats and mice, continuous administration suppresses ovarian and testicular steroidogenesis.[3] Chronic treatment in male mice significantly reduced serum testosterone levels.[6] |
Table 2: Systemic and Other Side Effects
| Side Effect Category | This compound | Leuprolide Acetate |
| Carcinogenicity | No long-term carcinogenicity studies in animals were identified in the provided search results. | Two-year carcinogenicity studies in rats showed a dose-related increase in benign pituitary hyperplasia and adenomas. There was also a non-dose-related increase in pancreatic islet-cell adenomas in females and testicular interstitial cell adenomas in males. No pituitary abnormalities were observed in mice.[7] |
| Effects on Bone Mineral Density | A review of human studies suggests that this compound may have a negative impact on bone mineral density.[8][9] However, another human study indicated that bone density was conserved.[10] Animal-specific data on bone mineral density is not detailed in the provided search results. | Studies in humans have reported decreased bone mineral density with leuprolide acetate treatment.[11][12][13] Animal studies also suggest that the induced hypoestrogenic state can lead to bone loss. |
| Androgenic Effects | While widely reported in humans (e.g., acne, seborrhea), specific quantitative data from animal toxicology studies on androgenic side effects is limited in the provided search results. Its mechanism of action involves androgen receptor agonism.[14] | Not a primary side effect associated with its mechanism of action. |
| Metabolic Effects | Human studies have shown alterations in lipid profiles, including decreased HDL-C and increased LDL-C.[8][10] | Chronic treatment in middle-aged male mice increased abdominal adiposity.[6] |
| Cardiovascular Effects | Human studies have raised concerns about potentially unfavorable effects on lipids and lipoproteins, which are risk markers for cardiovascular disease.[10] | In middle-aged male mice, chronic leuprolide treatment led to an elevation in serum cardiac troponin I levels, indicating cardiac-specific cell damage, although no cardiac dysfunction was observed.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are summaries of experimental protocols from key cited studies.
This compound: Study on Experimental Endometriosis in Rabbits
-
Objective: To study the therapeutic effects of this compound on experimental endometriosis.
-
Animal Model: Mature female rabbits.
-
Methodology:
-
Endometrial tissue was surgically autotransplanted to the mesentery.
-
After a 7-week establishment period, animals were divided into five groups: control, danazol (B1669791) (20 mg/kg), and this compound (0.06, 0.12, and 0.24 mg/kg).
-
Treatments were administered for 4 weeks.
-
At the end of the treatment, the weight and morphology of the ectopic endometrial implants were analyzed.
-
Serum levels of FSH, LH, E2, and progesterone were determined by radioimmunoassay.[1]
-
-
Endpoints: Weight and morphology of endometrial implants, serum hormone levels.
Figure 3: Experimental workflow for the study of this compound in a rabbit model of endometriosis.
Leuprolide Acetate: Carcinogenicity Study in Rats
-
Objective: To assess the carcinogenic potential of leuprolide acetate.
-
Animal Model: Rats.
-
Methodology:
-
Two-year carcinogenicity studies were conducted.
-
Leuprolide acetate was administered subcutaneously at high daily doses (0.6 to 4 mg/kg).
-
-
Endpoints: Histopathological examination for the presence of hyperplasia and adenomas in various organs, including the pituitary gland, pancreas, and testes.
Leuprolide Acetate: Study on Reproductive Development in Rats
-
Objective: To investigate the effects of periadolescent leuprolide exposure on reproductive physiology and behavior.
-
Animal Model: Female and male Long-Evans rats.
-
Methodology:
-
Daily leuprolide treatment (50 µg/kg) was administered from postnatal day 25 to 50.
-
Pubertal onset was monitored (vaginal opening in females, preputial separation in males).
-
Estrous cyclicity was assessed in females.
-
Sexual behavior and motivation were tested using a partner-preference paradigm.[4]
-
-
Endpoints: Age of pubertal onset, estrous cycle regularity, measures of sexual behavior and motivation.
Conclusion
Based on the available preclinical animal data, this compound and Leuprolide acetate exhibit distinct side effect profiles that are directly related to their mechanisms of action.
Leuprolide acetate , on the other hand, has been more extensively studied in animals, with clear evidence of effects on the reproductive system, including organ atrophy and delayed sexual development, as well as a potential for tumorigenicity in rats with long-term administration and a negative impact on bone mineral density.
Limitations and Future Directions: A significant gap in the literature is the absence of direct, head-to-head comparative toxicology studies of this compound and Leuprolide acetate in animal models. Such studies would be invaluable for a more definitive comparison of their safety profiles. Future research should focus on conducting standardized, long-term toxicology studies for this compound in relevant animal models to better quantify its potential side effects, particularly concerning its androgenic, metabolic, and long-term safety profiles.
References
- 1. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No inhibitory effects of this compound and medroxyprogesterone acetate on the estrogen production by ovaries of hypophysectomized rats stimulated by gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. [Effect of this compound on the lipid metabolic parameters and bone mineral density in patients with endometriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized comparative study of the metabolic effects of two regimens of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. An Examination of the Effects of Leuprolide Acetate Used in the Treatment of Central Precocious Puberty on Bone Mineral Density and 25-Hydroxy Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leuprolide acetate and bone mineral density measured by quantitative digitized radiography [pubmed.ncbi.nlm.nih.gov]
- 14. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gestrinone's Mechanism of Action: A Comparative Guide to Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, definitively validating a drug's mechanism of action is a cornerstone of preclinical development. This guide provides a comparative overview of methodologies for validating the action of Gestrinone, a synthetic steroid with a complex pharmacological profile. We focus on the use of knockout (KO) cell lines as a powerful tool for target validation and compare this approach with alternative methods, supported by detailed experimental protocols and data presentation.
This compound exerts its therapeutic effects, primarily in the treatment of endometriosis, through a multifaceted interaction with several steroid hormone receptors. It demonstrates high affinity for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[1][2] Its action is complex, characterized as a mixed progestogen and antiprogestogen, effectively making it a selective progesterone receptor modulator (SPRM).[1][3] Furthermore, it acts as a weak agonist of the AR.[1][4] this compound also exhibits functional antiestrogenic activity, which is achieved through direct binding to the estrogen receptor (ER) and by inhibiting the aromatase enzyme, which is crucial for estrogen synthesis.[1][2][3] This complex interplay of activities underscores the need for precise validation of its targets.
Knockout Cell Lines: A Definitive Approach for Target Validation
The advent of CRISPR-Cas9 gene-editing technology has enabled the creation of knockout cell lines, where a specific gene encoding a drug target is permanently inactivated. This provides a clean genetic background to unequivocally assess a drug's on-target effects. By comparing the cellular response to this compound in wild-type cells versus isogenic knockout cells lacking either the progesterone, androgen, or estrogen receptor, researchers can directly attribute the drug's activity to its interaction with each specific receptor.
Experimental Workflow: Validating this compound's Action on the Progesterone Receptor
dot
Caption: Experimental workflow for validating this compound's action on the Progesterone Receptor.
Detailed Experimental Protocol:
-
Cell Culture: Culture wild-type and PR-knockout human endometrial cancer cells (e.g., Ishikawa) in appropriate media.
-
Treatment: Seed cells in multi-well plates and, after 24 hours, treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Cell Viability Assay: After 48-72 hours of treatment, assess cell viability using an MTT or similar proliferation assay to determine the dose-dependent effect of this compound on cell growth.
-
Gene Expression Analysis: Lyse cells after 24 hours of treatment and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the expression of known progesterone-responsive genes (e.g., PGR, FKBP5).
-
Protein Expression Analysis: Lyse cells after 48 hours of treatment and perform Western blotting to analyze the protein levels of downstream signaling molecules.
-
Data Analysis: Compare the dose-response curves for cell viability, gene expression, and protein levels between the wild-type and PR-knockout cell lines. A significant reduction or complete abrogation of the this compound-induced effect in the knockout cells would validate the progesterone receptor as a direct target.
Comparison of Methods for Validating this compound's Mechanism of Action
| Method | Principle | Advantages | Disadvantages |
| Knockout Cell Lines (CRISPR) | Permanent inactivation of the target gene (e.g., PGR, AR, ESR1) to create a null background for the receptor. | High Specificity: Provides definitive evidence of on-target effects.[5] Clean Background: Eliminates confounding effects from the target protein. Stable Model: Creates a permanent and reproducible cell line for repeated experiments. | Time-consuming and technically demanding to generate and validate the knockout lines.[6] Potential for off-target effects from the gene-editing process. Cell line specific effects: The chosen cell line may not fully recapitulate the in vivo environment. |
| siRNA/shRNA Knockdown | Transient reduction of target gene expression by introducing small interfering RNAs that lead to mRNA degradation.[7][8] | Faster and less technically demanding than generating knockout lines.[7] Tunable knockdown levels can be achieved. | Incomplete knockdown: Residual protein expression can complicate data interpretation.[9] Transient effect: Requires repeated transfections for longer-term studies. Potential for off-target effects of the siRNA molecules.[10] |
| Reporter Gene Assays | A reporter gene (e.g., luciferase) is placed under the control of a hormone response element. Activation of the receptor by a ligand (e.g., this compound) drives reporter gene expression.[11][12] | High-throughput screening compatible. [11] Quantitative measure of receptor activation or inhibition. Can distinguish between agonist and antagonist activity. [13] | Indirect measure of activity: Does not directly assess downstream cellular functions. Overexpression systems may not reflect physiological receptor levels. |
| Competitive Binding Assays | Measures the ability of a test compound (this compound) to displace a labeled ligand from its receptor.[14][15] | Directly measures binding affinity to the target receptor. Can be performed with purified receptors or cell lysates. | Does not provide information on functional activity (agonist vs. antagonist). Can be influenced by allosteric binding effects. |
Signaling Pathway of this compound
This compound's therapeutic efficacy stems from its ability to modulate multiple signaling pathways simultaneously. Its binding to progesterone and androgen receptors in the pituitary gland suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a hypoestrogenic state.[4][16] In endometrial cells, its anti-progestogenic and anti-estrogenic effects lead to tissue atrophy.
dot
Caption: Simplified signaling pathway of this compound.
Conclusion
Validating the mechanism of action of a multi-target drug like this compound requires a robust and multifaceted approach. While traditional methods such as siRNA knockdown, reporter gene assays, and competitive binding assays provide valuable insights, the use of knockout cell lines offers an unparalleled level of specificity and is becoming the gold standard for definitive target validation. By systematically knocking out each of its putative receptors, researchers can dissect the contribution of each target to the overall pharmacological effect of this compound, thereby providing a solid foundation for further drug development and clinical application.
References
- 1. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effects of danazol and this compound on testosterone binding to sex hormone binding globulin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. It's a knock-out: KO cell lines in assay development [abcam.com]
- 10. Preclinical and clinical development of siRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. uwyo.edu [uwyo.edu]
- 16. Steroid Hormone Control of Cell Death and Cell Survival: Molecular Insights Using RNAi - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Gestrinone and Mifepristone for emergency contraception research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gestrinone and Mifepristone (B1683876), two steroidal compounds with applications in emergency contraception (EC). The following sections present a comprehensive overview of their efficacy, mechanisms of action, and side effect profiles, supported by experimental data from clinical trials. Detailed experimental protocols and visualizations of their signaling pathways are also included to facilitate further research and development in the field of reproductive health.
Quantitative Comparison of Clinical Performance
A randomized double-blind clinical trial directly comparing a single 10 mg dose of this compound and Mifepristone for emergency contraception provides key insights into their relative performance.[1] The primary outcomes of this and other relevant studies are summarized below.
Table 1: Efficacy in Emergency Contraception
| Parameter | This compound (10 mg) | Mifepristone (10 mg) | Key Findings |
| Pregnancy Rate | 2.4% | 1.8% | The difference in post-treatment pregnancy rates was not statistically significant (P=.51).[1] |
| Prevented Pregnancies | Not Reported | 82.2% (in a large single-arm trial)[2] | Mifepristone has demonstrated high efficacy in preventing pregnancies. |
Table 2: Side Effect Profile
While the head-to-head trial noted no significant difference in the overall incidence of side effects between this compound and Mifepristone, data from various studies provide a more detailed look at their individual profiles.[1]
| Side Effect | This compound (Various Dosages) | Mifepristone (10 mg) | Notes |
| Nausea and Vomiting | Not specifically quantified in EC trials | 9%[2] | Side effects for Mifepristone are generally reported as mild.[2] |
| Menstrual Irregularities | Amenorrhea (41.4% in endometriosis treatment)[3] | Delay of menstruation (≥7 days) in 6.5% of women[2] | Menstrual changes are a common side effect for both compounds. |
| Androgenic Effects (e.g., acne, seborrhea) | 42.7% (in endometriosis treatment)[3] | Not reported as a common side effect | This compound's androgenic properties can lead to these side effects.[4] |
| Other Side Effects | Decreased libido (26.5%), hot flushes (24.2%)[3] | Fatigue (10.7%), Dizziness (6.1%), Lower abdominal pain (4.3-19.1%)[5][6] | The side effect profile of this compound is influenced by its multi-receptor activity. |
Mechanisms of Action
This compound and Mifepristone employ distinct molecular mechanisms to prevent pregnancy when used as emergency contraceptives.
Mifepristone is a selective progesterone (B1679170) receptor modulator (SPRM) that acts as a potent progesterone antagonist.[7][8] Its primary mechanisms in emergency contraception are:
-
Inhibition or Delay of Ovulation: By blocking the effects of progesterone, Mifepristone can prevent the luteinizing hormone (LH) surge required for ovulation.
-
Alteration of the Endometrium: Mifepristone can affect the uterine lining, making it unreceptive to implantation.
This compound is a synthetic steroid with a more complex pharmacological profile, exhibiting anti-progestogenic, anti-estrogenic, and weak androgenic properties.[4] Its primary mechanism for emergency contraception is believed to be:
-
Inhibition of Implantation: this compound is thought to act directly on the endometrium, creating an environment that is hostile to implantation, rather than primarily inhibiting ovulation.[9]
Signaling Pathways
The distinct actions of this compound and Mifepristone stem from their interactions with different steroid hormone receptors and the subsequent signaling cascades they trigger.
Caption: Mifepristone's antagonistic action on the progesterone receptor.
Caption: this compound's multi-receptor activity and downstream effects.
Experimental Protocols
The following section outlines a generalized experimental protocol for a randomized, double-blind clinical trial comparing the efficacy and safety of two emergency contraceptive agents, based on the methodologies of published studies.[1]
Protocol: Randomized, Double-Blind Comparative Study of Emergency Contraceptives
1. Study Objective: To compare the efficacy and safety of a single dose of Drug A versus Drug B for emergency contraception.
2. Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.
3. Participant Population:
- Healthy women of reproductive age with regular menstrual cycles.
- Requesting emergency contraception within 72 hours of a single act of unprotected intercourse.
- Negative urine pregnancy test at the time of enrollment.
- Informed consent obtained from all participants.
4. Study Procedures:
- Screening: Assess eligibility criteria, obtain medical history, and perform a urine pregnancy test.
- Randomization: Eligible participants are randomly assigned to receive either Drug A or Drug B. Both the participant and the investigator are blinded to the treatment allocation.
- Treatment Administration: A single oral dose of the assigned study drug is administered under observation.
- Follow-up:
- Participants are instructed to record the date of their next menstrual period.
- A follow-up visit or phone call is scheduled 7 days after the expected onset of the next menstruation.
- If menstruation is delayed by more than 7 days, a pregnancy test is performed.
- Information on side effects and any subsequent acts of intercourse is collected.
5. Outcome Measures:
- Primary Outcome: Pregnancy rate in each treatment group.
- Secondary Outcomes:
- Incidence, severity, and duration of side effects (e.g., nausea, vomiting, headache, dizziness, menstrual irregularities).
- Changes in the timing and characteristics of the subsequent menstrual cycle.
6. Statistical Analysis:
- Pregnancy rates between the two groups are compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
- The incidence of side effects is compared between the groups.
- P-values less than 0.05 are considered statistically significant.
Start [label="Participant Recruitment\n(Requesting EC within 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Screening [label="Screening\n(Inclusion/Exclusion Criteria,\nUrine Pregnancy Test)", fillcolor="#FBBC05", fontcolor="#202124"];
Consent [label="Informed Consent", fillcolor="#34A853", fontcolor="#FFFFFF"];
Randomization [label="Randomization\n(Double-Blind)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
GroupA [label="Treatment Group A\n(Single Dose this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
GroupB [label="Treatment Group B\n(Single Dose Mifepristone)", fillcolor="#F1F3F4", fontcolor="#202124"];
FollowUp [label="Follow-up\n(Until 7 days after expected menses)", fillcolor="#FBBC05", fontcolor="#202124"];
DataCollection [label="Data Collection\n(Pregnancy Status, Side Effects,\nMenstrual Data)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Statistical Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Results [label="Comparative Efficacy\n& Safety Results", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Screening;
Screening -> Consent;
Consent -> Randomization;
Randomization -> GroupA [label="Arm 1"];
Randomization -> GroupB [label="Arm 2"];
GroupA -> FollowUp;
GroupB -> FollowUp;
FollowUp -> DataCollection;
DataCollection -> Analysis;
Analysis -> Results;
}
Caption: A generalized workflow for a comparative EC clinical trial.
References
- 1. This compound compared with mifepristone for emergency contraception: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanded clinical trial of emergency contraception with 10 mg mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Combined estimates of effectiveness of mifepristone 10 mg in emergency contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Mechanism of emergency contraception with this compound: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety of Gestrinone in Comparison to Other Endometriosis Treatments
A Comparative Guide for Researchers and Drug Development Professionals
Endometriosis, a chronic condition characterized by the growth of endometrial-like tissue outside the uterus, presents a significant therapeutic challenge, primarily due to the need for long-term management of symptoms, including pelvic pain and infertility.[1][2] Hormonal therapies aim to suppress the growth of this ectopic tissue, but their long-term use necessitates a thorough evaluation of their safety profiles. This guide provides an objective comparison of the long-term safety of gestrinone with other common endometriosis treatments, supported by available data.
Mechanism of Action Overview
Understanding the mechanism of action is crucial to contextualizing the safety profiles of these hormonal agents.
-
This compound : A synthetic steroid, this compound has a complex, multi-receptor mechanism.[3] It binds to progesterone, androgen, and to a lesser extent, estrogen receptors.[4] Its primary therapeutic effect stems from its potent anti-progestogenic and anti-estrogenic activities, which lead to the atrophy of endometrial tissue.[4][5] It also exerts mild androgenic effects and suppresses gonadotropin release from the pituitary gland.[5][6]
-
GnRH Agonists (e.g., Leuprolide Acetate) : These drugs initially stimulate and then downregulate the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This suppression of the hypothalamic-pituitary-ovarian axis results in a profound hypoestrogenic state, effectively mimicking menopause.[7]
-
Progestins (e.g., Dienogest) : Progestins like dienogest (B1670515) have potent progestogenic effects on endometrial tissue, leading to the decidualization and subsequent atrophy of endometriotic lesions.[8] They also exert moderate estrogen-suppressive and anti-inflammatory effects.[8]
-
Danazol (B1669791) : Similar to this compound, danazol is a synthetic steroid with androgenic properties that suppresses the pituitary-ovarian axis, leading to a hypoestrogenic and hyperandrogenic state.
The diagram below illustrates the primary mechanism of action for this compound in suppressing endometriotic lesion growth.
Caption: this compound's dual-action mechanism on the HPO axis and endometriotic tissue.
Comparative Long-Term Safety Data
The long-term safety of endometriosis treatments is a critical factor in therapeutic selection, as the disease often requires management over many years. The following table summarizes key quantitative safety data from various studies.
| Adverse Event Profile | This compound | GnRH Agonists (Leuprolide Acetate) | Progestins (Dienogest) | Danazol |
| Bone Mineral Density | No significant negative effect; one study showed a slight increase.[9] | Significant decrease (approx. 3-6%).[9][10][11] Long-term use often limited or requires "add-back" therapy.[7][11] | Minimal effect in adult women.[8][12] One study noted slight bone loss at 12 months but no cumulative loss at 60 months.[1] | Potential for adverse effects with long-term use. |
| Lipid Profile | HDL cholesterol decreased by ~25% .[9] Potential for increased blood ester levels with long-term use.[13] | No significant variation.[9] | No significant impairment of lipid metabolism in studies up to 52 weeks.[1] | More severe adverse effects on lipid profile compared to this compound.[14] |
| Androgenic Effects | Common . Includes acne, seborrhea, weight gain, and hirsutism.[14][15][16] | Generally absent. | Acne is a commonly reported side effect, but less than 10% of patients.[17][18] | Frequent and often severe , leading to higher discontinuation rates.[14] |
| Hypoestrogenic Effects | Mild to moderate. Hot flushes reported in ~24% of patients.[19] | Pronounced . Hot flashes, vaginal dryness, decreased libido are common.[11][20] | Mild hypoestrogenic effects.[8][12] | Present, but often overshadowed by androgenic effects. |
| Hepatic Function | Potential for elevated liver enzymes with long-term use. | Generally well-tolerated. | No impairment of liver function in studies up to 52 weeks.[1] | Potential for hepatotoxicity. |
| Mood/CNS Effects | Depressive symptoms reported.[21] | Changes in mood, depression, and irritability can occur.[20] | Depressed mood is a commonly reported side effect (<10% of patients).[17][18] | Mood swings and emotional lability. |
| Discontinuation Rate | 19% in one comparative study.[22] | Varies; side effects are a common reason for stopping. | Low rates of discontinuation due to adverse events.[8][18] | 21% in one comparative study, often due to severe side effects.[22] |
Experimental Protocols: A Representative Study
To understand how this comparative safety data is generated, we can examine the methodology of a key clinical trial.
Study Title: this compound versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study.[9]
Experimental Workflow:
Caption: Workflow of a randomized trial comparing this compound and a GnRH agonist.
Methodology Details:
-
Study Design : A multicenter, double-blind, double-dummy, randomized clinical trial.[9]
-
Patient Population : 55 women with moderate or severe pelvic pain and laparoscopically confirmed endometriosis.[9]
-
Intervention Arms :
-
Duration : 6 months of active treatment followed by a 6-month follow-up period.[9]
-
Primary Safety Endpoints and Measurement :
-
Bone Mineral Density (BMD) : Assessed at baseline and after 6 months of treatment using dual-roentgenogram absorptiometry (DXA) at the lumbar spine.[9]
-
Serum Lipid Profile : Serum concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, triglycerides, and lipoprotein(a) were measured at baseline and after 6 months.[9]
-
-
Efficacy Endpoint : Severity of dysmenorrhea, deep dyspareunia, and nonmenstrual pelvic pain were assessed using a 100-mm visual analog scale (VAS) and a 4-point verbal rating scale (VRS).[9]
Discussion and Conclusion
The long-term management of endometriosis requires a careful balance between efficacy and safety.
-
This compound emerges as an effective option for pain relief, comparable to GnRH agonists.[9] Its primary long-term safety concerns are its androgenic side effects (acne, seborrhea, weight gain) and adverse effects on lipid profiles, specifically a reduction in HDL cholesterol.[9][14][19] However, a significant advantage is its lack of negative impact on bone mineral density, a major limiting factor for long-term GnRH agonist use.[9]
-
GnRH Agonists are highly effective but their profound hypoestrogenic effects lead to significant long-term safety issues, most notably bone density loss, which often restricts treatment duration to 6-12 months unless add-back hormone therapy is co-administered.[7][20][23] Other menopausal-like symptoms can also affect quality of life and treatment adherence.[7][11]
-
Progestins like Dienogest represent a well-tolerated option for long-term use.[17] Studies extending up to five years have shown a favorable safety profile, with the most common side effects being irregular bleeding, headache, and mood changes, which are generally mild to moderate.[1][8][18] Critically, it has minimal impact on bone density in adults.[8][12]
References
- 1. imrpress.com [imrpress.com]
- 2. Endometriosis - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Long-Term Effects of Gonadotropin-Releasing Hormone Agonists and Add-Back in Adolescent Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 9. This compound versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study. This compound Italian Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leuprolide Side Effects: Common, Severe, Long Term [drugs.com]
- 11. endometriosis.org [endometriosis.org]
- 12. Evaluation of long-term efficacy and safety of dienogest in patients with chronic cyclic pelvic pain associated with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. This compound versus danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [this compound in pelvic endometriosis. A one-year evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Safety and tolerability of dienogest in endometriosis: pooled analysis from the European clinical study program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What are the side effects of Leuprolide Acetate? [synapse.patsnap.com]
- 21. Safety Profile of this compound: A Systematic Review [mdpi.com]
- 22. epistemonikos.org [epistemonikos.org]
- 23. Side effects of Lupron Depot: Mild, serious, and long term [medicalnewstoday.com]
Comparative Analysis of Gestrinone's Impact on Gene Expression with Other Selective Progesterone Receptor Modulators (SPRMs)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Gestrinone and other selective progesterone (B1679170) receptor modulators (SPRMs), including Mifepristone (B1683876), Ulipristal (B1683391) Acetate (B1210297), and Telapristone, on gene expression. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.
Introduction to SPRMs and this compound
Selective progesterone receptor modulators (SPRMs) are a class of compounds that exert tissue-specific agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR). This tissue-selective action allows for targeted therapeutic applications, primarily in gynecology. This compound is a synthetic steroid with anti-progestogenic and anti-estrogenic properties, commonly used in the treatment of endometriosis. Understanding its molecular mechanism, particularly its impact on gene expression relative to other SPRMs, is crucial for optimizing its therapeutic use and for the development of novel hormonal therapies.
Comparative Gene Expression Analysis
While direct head-to-head transcriptomic studies comparing this compound with a wide range of other SPRMs are limited, this section synthesizes available quantitative data from individual studies to provide a comparative overview. The data presented below is collated from experiments conducted on various cell types and conditions, and therefore, direct comparison should be interpreted with caution.
Table 1: Comparative Impact of SPRMs on Key Gene Expression
| Gene | This compound | Mifepristone | Ulipristal Acetate | Telapristone | Cell/Tissue Type |
| PTEN | ↑ (Increased)[1] | - | - | - | Ectopic Endometrium Cells[1] |
| ERα (ESR1) | ↓ (Decreased)[2] | - | - | - | Uterine Leiomyoma Cells[2] |
| c-Src | ↓ (Decreased)[2] | - | - | - | Uterine Leiomyoma Cells[2] |
| HAND2 | - | ↓ (Decreased)[3][4] | No significant change[3][4] | - | Endometrial Stromal Cells[3][4] |
| FGF18 | - | ↑ (Increased)[3][4] | No significant change[3][4] | - | Endometrial Stromal Cells[3][4] |
| Progesterone Receptor (PR) | - | ↑ (Upregulated)[5] | ↑ (Upregulated)[5] | - | JAr and Ishikawa Cells[5] |
| β-catenin (CTNNB1) | - | No significant change[5] | No significant change[5] | - | JAr and Ishikawa Cells[5] |
| GSK-3β | - | No significant change[5] | No significant change[5] | - | JAr and Ishikawa Cells[5] |
Note: This table is a synthesis of data from multiple studies and does not represent a direct comparative experiment. "-" indicates that data was not available from the reviewed sources.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
In Vitro Treatment of Endometrial Cells and Gene Expression Analysis
Objective: To investigate the effect of this compound on the growth, apoptosis, and gene expression in isolated ectopic endometrial cells.
Methodology:
-
Cell Culture: Ectopic endometrial cells were isolated and cultured.
-
Treatment: Cells were exposed to this compound at different concentrations (0, 10⁻⁶, and 10⁻⁴ mol/L).
-
Cell Growth and Proliferation Assay: The inhibition of cell growth over 48 hours was determined using a methyl-thiazolyl-tetrazolium (MTT) assay to construct a cell growth curve.
-
Apoptosis and Cell Cycle Analysis: After 24 hours of this compound exposure, morphological changes were observed using transmission electron microscopy. The apoptosis rate and cell cycle were monitored by flow cytometry (FCM).
-
Gene Expression Analysis: The expression of Phosphatase and Tensin Homolog (PTEN) was monitored by flow cytometry (FCM) at 24 hours post-treatment[1].
Comparative Analysis of Ulipristal Acetate and Mifepristone on Endometrial Stromal Cells
Objective: To characterize and compare the molecular changes in the endometrium associated with chronic use of Ulipristal Acetate and Mifepristone.
Methodology:
-
Cell Culture: Human primary endometrial stromal cells were used.
-
Treatment: Cells were treated with Ulipristal Acetate or Mifepristone.
-
Gene Expression Analysis: The expression of Heart and Neural Crest Derivatives Expressed 2 (HAND2) and Fibroblast Growth Factor 18 (FGF18) was analyzed. The study found that Mifepristone exposure led to the suppression of endometrial HAND2 expression, while long-term exposure to a Ulipristal Acetate-releasing contraceptive vaginal ring did not cause downregulation of this marker. Further in vitro studies confirmed that Mifepristone-mediated suppression of HAND2 elevated the levels of its downstream target FGF18, whereas Ulipristal Acetate did not significantly alter the expression of this growth factor[3][4].
RNA-Sequencing (RNA-Seq) Protocol for In Vitro Hormone Treatment
Objective: To perform a global analysis of gene expression changes in response to SPRM treatment.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., endometrial, uterine fibroid, or breast cancer cells) is cultured under appropriate conditions. Cells are then treated with the SPRM of interest (e.g., this compound, Mifepristone, Ulipristal Acetate, or Telapristone) at various concentrations and for different durations. A vehicle-treated control group is included.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample for standard differential gene expression analysis).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or downregulated between the treatment and control groups using packages like DESeq2 or edgeR.
-
Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and pathways affected by the SPRM treatment.
-
Signaling Pathways and Mechanisms of Action
SPRMs exert their effects by modulating various signaling pathways. The following diagrams illustrate the known or hypothesized pathways for this compound and other SPRMs.
This compound Signaling
Caption: this compound's modulation of key signaling molecules.
Mifepristone and Ulipristal Acetate Differential Signaling
Caption: Differential effects on the HAND2/FGF18 pathway.
General SPRM Experimental Workflow
Caption: A typical workflow for analyzing SPRM effects on gene expression.
Conclusion
This compound, along with other SPRMs, modulates the expression of a variety of genes critical to the pathophysiology of hormone-dependent conditions. While this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, such as PTEN, ERα, and c-Src, other SPRMs like Mifepristone and Ulipristal Acetate exhibit distinct effects on pathways such as the HAND2/FGF18 axis. The provided experimental protocols and workflow diagrams offer a framework for further investigation into the nuanced molecular mechanisms of these compounds. A direct, comprehensive comparative transcriptomic analysis of this compound against other SPRMs would be highly valuable to the research community to further elucidate their differential mechanisms of action and to guide the development of next-generation targeted therapies.
References
- 1. [Effect of this compound on growth and apoptosis in isolated ectopic endometrium cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: Ulipristal Acetate Versus Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ulipristal acetate and mifepristone at emergency contraception dose on the embryo-endometrial attachment using an in vitro human trophoblastic spheroid and endometrial cell co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Gestrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Gestrinone, a synthetic steroid. The objective is to offer a comprehensive overview of the performance of different techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control purposes.
Introduction
This compound is a synthetic hormone with anti-progestational, anti-estrogenic, and anti-gonadotropic properties, primarily used in the treatment of endometriosis.[1][2] Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for ensuring its safety, efficacy, and quality. This guide explores and cross-validates several common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different analytical methods for this compound quantification based on published data. These parameters are essential for evaluating the suitability of a method for a particular application.[3][4][5]
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 0.0576 - 0.1134 mg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Precision (%RSD) | < 0.2% | [6] |
| Accuracy (% Recovery) | 98% - 102% | [6] |
| Limit of Quantification (LOQ) | 3.9 µg/mL | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 3.5 - 177 ng/mL | [7] |
| Correlation Coefficient (r²) | ≥ 0.99 | [7] |
| Intra-day Precision (%CV) | 2.3% - 13.7% | [7] |
| Inter-day Precision (%CV) | 5.5% - 14.8% | [7] |
| Accuracy (RE) | -4.8% to 3.0% (Intra-day) | [7] |
| Accuracy (RE) | -6.7% to 3.1% (Inter-day) | [7] |
| Limit of Detection (LOD) | 0.8 ng/mL | [7] |
| Mean Recovery | 91.0% | [7] |
Table 3: UV-Vis Spectrophotometry Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 3 - 15 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.9999 | [8] |
| Precision (%RSD) | 1.73% | [8] |
| Accuracy (% Recovery) | 99.28% - 102.11% | [8] |
| Limit of Detection (LOD) | 0.363 µg/mL | [8] |
| Limit of Quantification (LOQ) | 1.04 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine analysis of pharmaceutical products due to its robustness and reliability.
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.[6]
-
Stationary Phase : A common choice is a reverse-phase column, such as a LiChrospher 60 RP-Select B (5 µm, 125 × 4 mm).[6]
-
Mobile Phase : A mixture of organic solvent (e.g., acetonitrile) and water is often employed in an isocratic or gradient elution mode.
-
Detection : UV detection is commonly performed at the maximum absorption wavelength (λmax) of this compound.
-
Sample Preparation : Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system. For biological samples, a liquid-liquid or solid-phase extraction is necessary.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.[10]
-
Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7][11]
-
Chromatographic Separation : A C18 column is often used for separation.[9] The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.[9]
-
Mass Spectrometry : Detection is performed in multiple reaction monitoring (MRM) mode, which enhances specificity.[7]
-
Sample Preparation : For serum or urine samples, an extraction step such as ether extraction or solid-phase extraction is required to remove interferences.[7][9] An internal standard, like mifepristone, is often added before extraction for accurate quantification.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation of this compound, particularly in anti-doping control.[12][13]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Derivatization : this compound often requires derivatization, such as with trimethylsilyl (B98337) (TMS), to increase its volatility and thermal stability for GC analysis.[12]
-
Chromatographic Separation : A capillary column, such as an HP-5MS, is used for separation.[13]
-
Mass Spectrometry : Detection can be done in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[13]
-
Sample Preparation : Similar to LC-MS/MS, extensive sample preparation including extraction and derivatization is necessary, especially for biological samples.[13]
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations.[14][15]
-
Instrumentation : A double beam UV-Vis spectrophotometer.[14]
-
Solvent : A suitable solvent in which this compound is freely soluble and that does not interfere with its absorption spectrum, such as ethanol (B145695) or methanol, is used.[8][16]
-
Procedure : The absorbance of the sample solution is measured at the wavelength of maximum absorption (λmax) of this compound.[8] A calibration curve is constructed by plotting absorbance versus concentration of standard solutions.[8]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound quantification depends heavily on the specific requirements of the analysis.
-
LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for analyzing biological samples where this compound is present at very low concentrations.[7][17]
-
HPLC-UV is a robust and reliable method, well-suited for quality control in pharmaceutical manufacturing where concentrations are higher and the sample matrix is less complex.[6][18]
-
GC-MS serves as an excellent confirmatory method, especially in forensic and anti-doping applications, due to its high specificity.[12][19]
-
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective option for the analysis of pure substances or simple formulations, though it lacks the specificity for complex samples.[8]
By presenting this comparative data and the associated methodologies, this guide aims to facilitate an informed decision-making process for researchers and professionals in the field. The cross-validation of these methods ensures that the chosen technique is fit for its intended purpose, providing accurate and reliable results.
References
- 1. Evaluation of safety and effectiveness of this compound in the treatment of endometriosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound in human serum by liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the metabolites of this compound in human urine by high performance liquid chromatography, liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. jmnc.samipubco.com [jmnc.samipubco.com]
- 16. researchgate.net [researchgate.net]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Pathways of Gestrinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Gestrinone and its key derivatives. The information presented is based on available experimental data and is intended to serve as a valuable resource for researchers and professionals in the field of drug development and metabolism.
Introduction
This compound, a synthetic 19-nortestosterone derivative, is a steroid with complex hormonal activities, including progestogenic, antiprogestogenic, androgenic, and antiestrogenic effects.[1] Its clinical applications have primarily focused on the treatment of endometriosis. The metabolic fate of this compound and its derivatives is a critical determinant of their pharmacokinetic profiles, efficacy, and potential side effects. This guide explores the metabolic pathways of this compound and compares them with its notable derivatives, including the designer steroid Tetrahydrothis compound (B1233274) (THG) and the widely used contraceptive Levonorgestrel.
Metabolic Pathways of this compound and its Derivatives
The metabolism of this compound and its derivatives primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. Phase I reactions, mainly hydroxylation and reduction, are often mediated by Cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the parent drug or its metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to facilitate their excretion.
Key Metabolic Reactions:
-
Hydroxylation: This is a major metabolic pathway for this compound, leading to the formation of various hydroxylated metabolites.[1] In vitro studies have shown that these metabolites are active but generally weaker than the parent compound.[1]
-
Reduction: The α,β-unsaturated ketone in ring A of these steroids is susceptible to reduction.
-
Conjugation: Metabolites are often conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate their elimination from the body.
Enzymes Involved:
-
Cytochrome P450 (CYP) Enzymes: The CYP3A subfamily, particularly CYP3A4, plays a significant role in the oxidative metabolism of many steroids, including this compound and its derivatives.[2][3][4][5]
-
UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for catalyzing the glucuronidation of the parent compounds and their metabolites.[6]
Comparative Metabolic Profiles
The structural similarities and differences between this compound and its derivatives lead to variations in their metabolic profiles.
| Compound | Primary Metabolic Pathways | Key Metabolites | Primary Metabolizing Enzymes | References |
| This compound | - Hydroxylation- Glucuronidation | - 16β-hydroxy,13-ethyl (1-OH) this compound- D-homo this compound- C-18 hydroxylated and glucuronidated metabolites- Two unknown conjugated metabolites | - CYP3A4 (inferred)- UGTs | [1][7][8] |
| Tetrahydrothis compound (THG) | - Hydroxylation- Glucuronidation | - C-18 hydroxylated and glucuronidated metabolites- C-16ε hydroxylated and glucuronidated metabolites | - CYP3A4 (inferred)- UGTs | [7][9] |
| Levonorgestrel | - Reduction of A-ring- Hydroxylation (at C2 and C16)- Sulfation and Glucuronidation | - Dihydro- and tetrahydro-metabolites- Hydroxylated metabolites- Sulfate and glucuronide conjugates | - CYP3A4- UGTs, SULTs | [3][10][11] |
Experimental Protocols
Detailed experimental protocols for studying the metabolism of this compound and its derivatives are crucial for reproducible research. Below is a generalized protocol for an in vitro metabolism study using human liver microsomes, based on commonly cited methodologies.
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of this compound or its derivatives.
Materials:
-
This compound or its derivative (test compound)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM suspension at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to the pre-warmed HLM suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify and quantify the formed metabolites.
Data Analysis:
-
Metabolic Stability: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound by plotting the natural logarithm of the percentage of the remaining parent drug against time.
-
Metabolite Identification: Identify potential metabolites by analyzing the mass spectral data for expected mass shifts corresponding to metabolic reactions (e.g., +16 Da for hydroxylation).
Visualizing Metabolic and Signaling Pathways
To illustrate the metabolic pathways and the subsequent signaling events, the following diagrams have been generated using the DOT language.
Caption: Generalized metabolic pathway of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Simplified steroid hormone receptor signaling pathway.
Conclusion
The metabolic pathways of this compound and its derivatives are complex, involving multiple enzymatic reactions that ultimately determine their pharmacological activity and clearance. While hydroxylation and conjugation are common routes, the specific metabolites and the kinetics of their formation can vary significantly between different derivatives. This guide provides a foundational understanding of these pathways. However, further research with detailed quantitative analysis and standardized experimental protocols is necessary for a more complete comparative assessment. Such studies will be invaluable for the rational design and development of new steroidal drugs with improved efficacy and safety profiles.
References
- 1. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of gestodene in human liver cytosol and microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Influence of CYP3A4/5 polymorphisms in the pharmacokinetics of levonorgestrel: a pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Activation of Cytochrome P450 3A4 via Progesterone Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, biosynthesis, and structure elucidation of metabolites of a doping agent and a direct analogue, tetrahydrothis compound and this compound, using human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Quantitative Assessment of Levonorgestrel Binding Partner Interplay and Drug‐Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Gestrinone: A Preclinical Comparative Analysis
For researchers and drug development professionals navigating the complexities of endometriosis and uterine fibroid treatment, this guide offers an objective comparison of Gestrinone's performance against other therapeutic alternatives in preclinical models. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, we aim to provide a comprehensive resource for evaluating this compound's therapeutic window and potential.
This compound, a synthetic steroid, has demonstrated notable efficacy in preclinical studies for hormone-dependent conditions. Its unique mechanism of action, which combines anti-progestogenic, anti-estrogenic, and mild androgenic properties, allows for the regression of endometriotic lesions and a reduction in the volume of uterine fibroids. This guide delves into the preclinical data that validates its therapeutic potential and compares it with established treatments like Danazol (B1669791) and Gonadotropin-Releasing Hormone (GnRH) agonists.
Comparative Efficacy and Safety Profile
The therapeutic efficacy of this compound has been evaluated in various preclinical models, primarily focusing on its ability to reduce the size and growth of ectopic endometrial implants. In head-to-head comparisons, this compound has shown comparable, and in some aspects, superior performance to other treatments.
Table 1: Comparative Efficacy of this compound and Alternatives in a Rabbit Endometriosis Model
| Treatment Group | Dose | Mean Reduction in Ectopic Endometrial Implant Weight | Key Findings |
| Control | - | No significant change | Untreated implants continued to grow. |
| This compound | 0.12 mg/kg | Significant decrease | Atrophy of ectopic endometrial implants.[1] |
| This compound | 0.24 mg/kg | Significant decrease (dose-dependent) | Increased atrophy of ectopic endometrial implants.[1] |
| Danazol | 20 mg/kg | Significant decrease | Similar degree of inhibition to 0.12 mg/kg this compound.[1] |
Table 2: Preclinical Side Effect Profile Comparison
| Parameter | This compound | Danazol | GnRH Agonists (e.g., Leuprolide) |
| Androgenic Effects (e.g., weight gain, acne) | Mild to moderate, dose-dependent.[2] | More frequent and severe.[2] | Minimal |
| Hypoestrogenic Effects (e.g., bone mineral density loss) | Does not negatively affect bone density; some studies show a slight increase.[3] | No significant impact on bone density in short-term studies. | Significant decrease in bone mineral density.[3][4] |
| Lipid Profile | Can cause unfavorable alterations (decreased HDL, increased LDL). | Associated with alterations in serum lipids, including a significant decrease in HDL.[5] | Generally does not adversely affect lipid profiles.[3] |
Mechanism of Action: A Multi-Pronged Approach
This compound's therapeutic effects stem from its complex interaction with various hormonal pathways. It acts as a potent anti-progestin, directly inhibiting the growth of endometrial tissue. Furthermore, its anti-estrogenic properties and its ability to suppress the hypothalamic-pituitary-gonadal axis contribute to a hypoestrogenic environment that is unfavorable for the progression of endometriosis and uterine fibroids.
References
- 1. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study. This compound Italian Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotrophin‐releasing hormone analogues for endometriosis: bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depot leuprolide acetate versus danazol in the treatment of women with symptomatic endometriosis: a multicenter, double-blind randomized clinical trial. II. Assessment of safety. The Lupron Endometriosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gestrinone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. Gestrinone, a synthetic steroid with complex hormonal activities, requires meticulous handling and disposal due to its potential as an endocrine disruptor.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its proper disposal, aligning with established safety protocols and regulatory frameworks.
Immediate Safety and Hazard Information
This compound is a synthetic hormone that acts as an antagonist at estrogen and progesterone (B1679170) receptors and an agonist at androgen receptors. Due to its biological activity, it is crucial to avoid environmental release. Discharge into sewer systems or waterways must be strictly avoided.[4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Type | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Prevents eye contact with dust or splashes. |
| Hand Protection | Appropriate chemical-resistant gloves inspected prior to use.[4] | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[4] | Minimizes skin exposure. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | Required in cases of insufficient ventilation or potential for aerosol/dust formation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous or pharmaceutical waste, in accordance with institutional, local, and federal regulations.[5][6][7]
1. Waste Segregation and Collection:
-
Collect Waste: All this compound waste, including the pure compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and solutions, must be collected in a designated, suitable, and closed container for disposal.[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical wastes. A dedicated waste container is recommended if generating a large amount of this compound waste.
2. Labeling:
-
Hazard Communication: The waste container must be clearly labeled as "Hazardous Waste" or as required by your institution's policy.
-
Content Information: The label must include the chemical name "this compound" and list its associated hazards.
3. Storage:
-
Designated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container in a suitable secondary container to contain any potential leaks.
-
Time Limits: Adhere to institutional and regulatory time limits for the storage of hazardous waste.
4. Final Disposal:
-
Licensed Disposal Company: Arrange for disposal through a licensed chemical destruction plant or hazardous waste disposal company.[4]
-
Incineration: Controlled incineration with flue gas scrubbing is a recommended method for the final disposal of this compound and its combustible packaging materials.[4] This is a common requirement for pharmaceutical waste to ensure complete destruction.[6][8]
-
Regulatory Compliance: Disposal procedures must comply with the U.S. Environmental Protection Agency (EPA) regulations, including the Resource Conservation and Recovery Act (RCRA), and any applicable state regulations which may be more stringent.[5][6] For healthcare facilities, the regulations under Subpart P may also apply.[6][9]
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Immediate Action: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
Avoid dust formation.[4]
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Collect the spilled material and place it into a suitable, closed, and labeled container for disposal.[4]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
-
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Gestrinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Gestrinone, a synthetic steroid with potent biological activity.
This compound is classified as a hazardous substance that may damage fertility or the unborn child and may cause harm to breast-fed children[1]. Therefore, strict adherence to safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel.
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound involves a combination of engineering controls, personal protective equipment, and stringent hygiene practices.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area[1]. For procedures that may generate dust or aerosols, a certified chemical fume hood or a containment technology such as a ventilated enclosure is required[2].
-
Restricted Access: The area where this compound is handled should be a restricted zone with clear signage to prevent unauthorized entry[3].
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the frontline defense against this compound exposure. The following table summarizes the required PPE for various tasks.
| Task Category | Required Personal Protective Equipment |
| Low-Risk Activities | |
| (e.g., handling sealed containers, visual inspection) | - Laboratory coat- Single pair of nitrile or latex gloves |
| Medium-Risk Activities | |
| (e.g., weighing, preparing solutions in a fume hood) | - Disposable laboratory coat or coverall of low permeability- Double gloving (nitrile or low-protein, powder-free latex)[2][4]- Safety glasses with side shields or chemical goggles[1][4]- Dust respirator[4] |
| High-Risk Activities | |
| (e.g., large-scale handling, potential for spills or uncontrolled release) | - Disposable coverall of low permeability with disposable shoe covers[4]- Air-supplied full-body suit may be required for manufacturing operations[4]- Double gloving (nitrile or low-protein, powder-free latex)- Full-face shield[4]- Full-face respirator or a positive pressure air-supplied respirator[1][2] |
Hygiene Measures:
-
Hand Washing: Hands should be washed thoroughly with soap and water after handling this compound and before leaving the laboratory[4].
-
No Personal Items: Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled[1][3].
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, disposable lab coats, weighing papers) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
Disposal Method:
-
This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations[4].
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, feed, or seed[1].
-
Empty containers should be triple-rinsed (or equivalent), and the rinsate collected as hazardous waste. The punctured, unusable container can then be disposed of in a sanitary landfill if regulations permit[1].
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Weighing: Weighing of solid this compound should be performed in a ventilated enclosure or a chemical fume hood to minimize dust generation. Use of a microbalance with a draft shield is recommended.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. All solution preparation should be done in a chemical fume hood.
Visualizing the Workflow for Safe Handling and Disposal
To provide a clear, step-by-step guide, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
